3-Bromo-4-methoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPZABXVRBFWGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00243930 | |
| Record name | 3-Bromo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00243930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-58-1 | |
| Record name | 3-Bromo-4-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-p-anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00243930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMO-P-ANISIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F82QV9Q9FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 3-Bromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended to be a valuable resource, offering concise data, detailed experimental methodologies, and a logical workflow for the characterization of this and similar chemical entities.
Core Physical and Chemical Properties
This compound is a white crystalline powder at room temperature.[1] Its chemical structure, featuring a carboxylic acid group, a methoxy (B1213986) group, and a bromine atom on the benzene (B151609) ring, imparts specific physical and chemical characteristics crucial for its role in organic synthesis.[1]
Quantitative Physical Data
A summary of the key quantitative physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₃ | [1][2][3] |
| Molecular Weight | 231.04 g/mol | [1][3][4] |
| Melting Point | 216-224 °C | [1][2][4] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in organic solvents | [1] |
Experimental Protocols
While specific experimental documentation for the determination of the physical properties of this compound is not extensively detailed in publicly available literature, the following are detailed, generalized methodologies for the key experiments cited. These protocols are standard in organic chemistry for the characterization of solid aromatic carboxylic acids.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder. This powder is then packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a similar digital device, is used.
-
Initial Rapid Determination: An initial, rapid heating of the sample (5-10 °C per minute) is performed to determine an approximate melting range.
-
Accurate Determination: A fresh sample is prepared and heated to approximately 20 °C below the estimated melting point. The heating rate is then reduced to about 2 °C per minute.
-
Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal melts are recorded. This range is reported as the melting point.
Determination of Solubility
The solubility of this compound in various solvents is a key parameter for its use in synthesis and for developing purification methods.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, and toluene) are selected for the test.
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the compound.
-
Observation: The mixture is agitated or stirred vigorously for a set period (e.g., 60 seconds) at a controlled temperature (e.g., room temperature).
-
Classification: The solubility is qualitatively assessed as "soluble" (dissolves completely), "partially soluble" (some solid remains), or "insoluble" (no visible dissolution). For quantitative analysis, the amount of dissolved solute can be determined by techniques such as gravimetric analysis after solvent evaporation or by spectroscopic methods.
Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of a chemical compound like this compound, from starting materials to a fully characterized product.
References
An In-depth Technical Guide to 3-Bromo-4-methoxybenzoic Acid (CAS: 99-58-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-4-methoxybenzoic acid, a key chemical intermediate in various fields, including pharmaceuticals, agrochemicals, and materials science. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, summarizes its known biological activities, and discusses its application in the development of targeted therapeutics.
Chemical and Physical Properties
This compound is a white crystalline powder.[1] Its core structure consists of a benzoic acid scaffold substituted with a bromine atom and a methoxy (B1213986) group, which imparts specific chemical reactivity and biological activity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 99-58-1 | [1][2][3][4] |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Melting Point | 218-224 °C | [1] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Synonyms | 3-Bromo-p-anisic acid | [1] |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic techniques. While specific spectral data from open-source literature is limited, typical expected values are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| Mass Spectrometry (MS) | Data not available in search results. |
| Infrared (IR) Spectroscopy | KBr wafer technique applicable.[4] |
| Raman Spectroscopy | FT-Raman technique applicable.[4] |
Synthesis of this compound
A common and effective method for the preparation of this compound is through the electrophilic bromination of p-anisic acid (4-methoxybenzoic acid).
Experimental Protocol: Bromination of p-Anisic Acid
This protocol is adapted from a patented synthesis method.
Materials:
-
p-Anisic acid (p-methoxybenzoic acid)
-
Bromine
-
Glacial acetic acid
-
Ferric chloride (FeCl₃·6H₂O or FeCl₃) as a catalyst
Procedure:
-
In a reaction vessel, dissolve p-anisic acid in glacial acetic acid.
-
Add a catalytic amount of ferric chloride to the solution.
-
Over a period of 1 to 5 hours, add bromine, diluted with glacial acetic acid, to the reaction mixture at a temperature of 20-60 °C.
-
Allow the reaction to proceed for 1 to 20 hours at this temperature.
-
Increase the temperature to 70 °C up to the reflux temperature and continue the reaction for an additional 0.5 to 5 hours.
-
Upon completion of the reaction, cool the mixture and filter to isolate the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Biological Activity
This compound has demonstrated notable biological activity, particularly in the agricultural sector as a fungicide.
Table 3: Fungicidal Activity of this compound
| Pathogen | Disease | EC₅₀ (mg/L) | Reference |
| Valsa mali | Apple rot | 10.3 | |
| Coniella vitis | Grape white rot | 19.7 |
Beyond its agricultural applications, the structural motif of this compound is of significant interest in drug discovery. It serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.
Applications in Drug Development
The primary application of this compound in the pharmaceutical industry is as a key building block for the synthesis of targeted therapies, particularly kinase inhibitors for the treatment of cancer and central nervous system (CNS) disorders. Its structure allows for versatile chemical modifications to develop potent and selective inhibitors of key signaling proteins.
Role in the Synthesis of ABL Kinase Inhibitors
This compound is utilized in the preparation of benzamide (B126) compounds that act as inhibitors of ABL1, ABL2, and the fusion protein BCR-ABL1. These kinases are implicated in the pathogenesis of various cancers, most notably chronic myeloid leukemia (CML). The workflow for developing such inhibitors can be conceptualized as follows:
Caption: Workflow for the development of ABL kinase inhibitors.
This workflow highlights the journey from the starting material, this compound, through chemical synthesis and biological screening, to the identification of a potential drug candidate.
Conceptual Signaling Pathway in CML
The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. Inhibitors synthesized from this compound are designed to block the activity of this oncoprotein, thereby inhibiting downstream signaling pathways that lead to cell growth and survival.
Caption: Inhibition of the BCR-ABL1 signaling pathway.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.
Table 4: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
If on skin, wash with plenty of soap and water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
This compound (CAS 99-58-1) is a versatile and valuable chemical intermediate with significant applications in both agriculture and pharmaceutical development. Its utility as a precursor for potent kinase inhibitors underscores its importance in the ongoing search for novel cancer therapies. This guide provides essential technical information to support researchers and developers in harnessing the potential of this compound.
References
A Technical Guide to 3-Bromo-4-methoxybenzoic Acid: A Key Intermediate in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-methoxybenzoic acid is a substituted aromatic carboxylic acid that has emerged as a critical building block in the synthesis of advanced pharmaceutical agents. Its unique molecular structure, featuring a bromine atom and a methoxy (B1213986) group on a benzoic acid core, provides a versatile scaffold for the development of targeted therapies. This technical guide provides an in-depth overview of the physicochemical properties of this compound, its primary application as a key intermediate in the synthesis of potent BCR-ABL1 tyrosine kinase inhibitors for the treatment of cancer, detailed experimental protocols for its conversion into bioactive benzamides, and a comprehensive look at the relevant signaling pathways.
Core Molecular Information
This compound is a white crystalline powder. Its fundamental molecular and physical properties are summarized in the table below, providing essential data for its use in synthetic chemistry and drug development.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₃ | [1][2] |
| Molecular Weight | 231.04 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 99-58-1 | [1][2] |
| Melting Point | 218-224 °C | [1] |
| Appearance | White crystalline powder | [1] |
| Synonyms | 3-Bromo-p-anisic acid | [1][2] |
Application in the Synthesis of BCR-ABL1 Inhibitors
A primary and highly significant application of this compound is its use as a key intermediate in the synthesis of benzamide (B126) compounds that act as inhibitors of ABL1, ABL2, and the fusion protein BCR-ABL1.[3] The BCR-ABL1 oncoprotein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). By inhibiting this kinase, the uncontrolled proliferation of cancer cells can be halted. The chemical structure of this compound is amenable to the creation of complex molecules that can fit into the ATP-binding pocket of the BCR-ABL1 kinase, preventing its function and inducing apoptosis in cancer cells.
Experimental Protocols: Synthesis of Benzamide Derivatives
The conversion of this compound to a benzamide derivative is a crucial step in the synthesis of many BCR-ABL1 inhibitors. The following is a representative experimental protocol for the amide coupling of this compound with a substituted aniline (B41778), a common reaction in the development of these targeted therapies.
General Amide Coupling Reaction
This protocol outlines the synthesis of an N-aryl benzamide from this compound using a carbodiimide (B86325) coupling agent.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-(trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents).
-
Add a sufficient amount of DMF to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the substituted aniline (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
The BCR-ABL1 Signaling Pathway
The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML through the activation of multiple downstream signaling pathways. These pathways promote cell proliferation and inhibit apoptosis, leading to the uncontrolled growth of leukemic cells. Understanding this signaling network is crucial for the rational design of targeted inhibitors.
Key downstream pathways activated by BCR-ABL1 include:
-
RAS/RAF/MEK/ERK Pathway: This pathway is critical for cell proliferation.
-
PI3K/AKT/mTOR Pathway: This pathway promotes cell survival and proliferation.
-
JAK/STAT Pathway: This pathway is involved in growth factor-independent proliferation and resistance to apoptosis.
The diagram below illustrates a simplified overview of the BCR-ABL1 signaling cascade and the point of inhibition by benzamide-based tyrosine kinase inhibitors synthesized from this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with a significant role in the development of targeted cancer therapies. Its physicochemical properties make it well-suited for use in multi-step organic synthesis, particularly in the creation of potent BCR-ABL1 tyrosine kinase inhibitors. The experimental protocols and pathway information provided in this guide offer a foundational resource for researchers and drug development professionals working to advance the field of oncology.
References
An In-depth Technical Guide to 3-Bromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 3-Bromo-4-methoxybenzoic acid, a key chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules. It covers its chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile building block in medicinal chemistry.
Chemical Identity and Synonyms
This compound is an aromatic carboxylic acid. Its structure is characterized by a benzoic acid core substituted with a bromine atom at position 3 and a methoxy (B1213986) group at position 4.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]
It is also known by several synonyms, which are listed in the table below for easy reference.
| Identifier Type | Identifier |
| IUPAC Name | This compound[1] |
| Common Synonyms | 3-Bromo-p-anisic acid[1][2] |
| BENZOIC ACID, 3-BROMO-4-METHOXY-[1] | |
| 3-Bromanisic Acid[1] | |
| CAS Number | 99-58-1[1][2] |
| EC Number | 202-768-4[1] |
| PubChem CID | 66836[1][2] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | [1][2] |
| Molecular Weight | 231.04 g/mol | [1][2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 218-224 °C | [2] |
| 220-222 °C (lit.) | [3] | |
| Linear Formula | BrC₆H₃(OCH₃)CO₂H | |
| InChI Key | BBPZABXVRBFWGD-UHFFFAOYSA-N | [1] |
| SMILES | COC1=C(C=C(C=C1)C(=O)O)Br | [1] |
Role in Drug Discovery and Agrochemicals
This compound is a valuable intermediate in the synthesis of a wide range of organic molecules.[2] Its structure allows for various chemical modifications, making it a versatile building block for:
-
Pharmaceutical Agents: It serves as a precursor in the synthesis of potential anti-inflammatory and analgesic drugs.[2] It is also used as a reagent to prepare benzamide (B126) compounds that function as inhibitors of ABL1, ABL2, and BCR-ABL1, which are targets for cancer therapies.[3]
-
Agrochemicals: This compound is utilized in the development of herbicides and pesticides.[2] It has shown inhibitory effects against pathogenic bacteria such as apple rot and grape white rot and can also be used to regulate plant growth.[4]
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved through the electrophilic bromination of p-methoxybenzoic acid. Below are two detailed protocols.
This method is adapted from a patented process for the preparation of this compound.[4]
Materials:
-
p-Methoxybenzoic acid
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ferric chloride (FeCl₃·6H₂O or anhydrous FeCl₃)
Procedure:
-
Dissolve p-methoxybenzoic acid as the raw material in a glacial acetic acid medium in a suitable reaction vessel.
-
Add a catalytic amount of ferric chloride to the mixture.
-
Over a period of 1-5 hours, add bromine that has been diluted with glacial acetic acid. Maintain the reaction temperature between 20-60°C during the addition.
-
Allow the reaction to proceed for 1-20 hours at this temperature.
-
After the initial reaction period, increase the temperature to between 70°C and the reflux temperature of the solvent, and continue the reaction for an additional 0.5-5 hours.
-
Upon completion, the product can be isolated by filtration.
Caption: Synthesis workflow for this compound.
This protocol is a general procedure for the bromination of activated aromatic compounds and can be applied for the synthesis of this compound.[5][6]
Materials:
-
4-Methoxybenzoic acid
-
Tetrabutylammonium (B224687) tribromide (Bu₄NBr₃)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Acetonitrile (MeCN)
-
15% aqueous Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried reaction vessel, add 4-methoxybenzoic acid (1.0 equiv), potassium phosphate (1.0 equiv), and acetonitrile.
-
Add tetrabutylammonium tribromide (2.0 equiv) to the mixture.
-
Stir the reaction mixture at 100 °C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 15% aqueous sodium thiosulfate and saturated sodium carbonate to the reaction mixture.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the final product.
Logical Relationships: Role as a Synthetic Intermediate
This compound is not typically an end-product but rather a crucial intermediate. The functional groups on the molecule—the carboxylic acid, the bromine atom, and the methoxy group—provide multiple reaction sites for building more complex molecular architectures.
Caption: Reactivity and application pathways of the core compound.
References
- 1. This compound | C8H7BrO3 | CID 66836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 99-58-1 [chemicalbook.com]
- 4. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
Spectral Profile of 3-Bromo-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-4-methoxybenzoic acid (CAS No. 99-58-1), a substituted aromatic carboxylic acid. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following sections provide a quantitative summary of the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Spectral Data (400 MHz, MeOD) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.05 | d | 2.1 | 1H | Ar-H |
| 7.90 | dd | 8.6, 2.1 | 1H | Ar-H |
| 7.01 | d | 8.7 | 1H | Ar-H |
| 3.85 | s | - | 3H | -OCH₃ |
¹³C NMR Spectral Data (126 MHz, MeOD) [1]
| Chemical Shift (δ) ppm | Assignment |
| 168.4 | -COOH |
| 161.0 | C-OCH₃ |
| 135.7 | Ar-C |
| 132.0 | Ar-C |
| 125.4 | Ar-C |
| 112.5 | Ar-C |
| 112.1 | C-Br |
| 57.0 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.
FT-IR Spectral Data [2]
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H Stretch (Carboxylic Acid) |
| ~1690 | C=O Stretch |
| ~1255 | C-O Stretch |
| ~650-750 | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound.
Mass Spectrometry Data [3]
| m/z Ratio | Assignment |
| 230/232 | [M]⁺ (Molecular ion) |
| 213/215 | [M-OH]⁺ |
| 185 | [M-COOH]⁺ |
| 157 | [M-Br]⁺ |
Experimental Protocols
The following are generalized methodologies for the acquisition of the presented spectroscopic data.
NMR Spectroscopy
A solution of this compound was prepared by dissolving approximately 10-20 mg of the sample in a deuterated solvent, such as Methanol-d4 (MeOD). The solution was then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
FT-IR Spectroscopy
The FT-IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound was placed directly onto the ATR crystal. The spectrum was recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum was acquired using a mass spectrometer with an electrospray ionization (ESI) source. A dilute solution of the compound was introduced into the instrument, and the resulting ions were analyzed to determine their mass-to-charge ratio (m/z).
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 3-Bromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4-methoxybenzoic acid. The information contained herein is intended to assist in the structural elucidation, identification, and quality control of this compound in a research and development setting.
Spectroscopic Data Presentation
The 1H NMR spectrum of this compound exhibits a distinct set of signals corresponding to the protons in its molecular structure. The quantitative data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values, are summarized in the table below.
| Signal | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |
| 1 | 8.05 | Doublet (d) | 2.1 | 1H | H-2 |
| 2 | 7.90 | Doublet of doublets (dd) | 8.6, 2.1 | 1H | H-6 |
| 3 | 7.01 | Doublet (d) | 8.7 | 1H | H-5 |
| 4 | 3.85 | Singlet (s) | - | 3H | -OCH₃ |
Note: The carboxylic acid proton (-COOH) signal is often broad and may appear in the range of 10-13 ppm. Its observation can be dependent on the solvent and concentration.[1][2]
Structural Assignment and Signal Correlation
The following diagram illustrates the chemical structure of this compound and the correlation of the observed 1H NMR signals to the respective protons on the aromatic ring and the methoxy (B1213986) group.
Caption: Molecular structure of this compound with 1H NMR signal assignments.
Experimental Protocol
The following provides a detailed methodology for the acquisition of the 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent: Deuterated methanol (B129727) (MeOD) is a suitable solvent for dissolving this compound.[3] Other common deuterated solvents for NMR analysis of carboxylic acids include deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically used.
-
Internal Standard: Tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.00 ppm) for accurate chemical shift calibration.
2. NMR Instrument Parameters:
-
Spectrometer: The data presented was acquired on a 400 MHz NMR spectrometer.[3] Spectrometers with frequencies of 300 MHz or higher are recommended for good signal dispersion.
-
Pulse Program: A standard single-pulse experiment is sufficient for acquiring a 1H NMR spectrum.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately -2 to 14 ppm is appropriate to encompass all proton signals.
-
Number of Scans: 16 to 64 scans are typically co-added to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
3. Data Processing:
-
The raw Free Induction Decay (FID) data is processed using a Fourier transform.
-
Phase correction and baseline correction are applied to the resulting spectrum.
-
The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration of the signals is performed to determine the relative number of protons corresponding to each signal.
-
Peak picking is carried out to determine the precise chemical shifts and coupling constants.
Logical Workflow for Spectral Analysis
The process of analyzing the 1H NMR spectrum of this compound follows a logical progression from sample preparation to final structural confirmation.
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-Bromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 3-bromo-4-methoxybenzoic acid. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document presents experimental and predicted 13C NMR data, details the experimental protocols for data acquisition, and discusses the underlying principles of chemical shift assignments in substituted benzene (B151609) rings.
Introduction to 13C NMR Spectroscopy of Aromatic Compounds
13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules. In the context of substituted aromatic compounds like this compound, the chemical shift of each carbon atom in the benzene ring is highly sensitive to the electronic environment created by the substituents. The position of a signal in the 13C NMR spectrum, known as the chemical shift (δ) and measured in parts per million (ppm), provides valuable information about the type of carbon atom and its neighboring groups.
The chemical shifts in a substituted benzene ring are influenced by the interplay of inductive and resonance effects of the substituents. Electron-withdrawing groups, such as a bromine atom and a carboxylic acid group, generally deshield the carbon atoms, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like the methoxy (B1213986) group, shield the carbon atoms, shifting their signals to a lower chemical shift (upfield). The relative positions of these substituents on the benzene ring lead to a unique 13C NMR fingerprint for the molecule.
13C NMR Data for this compound
The 13C NMR spectral data for this compound is summarized below. The table includes experimentally obtained chemical shifts and predicted values from computational models. The carbon atoms are numbered for assignment purposes as illustrated in the diagram below.
Table 1: 13C NMR Chemical Shifts (ppm) of this compound
| Carbon Atom | Experimental (in MeOD)[1] | Predicted (nmrdb.org) |
| C1 | 125.4 | 124.9 |
| C2 | 132.0 | 131.5 |
| C3 | 112.1 | 112.3 |
| C4 | 161.0 | 159.2 |
| C5 | 112.5 | 112.8 |
| C6 | 135.7 | 134.1 |
| C7 (COOH) | 168.4 | 170.2 |
| C8 (OCH3) | 57.0 | 56.5 |
Detailed Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized, step-by-step protocol for acquiring a 13C NMR spectrum of a solid aromatic compound like this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid this compound.
-
Choose a suitable deuterated solvent in which the compound is soluble. For this compound, methanol-d4 (B120146) (MeOD) or dimethyl sulfoxide-d6 (DMSO-d6) are common choices.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Load a standard set of 13C NMR acquisition parameters.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity. This is typically an automated process on modern spectrometers.
3. Data Acquisition:
-
Set the appropriate spectral width to cover the expected range of 13C chemical shifts (e.g., 0-200 ppm).
-
Choose a proton-decoupled pulse program. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Set the number of scans (NS) to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 64 to 256 scans may be sufficient.
-
Set the relaxation delay (D1) to allow for the carbon nuclei to return to their equilibrium state between pulses. A delay of 1-2 seconds is a common starting point.
-
Initiate the data acquisition.
4. Data Processing:
-
Once the acquisition is complete, the Free Induction Decay (FID) signal is processed.
-
Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., MeOD at 49.0 ppm).
-
Integrate the peaks if quantitative information is desired, although peak intensities in 13C NMR are not always directly proportional to the number of carbons due to relaxation effects.
-
Pick and label the peaks to generate the final spectrum.
Logical Relationships in Chemical Shift Assignment
The assignment of the 13C NMR signals of this compound can be understood through the logical application of substituent effects. The following diagram illustrates the influence of each substituent on the chemical shifts of the aromatic carbons.
Interpretation of the Diagram:
-
Carboxylic Acid (COOH): As an electron-withdrawing group, it deshields the ipso-carbon (C1) and the ortho and para carbons relative to its position.
-
Bromine (Br): Bromine is an electronegative atom and thus electron-withdrawing through its inductive effect, leading to deshielding. It also exhibits a "heavy atom effect," which can cause a downfield shift of the directly attached carbon (C3).
-
Methoxy (OCH3): The methoxy group is a strong electron-donating group through resonance. This leads to significant shielding of the ipso-carbon (C4) and the ortho and para positions. Consequently, C4, C2, and C6 experience an upfield shift.
By considering these effects in combination, a rational assignment of the observed 13C NMR signals can be achieved, which aligns well with the experimental and predicted data presented in Table 1.
Conclusion
This technical guide has provided a detailed examination of the 13C NMR chemical shifts of this compound. The tabulated experimental and predicted data, along with the comprehensive experimental protocol and the logical framework for spectral interpretation, offer a valuable resource for scientists working with this and similar aromatic compounds. A thorough understanding of the principles outlined herein is essential for accurate structure elucidation and characterization in research and development.
References
FT-IR Analysis of 3-Bromo-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 3-Bromo-4-methoxybenzoic acid. This guide details the characteristic vibrational frequencies, experimental methodologies, and data interpretation pertinent to this compound, serving as a valuable resource for its identification, characterization, and quality control.
Introduction to FT-IR Spectroscopy of this compound
FT-IR spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. For this compound, the FT-IR spectrum reveals characteristic absorption bands corresponding to its carboxylic acid, aromatic, ether, and carbon-bromine functionalities. The position, intensity, and shape of these bands provide a unique spectroscopic fingerprint for the molecule.
The molecular structure of this compound contains several key functional groups that give rise to distinct peaks in the FT-IR spectrum:
-
Carboxylic Acid (-COOH): This group is characterized by a very broad O-H stretching vibration due to hydrogen bonding and a strong, sharp C=O stretching vibration.
-
Aromatic Ring: The benzene (B151609) ring exhibits characteristic C-H and C=C stretching and bending vibrations.
-
Ether (-OCH₃): The methoxy (B1213986) group is identified by its C-O stretching vibrations.
-
Carbon-Bromine Bond (C-Br): The stretching vibration of the C-Br bond appears in the fingerprint region of the spectrum.
Data Presentation: Characteristic FT-IR Absorption Bands
The following table summarizes the expected quantitative data for the principal FT-IR absorption bands of this compound.[1] This data is crucial for the identification and verification of the compound.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity | Band Shape |
| O-H Stretch | Carboxylic Acid (-COOH) | 2500-3300 | Strong | Very Broad |
| C-H Stretch (Aromatic) | Aromatic Ring | 3000-3100 | Medium | Sharp |
| C=O Stretch | Carboxylic Acid (-COOH) | ~1690 | Strong | Sharp |
| C=C Stretch (Aromatic) | Aromatic Ring | 1450-1600 | Medium | Sharp |
| C-O Stretch (Ether & Acid) | Ether (-OCH₃) & Acid | ~1255 | Strong | Sharp |
| C-Br Stretch | Carbon-Bromine | 650-750 | Medium | Sharp |
Experimental Protocols
Accurate FT-IR analysis of solid samples like this compound can be achieved using several well-established techniques. The two most common methods are Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet preparation.[2]
Method 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This method is often preferred for its simplicity and minimal sample preparation.
Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Data Acquisition: Collect the FT-IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: After the analysis, retract the pressure clamp and thoroughly clean the crystal surface to remove all traces of the sample.
Method 2: Potassium Bromide (KBr) Pellet Technique
This traditional transmission method involves dispersing the sample in a KBr matrix.
Materials:
-
This compound (1-2 mg)
-
Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Sample Grinding: In an agate mortar, thoroughly grind the 1-2 mg of this compound with 100-200 mg of dry KBr. The mixture should be a fine, homogenous powder.
-
Pellet Formation: Transfer the powdered mixture to a pellet press die. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the FT-IR spectrum. A background spectrum of the empty spectrometer should be recorded beforehand.
-
Disposal: Dispose of the KBr pellet appropriately after the measurement.
Visualization of Key Concepts
The following diagrams illustrate the molecular structure and the logical workflow for the FT-IR analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for FT-IR analysis.
Caption: Logical workflow for spectral interpretation.
References
Navigating the Solubility Landscape of 3-Bromo-4-methoxybenzoic Acid: A Technical Guide for Researchers
For Immediate Release
Introduction to 3-Bromo-4-methoxybenzoic Acid
This compound, also known as 3-Bromo-p-anisic acid, is a versatile aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a methoxy (B1213986) group, and a bromine atom, makes it a valuable building block in organic synthesis. It serves as an important intermediate in the manufacturing of a variety of compounds, including pharmaceuticals and agrochemicals. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.
Qualitative Solubility Profile
While specific quantitative data is sparse, qualitative assessments indicate that this compound is soluble in some organic solvents. It has been described as slightly soluble in chloroform (B151607) and methanol. For a closely related isomer, 4-bromo-3-methoxybenzoic acid, a more detailed qualitative solubility profile has been reported, which can serve as a useful reference point for solvent screening:
-
Very soluble in: N,N-Dimethylformamide
-
Soluble in: Methanol
-
Sparingly soluble in: Glacial acetic acid
-
Very slightly soluble in: Chloroform
-
Practically insoluble in: Water[1]
The carboxylic acid moiety suggests that its solubility is pH-dependent, with increased solubility expected in basic solutions due to the formation of the corresponding carboxylate salt.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. To facilitate research and encourage data sharing within the scientific community, the following table is provided as a template for presenting experimentally determined solubility values. Researchers are encouraged to use this standardized format to report their findings.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Chloroform | e.g., 25 | e.g., Gravimetric | ||
| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric | ||
| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||
| e.g., N,N-Dimethylformamide | e.g., 25 | e.g., Gravimetric |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or watch glass
-
Oven
4.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of scintillation vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The shaking speed should be sufficient to keep the solid suspended without causing excessive turbulence.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Gravimetric Analysis:
-
Weigh the volumetric flask containing the filtered solution to determine the mass of the solution.
-
Transfer a known volume of the filtered solution to a pre-weighed evaporating dish.
-
Carefully evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen.
-
Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound (Melting Point: 220-222 °C) until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solid.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the solvent in g/100 mL and mol/L.
-
The following diagram illustrates the experimental workflow for the isothermal shake-flask method.
Logical Framework for Solubility Classification
For a rapid qualitative assessment of solubility, a systematic approach can be employed. This involves testing the compound's solubility in a series of solvents with varying polarities and pH. The following diagram outlines a logical workflow for classifying the solubility of an organic acid like this compound.
Conclusion
This technical guide provides a foundational resource for researchers working with this compound. While quantitative solubility data is currently lacking in the public domain, the detailed experimental protocol and data presentation template provided herein are intended to empower researchers to systematically determine and report this crucial physicochemical property. A deeper understanding of the solubility of this compound will undoubtedly facilitate its broader application in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
In-Depth Technical Guide to the Stability and Storage of 3-Bromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-4-methoxybenzoic acid (CAS No. 99-58-1). The information herein is collated from safety data sheets, chemical supplier information, and scientific literature on related aromatic carboxylic acids to ensure best practices in a laboratory and manufacturing environment.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is crucial for its proper handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₃ | --INVALID-LINK-- |
| Molecular Weight | 231.04 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white or light cream crystalline powder | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 220-224 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | Soluble in organic solvents. | --INVALID-LINK-- |
Stability Profile
This compound is a chemically stable compound under standard ambient conditions.[1] However, its stability can be compromised by exposure to high temperatures, light, and incompatible materials.
Thermal Stability
Upon combustion, hazardous decomposition products may be formed, including:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen halides (e.g., hydrogen bromide)
Photostability
Aromatic compounds, particularly those with electron-donating groups like a methoxy (B1213986) group, can be susceptible to photodegradation. Exposure to UV and visible light can initiate photochemical reactions, leading to the formation of radical species and subsequent degradation products, often causing discoloration (e.g., yellowing).
Stability in Solution
The stability of this compound in solution is pH-dependent. Under strongly acidic or basic conditions, the methoxy group may be susceptible to hydrolysis, which would yield 3-bromo-4-hydroxybenzoic acid.
Incompatible Materials
To maintain its integrity, this compound should not be stored with strong oxidizing agents.[2][3]
Recommended Storage and Handling
Proper storage and handling are essential to preserve the quality and shelf-life of this compound.
Storage Conditions
The following table summarizes the recommended storage conditions based on information from multiple chemical suppliers.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Cool, dry place. Some suppliers recommend "Keep Cold". | Prevents thermal degradation and potential sublimation. | [1][2][4] |
| Atmosphere | Well-ventilated area. | Prevents accumulation of potential dust or vapors. | [1][2][5] |
| Container | Tightly closed container. | Protects from moisture and atmospheric contaminants. | [1][2][5] |
| Light Exposure | Store in the dark or in light-protective packaging (e.g., amber glass). | Minimizes risk of photodegradation. | Inferred from general chemical stability principles. |
| Security | Store locked up. | Standard practice for chemical reagents. | [1][2] |
Handling Precautions
Standard laboratory safety protocols should be followed when handling this compound.
-
Ventilation : Use only outdoors or in a well-ventilated area.[2][5]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[2][5]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[2][5]
-
Dust Control : Avoid breathing dust. Minimize dust generation and accumulation.[1][3]
Experimental Protocols for Stability Assessment
While specific forced degradation studies for this compound are not publicly available, a general experimental workflow can be established based on ICH guidelines and studies of related compounds.
Forced Degradation Study Workflow
Forced degradation (or stress testing) is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule. This workflow helps in developing stability-indicating analytical methods.
References
The Reactivity of the Bromine Substituent in 3-Bromo-4-methoxybenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-methoxybenzoic acid is a versatile building block in organic synthesis, frequently employed in the development of pharmaceuticals, agrochemicals, and materials.[1] Its utility stems from the presence of three key functional groups: a carboxylic acid, a methoxy (B1213986) group, and a bromine atom. The bromine substituent, in particular, serves as a crucial handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, offering insights into the electronic effects governing its reactivity, detailed experimental protocols for key transformations, and quantitative data to aid in reaction design and optimization.
Electronic Effects Governing Reactivity
The reactivity of the bromine atom in this compound is modulated by the electronic interplay of the methoxy (-OCH₃) and carboxylic acid (-COOH) groups.
-
Methoxy Group (-OCH₃): Located at the para-position relative to the bromine, the methoxy group is a strong electron-donating group through resonance (+R effect), while being weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, leading to an overall increase in electron density on the aromatic ring. This deactivates the ring towards nucleophilic aromatic substitution but can facilitate oxidative addition in palladium-catalyzed cross-coupling reactions.
-
Carboxylic Acid Group (-COOH): Positioned meta to the bromine, the carboxylic acid group is an electron-withdrawing group through both induction (-I effect) and resonance (-R effect). This deactivates the ring towards electrophilic aromatic substitution and can have a modest activating effect on nucleophilic aromatic substitution by stabilizing the intermediate Meisenheimer complex.
-
Bromine Atom (-Br): The bromine atom itself is a deactivating group due to its electron-withdrawing inductive effect (-I effect), but it is also an ortho-, para-director in electrophilic aromatic substitution due to its electron-donating resonance effect (+R effect). As a leaving group, its reactivity is influenced by the aforementioned electronic factors of the other substituents.
Key Reaction Pathways
The bromine substituent on this compound is a versatile functional handle for a range of synthetic transformations. The most significant of these are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. Nucleophilic aromatic substitution is also a potential, though often more challenging, reaction pathway.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides.[2] For this compound, the following reactions are of particular importance:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.
-
Heck Reaction: Formation of a C-C bond with an alkene.[3]
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.[4]
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.[5]
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds. The reaction of this compound with various arylboronic acids, catalyzed by a palladium complex, provides access to a diverse range of substituted 4-methoxybenzoic acid derivatives.
Quantitative Data (Representative Examples with Analogous Substrates)
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Dibromo-4-methoxybenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 100 | 18 | >90 |
| 2 | 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | Pd-Complex 7 (0.5) | Cs₂CO₃ | H₂O | 100 | 6 | 75 |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453) | 80 | - | 60 |
| 4 | (E)-bromostilbene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | KOH | - | RT | 1 | >95 |
Note: Data is compiled from reactions with structurally similar aryl bromides and serves as a guide for reaction development.[2][6][7][8]
Experimental Protocol (General Procedure for Suzuki-Miyaura Coupling)
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Heck reaction enables the arylation of alkenes. This compound can be coupled with various alkenes to generate substituted cinnamic acid derivatives.
Quantitative Data (Representative Examples with Analogous Substrates)
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | H₂O/DMF | 80 | 4 | 95 |
| 2 | 3-Bromoindazole | n-Butyl acrylate | Pd(OAc)₂ (5) | TEA | - | Ball Mill | 1.5 | 93 |
| 3 | 4-Bromobenzaldehyde | Styrene | Pd-Complex 7 (0.5) | Cs₂CO₃ | H₂O | 100 | 6 | 90 |
Note: Data is compiled from reactions with structurally similar aryl bromides and serves as a guide for reaction development.[6][9][10]
Experimental Protocol (General Procedure for Heck Reaction)
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., PPh₃, 2-10 mol%).
-
Add a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) and a solvent (e.g., DMF or acetonitrile).
-
Heat the mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction by TLC or GC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[9]
Diagram of Heck Reaction Catalytic Cycle
Caption: Catalytic cycle for the Heck cross-coupling reaction.
This reaction is a powerful method for the synthesis of arylamines. This compound can be coupled with a variety of primary and secondary amines.
Quantitative Data (Representative Examples with Analogous Substrates)
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Dibromo-4-methoxybenzoic acid | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 20 | >90 |
| 2 | 2-(4-Bromo-3-methoxyphenyl)acetonitrile | NH₃ equivalent | Pd₂(dba)₃ (1-2) | XPhos | NaOtBu | Toluene | 100 | - | - |
| 3 | 3-Bromopyridine-D4 | Aniline | Pd(OAc)₂ | - | K₂CO₃ | Toluene | 110 | - | - |
Note: Data is compiled from reactions with structurally similar aryl bromides and serves as a guide for reaction development.[2][11][12]
Experimental Protocol (General Procedure for Buchwald-Hartwig Amination)
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.[11]
Diagram of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.
Quantitative Data (Representative Examples with Analogous Substrates)
| Entry | Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-bromo-1,2-diketone | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | Reflux | 1 | 93 | |
| 2 | Aryl bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | - | Cs₂CO₃ | Dioxane | RT | - | >90 |
| 3 | Aryl iodide | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd | CuI | Et₃N | Toluene | 90 | - | >95 |
Note: Data is compiled from reactions with structurally similar substrates and serves as a guide for reaction development.[10][13][14]
Experimental Protocol (General Procedure for Sonogashira Coupling)
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add an anhydrous solvent (e.g., THF) and an amine base (e.g., Et₃N, 3.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or heat (typically 40-80 °C) and monitor by TLC or GC.
-
Upon completion, cool the mixture and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous NH₄Cl to remove the copper catalyst, followed by brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[2]
Diagram of Sonogashira Coupling Catalytic Cycles
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
While less common for electron-rich systems, nucleophilic aromatic substitution (SNAr) on this compound is a possibility, particularly with strong nucleophiles and under forcing conditions. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[15] The electron-withdrawing carboxylic acid group, although meta to the bromine, can provide some stabilization to this intermediate. However, the powerful electron-donating effect of the para-methoxy group generally disfavors this pathway.[2]
Experimental Considerations:
-
Nucleophile: Strong nucleophiles such as alkoxides, thiolates, or amides are typically required.
-
Conditions: Elevated temperatures and polar aprotic solvents (e.g., DMSO, DMF) are often necessary to drive the reaction.
-
Competition: Palladium-catalyzed reactions are generally more efficient and offer milder conditions for C-C and C-N bond formation.[2]
Diagram of Nucleophilic Aromatic Substitution Workflow
Caption: General workflow for a nucleophilic aromatic substitution reaction.
Conclusion
This compound is a valuable and versatile substrate for a wide range of chemical transformations, primarily centered on the reactivity of its bromine substituent. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions, offer efficient and modular approaches to construct complex molecular architectures. While nucleophilic aromatic substitution is a less favored pathway due to the electronic nature of the substituents, it remains a potential route under specific conditions. This guide provides the foundational knowledge, representative data, and detailed experimental protocols to empower researchers, scientists, and drug development professionals in leveraging the synthetic potential of this important chemical intermediate. It is important to note that the provided protocols are generalized and may require optimization for specific substrates and desired outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. kbfi.ee [kbfi.ee]
- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crab.rutgers.edu [crab.rutgers.edu]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Bromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and predicted outcomes of electrophilic aromatic substitution (EAS) reactions on 3-Bromo-4-methoxybenzoic acid. This information is critical for the design of synthetic routes to novel derivatives for applications in medicinal chemistry and materials science. This guide includes a theoretical analysis of regioselectivity, proposed experimental protocols for key EAS reactions, and a summary of relevant quantitative data.
Core Principles: Regioselectivity of Electrophilic Aromatic Substitution
The regiochemical outcome of electrophilic aromatic substitution on a polysubstituted benzene (B151609) ring is determined by the interplay of the electronic and steric effects of the existing substituents. In the case of this compound, three substituents influence the position of the incoming electrophile: the methoxy (B1213986) group (-OCH₃), the bromo group (-Br), and the carboxylic acid group (-COOH).
-
Methoxy Group (-OCH₃): Located at position 4, the methoxy group is a strong activating group due to its ability to donate electron density to the aromatic ring via resonance. It is an ortho, para-director.
-
Bromo Group (-Br): Situated at position 3, the bromo group is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because of the electron-donating resonance effect of its lone pairs.
-
Carboxylic Acid Group (-COOH): At position 1, the carboxylic acid group is a deactivating group through both inductive and resonance effects, withdrawing electron density from the ring. It is a meta-director.
In a competitive scenario, the most powerful activating group dictates the position of substitution. Therefore, the methoxy group is the dominant directing group. Since the para position relative to the methoxy group is occupied by the carboxylic acid, electrophilic attack is directed to the ortho positions, which are C3 and C5. The C3 position is already substituted with a bromo group, which also sterically hinders attack at the adjacent C2 position. Consequently, the most likely position for electrophilic substitution on this compound is the C5 position.
The following diagram illustrates the logical workflow for predicting the major product of electrophilic aromatic substitution on this compound.
Caption: Logical workflow for predicting the regioselectivity of EAS on this compound.
Key Electrophilic Aromatic Substitution Reactions
This section outlines the predicted outcomes and provides detailed, proposed experimental protocols for the nitration, halogenation, and sulfonation of this compound. It is important to note that these protocols are based on established procedures for structurally similar compounds, as specific literature for these reactions on this compound is limited.
Nitration
Nitration is predicted to occur at the C5 position to yield 3-bromo-4-methoxy-5-nitrobenzoic acid.
Table 1: Quantitative Data for the Nitration of this compound
| Parameter | Value | Reference |
| Product Name | 3-Bromo-4-methoxy-5-nitrobenzoic acid | PubChem CID: 17733362[1] |
| Molecular Formula | C₈H₆BrNO₅ | PubChem CID: 17733362[1] |
| Molecular Weight | 292.04 g/mol | PubChem CID: 17733362[1] |
| Predicted Yield | Moderate to good | Based on analogous reactions |
| Reaction Time | 1-2 hours | Based on analogous reactions |
| Reaction Temperature | 0-10 °C | Based on analogous reactions[2] |
Experimental Protocol: Proposed Synthesis of 3-Bromo-4-methoxy-5-nitrobenzoic acid
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Dissolution of Starting Material: In a 100 mL round-bottom flask, dissolve 2.31 g (10 mmol) of this compound in 20 mL of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-water bath with continuous stirring.
-
Reaction: Slowly add the cold nitrating mixture dropwise to the solution of this compound, ensuring the temperature is maintained below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture slowly over 100 g of crushed ice with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
Purification: Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to obtain pure 3-bromo-4-methoxy-5-nitrobenzoic acid.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Bromination
Further bromination of this compound is expected to yield 3,5-dibromo-4-methoxybenzoic acid.
Table 2: Quantitative Data for the Bromination of this compound
| Parameter | Value | Reference |
| Product Name | 3,5-Dibromo-4-methoxybenzoic acid | PubChem CID: 4073-35-2 |
| Molecular Formula | C₈H₆Br₂O₃ | [3] |
| Molecular Weight | 309.94 g/mol | [3] |
| Melting Point | 226-229 °C | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in methanol, ethanol, and DMSO | [3] |
| Predicted Yield | Good to high | Based on analogous reactions |
| Reaction Time | 4-6 hours | [3] |
| Reaction Temperature | Room temperature to reflux | [3] |
Experimental Protocol: Proposed Synthesis of 3,5-Dibromo-4-methoxybenzoic acid
-
Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2.31 g (10 mmol) of this compound in 30 mL of glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Addition of Bromine: From the dropping funnel, add a solution of 1.76 g (11 mmol) of bromine in 10 mL of glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Quenching: Quench any excess bromine by adding a 10% sodium thiosulfate (B1220275) solution until the orange color disappears.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.[3]
-
Purification: Purify the crude product by recrystallization from ethanol.[3]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Sulfonation
Sulfonation of this compound is predicted to introduce a sulfonic acid group at the C5 position, yielding 3-bromo-4-methoxy-5-sulfobenzoic acid.
Table 3: Quantitative Data for the Sulfonation of this compound
| Parameter | Value | Reference |
| Product Name | 3-Bromo-4-methoxy-5-sulfobenzoic acid | Inferred from PubChem CID: 20532482 for the corresponding sulfonic acid |
| Molecular Formula | C₈H₇BrO₆S | Inferred |
| Molecular Weight | 311.11 g/mol | Inferred |
| Predicted Yield | Moderate | Based on general sulfonation reactions |
| Reaction Time | 2-4 hours | Based on general sulfonation reactions |
| Reaction Temperature | Room temperature to 100 °C | Based on general sulfonation reactions |
Experimental Protocol: Proposed Synthesis of 3-bromo-4-methoxy-5-sulfobenzoic acid
-
Reaction Setup: In a 100 mL round-bottom flask, place 2.31 g (10 mmol) of this compound.
-
Reagent Addition: Carefully add 20 mL of fuming sulfuric acid (oleum) to the flask with stirring in an ice bath.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Isolation: The sulfonic acid product may precipitate upon cooling or may require salting out by adding sodium chloride. Collect any precipitate by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from water.
-
Characterization: Analyze the product by spectroscopic methods to confirm its structure.
Friedel-Crafts Alkylation and Acylation: Expected Challenges
Friedel-Crafts reactions are generally not successful on aromatic rings substituted with strongly deactivating groups, such as a carboxylic acid. The Lewis acid catalyst (e.g., AlCl₃) can complex with the carboxylic acid group, further deactivating the ring and inhibiting the reaction.
Potential Strategies to Overcome Challenges:
-
Protection of the Carboxylic Acid Group: The carboxylic acid could be converted to an ester (e.g., a methyl or ethyl ester) prior to the Friedel-Crafts reaction. The ester group is less deactivating than a carboxylic acid. Following the Friedel-Crafts reaction, the ester can be hydrolyzed back to the carboxylic acid.
-
Use of Harsher Reaction Conditions: In some cases, increasing the reaction temperature and using a larger excess of the catalyst and alkylating/acylating agent may promote the reaction, but this can also lead to side reactions and lower yields.
General Mechanism of Electrophilic Aromatic Substitution
The following diagram illustrates the general two-step mechanism for the electrophilic substitution on this compound at the predicted C5 position.
Caption: General mechanism of electrophilic aromatic substitution on this compound.
(Note: The image placeholders in the DOT script above would need to be replaced with actual image URLs of the chemical structures for the diagram to render correctly.)
Conclusion
This technical guide provides a theoretical and practical framework for understanding and performing electrophilic aromatic substitution on this compound. The strong activating and ortho, para-directing effect of the methoxy group is the primary determinant of regioselectivity, favoring substitution at the C5 position. While specific experimental data for these reactions are not widely available, the proposed protocols, based on analogous transformations, offer a solid starting point for synthetic exploration. For successful Friedel-Crafts reactions, protection of the carboxylic acid group is recommended. This guide serves as a valuable resource for chemists engaged in the synthesis of novel substituted benzoic acid derivatives for various applications in research and development.
References
synthesis and characterization of 3-Bromo-4-methoxybenzoic acid derivatives
An In-depth Technical Guide on the Synthesis and Characterization of 3-Bromo-4-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound and its derivatives. These compounds are valuable intermediates in organic synthesis and drug discovery, with potential applications in medicinal chemistry and materials science.[1] This document outlines detailed experimental protocols, presents key analytical data, and illustrates relevant chemical and biological pathways.
Synthesis of this compound and Its Derivatives
The synthetic journey to this compound derivatives typically begins with the electrophilic bromination of 4-methoxybenzoic acid. The electron-donating methoxy (B1213986) group directs the bromination primarily to the ortho position (position 3) relative to the carboxylic acid group. Subsequent derivatization of the carboxylic acid moiety allows for the creation of a diverse library of compounds, including esters and amides.
Synthetic Workflow
The general workflow for producing these derivatives involves a multi-step process starting from the commercially available 4-methoxybenzoic acid.
Caption: Synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the bromination of 4-methoxybenzoic acid using bromine in acetic acid.
-
Materials: 4-methoxybenzoic acid, glacial acetic acid, bromine, sodium thiosulfate (B1220275) solution, distilled water.
-
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzoic acid in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the reaction mixture with constant stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
To remove excess bromine, wash the solid with a 10% aqueous solution of sodium thiosulfate.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol (B145695) to yield this compound as a white crystalline solid.[2]
-
Protocol 2: Synthesis of Ester and Amide Derivatives
The synthesis of ester and amide derivatives is typically achieved via an acyl chloride intermediate.
-
Materials: this compound, thionyl chloride (SOCl₂), an appropriate alcohol (R-OH) or amine (R-NH₂), and a suitable solvent (e.g., dichloromethane, THF).
-
Procedure:
-
Acyl Chloride Formation: Gently reflux a mixture of this compound and an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-Bromo-4-methoxybenzoyl chloride.
-
Esterification/Amidation: Dissolve the crude acyl chloride in a dry, inert solvent.
-
For esters , add the desired alcohol to the solution, often in the presence of a non-nucleophilic base like pyridine, and stir at room temperature until the reaction is complete.
-
For amides , add the desired amine to the solution and stir at room temperature.
-
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude ester or amide derivative by column chromatography or recrystallization.
-
Characterization of this compound and Its Derivatives
A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized compounds.
Characterization Workflow
A systematic approach is taken to analyze the synthesized compounds, ensuring their identity and purity.
Caption: Workflow for the characterization of synthesized compounds.
Physicochemical and Spectroscopic Data
The following table summarizes the key analytical data for this compound.
| Parameter | Value/Description |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol [3][4] |
| Appearance | White crystalline powder[1] |
| Melting Point | 216-224 °C[1][3][5][6] |
| Solubility | Soluble in methanol, ethanol, and DMSO.[2] |
Table 1: Physicochemical Properties of this compound.
| Technique | Observed Peaks/Signals |
| ¹H NMR | Spectra available for analysis.[4] |
| ¹³C NMR | Spectra available for analysis.[4] |
| IR (KBr, cm⁻¹) | Characteristic peaks for O-H (broad, ~3000), C=O (~1680), C-O, and C-Br bonds are expected.[4][7] |
| Mass Spec (m/z) | Expected molecular ion peaks at [M]+ and [M+2]+ in a ~1:1 ratio, characteristic of a bromine-containing compound. |
Table 2: Spectroscopic Data for this compound.
Biological Relevance and Potential Signaling Pathway Interactions
Benzoic acid derivatives are known for a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[8][9][10] The introduction of a bromine atom and a methoxy group can significantly modulate these activities.[8] While the specific biological targets of this compound derivatives are a subject of ongoing research, they are being investigated as intermediates in the synthesis of various pharmaceutical agents.[1] For instance, bromophenol derivatives have shown potential in inducing apoptosis in cancer cells.[11]
A hypothetical mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as kinase signaling pathways.
Caption: Hypothetical inhibition of a cell signaling pathway.
This guide serves as a foundational resource for the synthesis and characterization of this compound and its derivatives, providing the necessary details for their preparation and analysis in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound 96 99-58-1 [sigmaaldrich.com]
- 4. This compound | C8H7BrO3 | CID 66836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. This compound: [transworldchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Unveiling the Biological Potential of 3-Bromo-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-methoxybenzoic acid, a halogenated derivative of p-anisic acid, is a versatile chemical intermediate with emerging biological significance. This technical guide provides a comprehensive overview of the current understanding of its biological activities, drawing from available data and the known effects of structurally related compounds. Notably, this compound has demonstrated potent fungicidal properties and is suggested to possess herbicidal and plant growth-regulating capabilities. This document details its synthesis, summarizes key quantitative data, provides in-depth experimental protocols for the assessment of its biological effects, and visualizes putative mechanisms of action and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers in agrochemistry, pharmacology, and drug discovery, facilitating further exploration of this compound's therapeutic and agricultural potential.
Introduction
This compound (Figure 1) is an aromatic carboxylic acid that has garnered interest in various scientific fields due to its utility as a building block in organic synthesis for pharmaceuticals and agrochemicals.[1] Its structure, featuring a bromine atom and a methoxy (B1213986) group on the benzoic acid core, allows for diverse chemical modifications to modulate its biological activity.[1][2] While extensive research on this specific compound is still emerging, a Chinese patent has highlighted its efficacy as an agricultural fungicide, herbicide, and plant growth regulator.[3][4] Furthermore, the well-documented biological activities of related benzoic acid derivatives, including antimicrobial, anti-inflammatory, and anticancer effects, provide a strong basis for predicting a broader spectrum of potential applications for this compound.[4][5] This guide aims to consolidate the existing knowledge and provide a detailed framework for future research and development.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Synthesis
This compound can be synthesized from p-methoxybenzoic acid through electrophilic aromatic substitution.[3][4]
Synthesis Protocol
This protocol is adapted from the method described in Chinese patent CN103102263A.[4]
Materials:
-
p-Methoxybenzoic acid
-
Bromine
-
Glacial acetic acid
-
Ferric chloride (FeCl₃) or Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Distilled water
Procedure:
-
In a reaction flask, dissolve p-methoxybenzoic acid in glacial acetic acid.
-
Add a catalytic amount of ferric chloride.
-
While stirring at a temperature between 20-60°C, slowly add a solution of bromine diluted in glacial acetic acid over a period of 1-5 hours.
-
Continue the reaction for 1-20 hours at the same temperature.
-
Increase the temperature to 70°C up to the reflux temperature and continue the reaction for an additional 0.5-5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate.
-
Wash the filter cake thoroughly with distilled water.
-
Dry the product under vacuum to obtain this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Bromo-4-methoxybenzoic Acid from p-Anisic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-4-methoxybenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex organic molecules. The presence of the bromine atom, a methoxy (B1213986) group, and a carboxylic acid group provides multiple functionalities for further chemical transformations. This document provides a detailed protocol for the synthesis of this compound via the electrophilic bromination of commercially available p-anisic acid. The methoxy group of p-anisic acid is a strong activating group that directs the electrophilic bromine primarily to the ortho position (position 3) relative to the carboxylic acid group.[1]
Reaction Scheme
The synthesis involves the direct bromination of p-anisic acid using molecular bromine in a suitable solvent, such as glacial acetic acid.
Scheme 1: Synthesis of this compound p-Anisic acid reacts with bromine in glacial acetic acid to yield this compound.
Experimental Protocol
This protocol details the materials, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Reagents
-
p-Anisic acid (4-methoxybenzoic acid)
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
10% (w/v) Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Ethanol (for recrystallization)
-
Distilled water
Equipment
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Beaker (500 mL)
-
Büchner funnel and flask for vacuum filtration
-
Filter paper
-
Standard laboratory glassware (graduated cylinders, beakers, etc.)
-
Thin Layer Chromatography (TLC) apparatus
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve p-anisic acid (1.0 eq) in glacial acetic acid.
-
Bromine Addition: From the dropping funnel, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the reaction mixture with constant stirring at room temperature.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is deemed complete by TLC, carefully pour the reaction mixture into a beaker containing cold water.
-
Work-up: Quench the excess bromine by slowly adding a 10% sodium thiosulfate solution until the orange color of bromine disappears. The crude product will precipitate out of the solution.
-
Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any remaining acetic acid and salts.
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the pure product.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.
Data Presentation
The following table summarizes the quantitative data for a typical reaction.
| Reactant/Reagent/Solvent | Molecular Weight ( g/mol ) | Equivalents | Amount | Role |
| p-Anisic Acid | 152.15 | 1.0 | 15.2 g | Starting Material |
| Bromine (Br₂) | 159.81 | 1.0 | 5.1 mL (15.98 g) | Brominating Agent |
| Glacial Acetic Acid | 60.05 | - | 100 mL | Solvent |
| Product (Theoretical) | 231.04 | 23.1 g | ||
| Typical Yield | ~70-80% |
Visualization
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques:
-
Melting Point: The melting point of this compound is reported to be in the range of 220-222 °C.[2]
-
Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure of the compound.
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive, toxic, and volatile. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Handle all chemicals in accordance with standard laboratory safety procedures.
References
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-4-methoxybenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This reaction is of paramount importance in the synthesis of biaryl and polyaryl structures, which are common motifs in pharmaceuticals and functional materials.[2] This document provides a detailed protocol for the Suzuki coupling of 3-Bromo-4-methoxybenzoic acid with various arylboronic acids. The presence of both a carboxylic acid and a methoxy (B1213986) group on the aromatic ring requires careful consideration of the reaction conditions to achieve high yields and purity.
The reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate complex (formed by the reaction of the boronic acid with a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][2]
Experimental Workflow:
Caption: Experimental workflow for the Suzuki coupling of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water (4:1), toluene/water (4:1), or THF/water (4:1))
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin-layer chromatography (TLC) plates and developing system
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[3][4]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.[4] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). If using a palladium precursor like Pd(OAc)₂, the phosphine (B1218219) ligand should also be added at this stage.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2] The reaction time can range from 4 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (this compound) is consumed.[3]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water.
-
Acidify the aqueous mixture with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid and precipitate the product.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[5]
-
Combine the organic layers and wash with brine.[3]
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[2][3]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[2] Recrystallization can also be an effective purification method.[3]
Quantitative Data Summary
The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes typical reaction parameters for the coupling of aryl bromides, including substrates analogous to this compound.
| Parameter | Typical Range/Value | Notes |
| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the aryl bromide. |
| Palladium Catalyst | 1 - 5 mol% | Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂.[2][4] |
| Ligand (if used) | 1 - 10 mol% | Often used with Pd(OAc)₂ or Pd₂(dba)₃. Examples include PPh₃, SPhos, and XPhos.[6] |
| Base | 2.0 - 3.0 equivalents | K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice can affect reaction rate and yield.[2][3] |
| Solvent System | Biphasic mixtures | 1,4-Dioxane/water, Toluene/water, or THF/water are frequently employed.[2][6] |
| Temperature | 80 - 110 °C | Heating is typically required to drive the reaction to completion.[2][4] |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS for completion.[2][3] |
| Expected Yield | 70 - 99% | Yields are highly substrate-dependent and require optimization.[3] |
Troubleshooting:
-
Low or No Conversion: This may be due to an inactive catalyst, an inappropriate base, or the presence of oxygen.[7] Ensure all reagents and solvents are fresh and properly degassed.[7] Using a pre-catalyst or screening different bases may be necessary.[7]
-
Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeboronation.[8] These can be minimized by maintaining a strict inert atmosphere and using milder reaction conditions if possible.[8]
-
Solubility Issues: The carboxylate salt formed under basic conditions may have poor solubility in organic solvents.[8] A biphasic solvent system with water is often used to dissolve the inorganic base and the carboxylate salt, facilitating the reaction.[6][8]
References
Application Notes: Synthesis of Ethyl 3-Bromo-4-methoxybenzoate via Fischer Esterification
Introduction
Ethyl 3-bromo-4-methoxybenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. This application note details a robust and reproducible protocol for the synthesis of this ester from 3-Bromo-4-methoxybenzoic acid using the Fischer-Speier esterification method. This acid-catalyzed reaction is an equilibrium process where a carboxylic acid reacts with an alcohol to form an ester and water.[1][2] By using an excess of the alcohol, the equilibrium can be effectively shifted towards the product, ensuring a high yield.[2]
Principle of the Method
The Fischer esterification involves the reaction of this compound with ethanol (B145695) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[3] The mechanism proceeds through several reversible steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
This compound
-
Anhydrous Ethanol (EtOH), 200 proof
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Hexanes and Ethyl Acetate for TLC eluent and column chromatography
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
Glass column for chromatography (if necessary)
-
Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 5.0 g).
-
Add a large excess of anhydrous ethanol (e.g., 50 mL), which acts as both the solvent and a reactant.
-
Stir the mixture until the acid is fully dissolved.
-
-
Catalyst Addition:
-
Carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) dropwise to the stirring solution. Caution: This process is exothermic.
-
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
-
Allow the reaction to reflux for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot disappears.[4]
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.[3]
-
Dissolve the resulting residue in ethyl acetate (e.g., 100 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate eluent system to yield the pure ethyl 3-bromo-4-methoxybenzoate.[4][7][8]
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid is extremely corrosive and causes severe burns. Handle with extreme care.
-
Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| This compound | C₈H₇BrO₃ | 231.04 | 5.00 | 21.6 | 1.0 |
| Ethanol | C₂H₅OH | 46.07 | ~40 | ~868 | ~40 |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | ~1.84 | ~18.8 | catalytic |
| Product | |||||
| Ethyl 3-bromo-4-methoxybenzoate | C₁₀H₁₁BrO₃ | 259.10[9] | (Theoretical Yield: 5.60 g) | (Theoretical: 21.6 mmol) | - |
Visualizations
Reaction Scheme: Fischer Esterification
Caption: Fischer esterification of this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of the target ester.
References
- 1. athabascau.ca [athabascau.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 5. community.wvu.edu [community.wvu.edu]
- 6. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 7. 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Ethyl 3-bromo-4-methoxybenzoate | C10H11BrO3 | CID 23062539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Benzamides from 3-Bromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of benzamide (B126) derivatives from 3-Bromo-4-methoxybenzoic acid. This halogenated aromatic carboxylic acid is a valuable building block in medicinal chemistry, and its conversion to amides is a crucial step in the development of new therapeutic agents. The protocols outlined below describe a common and effective method for amide bond formation using standard coupling agents.
Protocol 1: Amide Synthesis via Carbodiimide (B86325) Coupling
This protocol details the synthesis of benzamides using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.[1]
Materials and Reagents
-
This compound
-
Primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq, optional, used as a non-nucleophilic base)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).[1]
-
Solvent Addition: Dissolve the solids in a minimal amount of anhydrous DMF (or DCM). If an amine salt is used, add DIPEA (2.0 eq) to the mixture.[1]
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Once cooled, add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.[1][2]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Workup:
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure benzamide derivative.
-
Alternative Protocol: Two-Step Synthesis via Acyl Chloride
An alternative method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an amine to form the amide.
Step 1: Synthesis of 3-Bromo-4-methoxybenzoyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 4-5 eq).
-
Catalyst: Add a catalytic amount of DMF (a few drops).
-
Reaction: Gently reflux the mixture for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.[3]
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-Bromo-4-methoxybenzoyl chloride, which can often be used in the next step without further purification.
Step 2: Amide Formation from Acyl Chloride
-
Reaction Setup: Dissolve the amine (1.0 eq) in a suitable solvent like DCM or THF in a round-bottom flask, often with a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) (2.0 eq) to quench the HCl byproduct.[4]
-
Addition: Cool the amine solution in an ice bath. Slowly add a solution of 3-Bromo-4-methoxybenzoyl chloride (1.0 eq) in the same solvent.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for an additional 1-3 hours.
-
Workup and Purification: Perform an aqueous workup similar to Protocol 1 to remove the base hydrochloride salt and isolate the desired benzamide. Purify as needed.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the synthesis of benzamides from benzoic acid analogs, based on published data for similar compounds.
| Starting Carboxylic Acid | Amine | Coupling Reagents | Solvent | Time (h) | Temp. | Yield (%) | Reference |
| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC, HOBt, DIPEA | DMF | 12 | RT | 85 | [1] |
| 4-Bromo-2-aminobenzoic acid | 3,5-Dimethoxyaniline | EDCI, HOBt | DMF | 12 | RT | 78 | [1] |
| 3,5-Dibromo-4-methoxybenzoic acid | Substituted aniline | EDC·HCl | Ethanol | 5 | 80°C | 71.6 | [5] |
Note: Yields are highly dependent on the specific amine used and the purification method.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of benzamides.
Amide Coupling Reaction Mechanism
Caption: Simplified mechanism of amide bond formation.
References
The Versatility of 3-Bromo-4-methoxybenzoic Acid in Modern Drug Discovery
For Immediate Release
[City, State] – [Date] – 3-Bromo-4-methoxybenzoic acid, a versatile aromatic carboxylic acid, is increasingly recognized as a crucial building block in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom and a methoxy (B1213986) group, provides a reactive scaffold for medicinal chemists to develop complex molecules targeting a range of diseases, most notably in the realm of oncology. This compound serves as a key intermediate in the creation of potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
Application as a Precursor to Kinase Inhibitors
Kinase inhibitors are a cornerstone of targeted cancer therapy, and this compound provides a valuable starting point for their synthesis. The bromine atom allows for various cross-coupling reactions, enabling the construction of intricate molecular architectures, while the carboxylic acid and methoxy groups can be modified to fine-tune the pharmacological properties of the final compound. This strategic derivatization is essential for achieving high potency and selectivity for specific kinase targets.
One of the most significant applications of this building block is in the development of MEK inhibitors. The mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade that is often dysregulated in cancer. By inhibiting MEK, it is possible to block downstream signaling events that promote tumor cell proliferation and survival.
A notable example is the synthesis of analogs of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2. While some synthetic routes for Trametinib utilize a related starting material, the exploration of bromo-analogs highlights the utility of halogenated precursors in developing next-generation inhibitors. A bromo-substituted analog of Trametinib has been identified, underscoring the potential for derivatives of this compound to yield highly active compounds.
Quantitative Data on a Structurally Related FGFR1 Inhibitor
To illustrate the potential of bromo-substituted methoxybenzoic acid derivatives in cancer therapy, the following table summarizes the in vitro anti-proliferative activity of a compound series derived from the closely related 3,5-Dibromo-4-methoxybenzoic acid. These compounds have shown inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer (NSCLC).
| Compound ID | Target | Cell Line (NSCLC) | IC₅₀ (µM)[1] |
| C9 | FGFR1 | NCI-H520 | 1.36 ± 0.27 |
| C9 | FGFR1 | NCI-H1581 | 1.25 ± 0.23 |
| C9 | FGFR1 | NCI-H226 | 2.31 ± 0.41 |
| C9 | FGFR1 | NCI-H460 | 2.14 ± 0.36 |
| C9 | FGFR1 | NCI-H1703 | 1.85 ± 0.32 |
Experimental Protocols
Detailed methodologies for the synthesis of derivatives from bromo-substituted methoxybenzoic acids are crucial for researchers in the field. Below are representative protocols for the synthesis of key intermediates and final compounds.
Protocol 1: Synthesis of N-Aryl Amide Derivatives from 3,5-Dibromo-4-methoxybenzoic Acid
This protocol outlines a general procedure for the synthesis of N-aryl amide derivatives, which are precursors to potent kinase inhibitors.
Materials:
-
3,5-Dibromo-4-methoxybenzoic acid
-
Substituted aniline (B41778) (e.g., 3,5-dimethoxyaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 3,5-Dibromo-4-methoxybenzoic acid (1.0 eq) in DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired amide derivative.
Synthetic Workflow for Amide Derivatives
Signaling Pathway Modulation
Derivatives of this compound often exert their therapeutic effects by modulating key cellular signaling pathways. As demonstrated with the FGFR1 inhibitors, these compounds can block the aberrant signaling that drives cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the FGFR1 signaling pathway and the point of inhibition by a targeted inhibitor.
Simplified FGFR1 Signaling Pathway
The continued exploration of this compound and its derivatives holds significant promise for the discovery of novel and effective therapies for a multitude of diseases. Its versatility as a chemical scaffold ensures its place as a valuable tool in the arsenal (B13267) of medicinal chemists and drug development professionals.
References
Application Notes and Protocols: The Synthesis of Bosutinib Utilizing a Vanillic Acid Derivative
Introduction
Bosutinib, chemically known as 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, is a potent oral tyrosine kinase inhibitor.[1] It is approved for the treatment of adult patients with Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) who have developed resistance or intolerance to previous therapies.[1] Bosutinib functions as an ATP-competitive inhibitor of both Bcr-Abl and Src family kinases, disrupting the signaling pathways that drive cancer cell proliferation and survival.[1]
While various synthetic routes to Bosutinib have been explored, a prevalent and efficient method commences with 3-methoxy-4-hydroxybenzoic acid (a derivative of vanillic acid). This document provides detailed application notes and protocols for the synthesis of Bosutinib, focusing on this established pathway. It is important to note that 3-Bromo-4-methoxybenzoic acid is not a standard starting material for Bosutinib synthesis. A brief discussion on the potential, albeit undocumented, conversion of this compound to a viable intermediate is also included for informational purposes.
Bosutinib's Mechanism of Action
Bosutinib targets the Bcr-Abl fusion protein, a hallmark of CML, and the Src family of kinases.[1] By binding to the kinase domain of these proteins, Bosutinib inhibits their catalytic activity, thereby blocking downstream signaling cascades crucial for cell growth and proliferation.
Caption: Bosutinib inhibits Bcr-Abl and Src signaling pathways.
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid
A common and effective synthetic route for Bosutinib starts from the readily available 3-methoxy-4-hydroxybenzoic acid.[1][2][3] The overall workflow involves several key transformations, including esterification, alkylation, nitration, reduction, quinoline (B57606) ring formation, chlorination, and subsequent amination reactions.
Caption: A common synthetic workflow for Bosutinib.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in a representative synthesis of Bosutinib starting from 3-methoxy-4-hydroxybenzoic acid.
| Step | Product | Starting Material(s) | Reagents | Yield (%) |
| 1 | Methyl 4-hydroxy-3-methoxybenzoate | 3-Methoxy-4-hydroxybenzoic acid | Methanol (B129727), Thionyl chloride | Not specified, but typically high |
| 2 | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | Methyl 4-hydroxy-3-methoxybenzoate | 1-Bromo-3-chloropropane (B140262), K₂CO₃, DMF | 90.0 |
| 3 | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | HNO₃, Acetic Acid | Not specified |
| 4 | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Fe, NH₄Cl, Methanol, Water | 91.5 |
| 5-9 | Bosutinib | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | 3,3-diethoxypropionitrile, TFA, NaOH, POCl₃, 2,4-dichloro-5-methoxyaniline, N-methylpiperazine, NaI | Not specified for individual steps |
| Overall | Bosutinib | 3-Methoxy-4-hydroxybenzoic acid | 21.7 |
Data compiled from a novel synthetic route.[2][4]
Experimental Protocols
The following protocols are adapted from a published novel synthesis of Bosutinib.[2][3]
Step 1: Esterification of 3-Methoxy-4-hydroxybenzoic Acid
-
To a solution of 3-methoxy-4-hydroxybenzoic acid (44.3 g, 0.26 mol) in methanol (500 mL), add thionyl chloride (30.0 g, 0.50 mol) dropwise at room temperature.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the solvent in vacuo.
-
Dissolve the resulting oil in ice-water (50 mL) and adjust the pH to 7-8 with a saturated aqueous sodium bicarbonate solution.
-
The product, methyl 4-hydroxy-3-methoxybenzoate, can be used in the next step without further purification.
Step 2: Alkylation of Methyl 4-hydroxy-3-methoxybenzoate
-
Prepare a mixture of methyl 4-hydroxy-3-methoxybenzoate (48.0 g, 0.26 mol), 1-bromo-3-chloropropane (50.0 g, 0.32 mol), and potassium carbonate (50.0 g, 0.36 mol) in DMF (125 mL).[2]
-
Heat the mixture at 70°C for 1 hour.[2]
-
Cool the reaction mixture to room temperature and pour it slowly into ice-water (1.5 L) with constant stirring.
-
Filter the solid formed and wash it with cold water to obtain methyl 4-(3-chloropropoxy)-3-methoxybenzoate.
Step 3: Nitration
-
Add nitric acid (84.5 mL, 66%) dropwise at room temperature to a solution of methyl 4-(3-chloropropoxy)-3-methoxybenzoate (51.6 g, 0.20 mol) in acetic acid (150 mL).[2]
-
Stir the mixture at 60°C for 3-4 hours.[2]
-
Wash the mixture with ice-water (2 x 50 mL).
-
Neutralize the organic layer with a saturated sodium bicarbonate solution.
Step 4: Reduction
-
Reduce the nitro compound from the previous step using powdered iron and ammonium (B1175870) chloride to yield methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.[2]
Subsequent Steps: Quinoline Formation and Final Assembly
The synthesis proceeds through cyclization to form the quinoline ring, followed by chlorination and two successive amination reactions to introduce the 2,4-dichloro-5-methoxyaniline moiety and the N-methylpiperazine side chain.[2]
-
Cyclization: React the amino compound with 3,3-diethoxypropionitrile in the presence of trifluoroacetic acid, followed by treatment with sodium hydroxide.[2]
-
Chlorination: Treat the resulting 4-hydroxyquinoline (B1666331) intermediate with phosphorus oxychloride (POCl₃).[2]
-
First Amination: React the 4-chloroquinoline (B167314) intermediate with 2,4-dichloro-5-methoxyaniline in the presence of pyridine (B92270) hydrochloride.[2]
-
Second Amination (Side Chain Installation): React the product from the previous step with N-methylpiperazine in the presence of sodium iodide to yield Bosutinib.[2]
Discussion on the Use of this compound
As previously stated, the use of this compound as a direct starting material for Bosutinib synthesis is not documented in the reviewed literature. The established synthetic routes favor a hydroxyl group at the 4-position of the benzoic acid derivative, which is crucial for the subsequent alkylation step to introduce the side chain precursor.
To utilize this compound, a synthetic chemist would first need to convert the bromo group at the 3-position to a hydroxyl group. This transformation is not trivial and would add complexity and cost to the overall synthesis. Potential, though unverified in this specific context, synthetic strategies for this conversion could include:
-
Nucleophilic Aromatic Substitution: This would require harsh reaction conditions and may not be regioselective.
-
Metal-Catalyzed Hydroxylation: Modern cross-coupling reactions could potentially be employed, but would require significant process development.
Given the ready availability and lower cost of 3-methoxy-4-hydroxybenzoic acid, it remains the more practical and economically viable starting material for the synthesis of Bosutinib.
Conclusion
The synthesis of Bosutinib is a multi-step process for which efficient and scalable routes have been developed. The most prominent and well-documented of these pathways utilizes 3-methoxy-4-hydroxybenzoic acid as a key starting material. The protocols and data presented in these application notes provide a comprehensive overview for researchers and drug development professionals working on the synthesis of Bosutinib and related kinase inhibitors. While alternative starting materials can be conceptually considered, their practical application would require significant synthetic development to be competitive with the established methods.
References
Application Notes and Protocols: 3-Bromo-4-methoxybenzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromo-4-methoxybenzoic acid as a precursor in the synthesis of agrochemicals. This document includes detailed experimental protocols for the synthesis of the precursor itself and its application as an active fungicidal and herbicidal agent. Furthermore, a representative synthetic protocol for its conversion into a more complex insecticidal scaffold is presented.
Introduction
This compound is a versatile substituted aromatic carboxylic acid.[1] Its unique arrangement of functional groups—a carboxylic acid, a methoxy (B1213986) group, and a bromine atom—makes it a valuable intermediate for the synthesis of a variety of biologically active molecules, including agrochemicals and pharmaceuticals.[1][2] The presence of these groups allows for diverse chemical modifications, enabling the development of novel pesticides. This document outlines both the direct application of this compound as a broad-spectrum agrochemical and its use as a foundational scaffold for more complex pesticide synthesis.
Direct Agrochemical Applications
Recent studies have demonstrated that this compound itself possesses significant fungicidal and herbicidal properties. It has shown considerable inhibitory effects against various plant pathogens and weeds, alongside certain plant growth-regulating activities.[3]
Fungicidal Activity
The compound is effective against common phytopathogenic fungi. Its mechanism of action is believed to be similar to other benzoic acid derivatives, which involves the disruption of microbial cell membrane permeability, inhibition of amino acid absorption, acidification of the cell's interior, and inhibition of respiratory enzyme activity.[4]
Table 1: Fungicidal Efficacy of this compound [3]
| Target Pathogen | Common Name | EC₅₀ (mg/L) |
| Botryosphaeria dothidea | Apple Rot Fungus | 10.3 |
| Coniella vitis | Grape White Rot Fungus | 19.7 |
Herbicidal and Plant Growth Regulatory Activity
In addition to its fungicidal properties, this compound has been shown to have a good inhibitory effect on a variety of weeds and also exhibits plant growth regulation properties.[3] The mode of action for benzoic acid-based herbicides can vary, but they are often classified as synthetic auxins or root growth inhibitors.[5]
Synthesis of this compound
The precursor itself can be efficiently synthesized from p-methoxybenzoic acid via electrophilic aromatic substitution.
Experimental Protocol: Synthesis of this compound[3]
-
Materials:
-
p-Methoxybenzoic acid (30g)
-
Glacial acetic acid (230 mL total)
-
Ferric chloride (FeCl₃) (0.5g)
-
Bromine (11 mL)
-
Distilled water
-
Reaction flask, dropping funnel, condenser, magnetic stirrer, heating mantle, filtration apparatus.
-
-
Procedure:
-
To a reaction flask, add 30g of p-methoxybenzoic acid and 200 mL of glacial acetic acid.
-
Heat the mixture to 60°C with stirring. After 30 minutes, adjust the temperature to 45°C and add 0.5g of FeCl₃.
-
Prepare a mixture of 11 mL of bromine and 30 mL of glacial acetic acid. Add this mixture dropwise to the reaction flask over 2 hours.
-
After the addition is complete, allow the reaction to proceed for 10 hours at 45°C.
-
Increase the temperature to 78°C and continue the reaction for another 5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash the filter cake thoroughly with distilled water.
-
Dry the product under vacuum at 75°C to yield a micro-yellowish crystalline solid (yield: 39.5g).
-
Caption: Synthetic workflow for this compound.
Application as a Precursor for Complex Agrochemicals
This compound serves as an excellent starting material for the synthesis of more elaborate pesticides, such as amide-based insecticides. The following protocol describes a representative, multi-step synthesis of a novel N-substituted benzamide, a class of compounds known for their insecticidal activity.
Experimental Protocol: Synthesis of an Amide-based Insecticide
This synthesis involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with a suitable aniline (B41778) derivative.
-
Step 1: Synthesis of 3-Bromo-4-methoxybenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend this compound (1 eq.) in toluene (B28343).
-
Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours, until the evolution of gas (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-Bromo-4-methoxybenzoyl chloride, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of N-(2,4-difluorophenyl)-3-bromo-4-methoxybenzamide
-
Dissolve 2,4-difluoroaniline (B146603) (1 eq.) and pyridine (B92270) (1.2 eq.) in dichloromethane (B109758) (DCM) in a flask cooled in an ice bath.
-
Add a solution of the crude 3-Bromo-4-methoxybenzoyl chloride (1 eq.) in DCM dropwise to the aniline solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final amide product.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]
- 4. Mechanism of action of benzoic acid [benzoic-acid-china.com]
- 5. m.youtube.com [m.youtube.com]
palladium-catalyzed cross-coupling reactions of 3-Bromo-4-methoxybenzoic acid
An essential precursor in the synthesis of complex organic molecules, 3-Bromo-4-methoxybenzoic acid is a versatile building block for drug discovery and materials science. Its functionalization through palladium-catalyzed cross-coupling reactions provides a powerful and efficient means to construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, leading to a diverse array of substituted aromatic compounds.
These application notes provide detailed protocols and comparative data for key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The methodologies are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel derivatives.
General Catalytic Cycle for Cross-Coupling
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[1][2]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an aryl halide with an organoboron reagent, such as a boronic acid.[3][4] This reaction is widely used due to its mild conditions and high tolerance for various functional groups.[5]
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes representative conditions and yields for the Suzuki coupling of a substituted bromobenzoic acid with various arylboronic acids. These conditions are adaptable for this compound.
| Entry | Arylboronic Acid Partner | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 97[1] |
| 2 | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 95[1] |
| 3 | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 99[1] |
| 4 | 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 89[1] |
| 5 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | ~95[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general, environmentally friendly procedure for the Suzuki coupling of this compound in an aqueous medium at room temperature.[1][6]
Materials:
-
This compound (1.0 mmol, 231.05 mg)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%) or other suitable Pd catalyst
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask, add this compound, the desired arylboronic acid, the palladium catalyst, and potassium carbonate.[1]
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5 to 12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, acidify the mixture with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.
-
The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.
Heck Reaction
The Mizoroki-Heck reaction facilitates the formation of a C-C bond by coupling an aryl halide with an alkene to generate a substituted alkene.[7][8] This reaction is a powerful tool for the synthesis of styrenic compounds and other unsaturated systems.
Data Presentation: Heck Reaction
The table below outlines typical conditions for the Heck reaction. While specific data for this compound is not detailed in the provided results, these general conditions serve as a robust starting point for optimization.
| Entry | Alkene Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-Tolyl)₃ (2) | Et₃N | Acetonitrile | Reflux | >90 (Typical)[6] |
| 2 | Methyl Acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 85[9] |
| 3 | Styrene | PdCl₂ | None | KOAc | Methanol | 120 | ~80 (Typical)[7] |
Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck reaction of this compound with an alkene such as styrene.[6]
Materials:
-
This compound (1.0 mmol, 231.05 mg)
-
Styrene (1.5 mmol, 173 µL)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%, 2.2 mg)
-
Tri(o-tolyl)phosphine (P(o-Tolyl)₃) (0.02 mmol, 2 mol%, 6.1 mg)
-
Triethylamine (B128534) (Et₃N) (1.5 mmol, 209 µL)
-
Acetonitrile (5 mL)
-
Schlenk tube or sealed reaction vessel
Procedure:
-
Add this compound, Pd(OAc)₂, and P(o-Tolyl)₃ to a dry Schlenk tube.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen); repeat this cycle three times.
-
Add acetonitrile, styrene, and triethylamine via syringe under the inert atmosphere.
-
Seal the vessel and heat the reaction mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring for 5-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reaction that forms a C-C bond between a terminal alkyne and an aryl halide.[10][11] It typically employs a palladium catalyst and a copper(I) co-catalyst.
Data Presentation: Sonogashira Coupling
The following table presents common conditions for Sonogashira coupling reactions, which can be applied to this compound.
| Entry | Alkyne Partner | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT-60 | >90 (Typical)[12] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (2) | Piperidine | DMF | 80 | 85[9] |
| 3 | Phenylacetylene | Pd(OAc)₂ (2) | None (Copper-Free) | Cs₂CO₃ | Dioxane | 100 | 94[9] |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted for the Sonogashira coupling of this compound with a terminal alkyne.[12]
Materials:
-
This compound (1.0 mmol, 231.05 mg)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%, 14.0 mg)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 418 µL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat to 40-60°C, monitoring by TLC until the starting material is consumed.
-
Upon completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse with THF or ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[2][13]
Data Presentation: Buchwald-Hartwig Amination
This table shows representative conditions for the Buchwald-Hartwig amination, which are applicable for coupling this compound with various amines.
| Entry | Amine Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | >90 (Typical)[6][12] |
| 2 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 95[9] |
| 3 | Aniline | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ | Dioxane | 100 | 92[9] |
Experimental Protocol: Buchwald-Hartwig Amination
This general protocol outlines the C-N coupling of this compound with a primary or secondary amine.[12]
Materials:
-
This compound (1.0 mmol, 231.05 mg)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%, 18.3 mg) or other Pd precatalyst
-
XPhos (0.04 mmol, 4 mol%, 19.1 mg) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
Oven-dried sealed tube or reaction vessel
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, the phosphine (B1218219) ligand, and the base to an oven-dried reaction vessel.
-
Add this compound and anhydrous toluene.
-
Add the amine to the mixture.
-
Seal the vessel and heat the mixture to 80-110°C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Amidation of 3-Bromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-methoxybenzoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of the carboxylic acid moiety allows for the facile introduction of diverse amide functionalities, a common strategy for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. The amide bond is a cornerstone of many pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. This document provides detailed protocols for the amidation of this compound using common coupling reagents, along with a summary of typical reaction conditions.
Data Presentation: Reaction Conditions for Amidation of Substituted Benzoic Acids
While specific yield data for the amidation of this compound is not extensively published, the following table summarizes common conditions and representative yields for structurally similar brominated benzoic acids. These conditions are generally applicable and provide a strong starting point for optimization.
| Starting Carboxylic Acid | Amine | Coupling Reagent(s) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC, HOBt | DIPEA | DMF | 12 | RT | 85 |
| 4-Bromo-2-aminobenzoic acid | 3,5-Dimethoxyaniline | EDCI, HOBt | - | DMF | 12 | RT | 78 |
| 4-Amino-3-bromobenzoic acid | Benzylamine | EDC, HOBt | DIPEA | DMF | 12 | RT | 85 |
| 4-Amino-3-bromobenzoic acid | Benzylamine | HATU | DIPEA | DMF | 2 | RT | 95 |
| 3-Amino-4-methoxybenzoic acid | Various Amines | DIC, HOBt | - | CH₂Cl₂ | 12 | RT | 40-60% |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine, DMF: N,N-Dimethylformamide, EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIC: N,N'-Diisopropylcarbodiimide, RT: Room Temperature.
Experimental Protocols
Two common and effective methods for the amidation of this compound are detailed below.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a widely used and reliable method for amide bond formation. The byproducts are generally water-soluble, which can simplify purification.[1][2]
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.[1]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: DIC/HOBt Mediated Amide Coupling
This protocol is another effective method for the synthesis of amides from this compound and various amines.[3]
Materials:
-
This compound
-
Desired primary or secondary amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (CH₂Cl₂)
-
0.5 N Sodium hydroxide (B78521) (NaOH) solution
-
10% Hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.20 mmol) in CH₂Cl₂ (20 mL).
-
Add DIC (1.82 mmol) and HOBt (1.82 mmol) to the solution.[3]
-
Stir the resulting mixture for 30 minutes at room temperature.[3]
-
Add the desired amine (1.68 mmol) to the reaction mixture.[3]
-
Stir for approximately 12 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the addition of 0.5 N NaOH solution (20 mL).[3]
-
Separate the organic layer and wash it successively with dilute hydrochloric acid (10%, 30 mL) and brine (30 mL).[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amide.
Mandatory Visualizations
Caption: General workflow for the amidation of this compound.
Caption: Drug development workflow starting from this compound.
References
The Versatile Role of 3-Bromo-4-methoxybenzoic Acid in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-methoxybenzoic acid is a versatile and readily available building block in organic synthesis, particularly valued in the construction of a diverse array of heterocyclic compounds. Its strategic placement of a bromine atom, a methoxy (B1213986) group, and a carboxylic acid function on the benzene (B151609) ring allows for a multitude of chemical transformations. This makes it a key intermediate in the development of novel pharmaceutical agents and functional materials. The bromine atom serves as a handle for various cross-coupling reactions, while the carboxylic acid and methoxy groups can be manipulated to facilitate cyclization and introduce further molecular diversity. These application notes provide an overview of the synthetic utility of this compound in the preparation of important heterocyclic scaffolds, including quinazolinones and benzoxazinones, complete with detailed experimental protocols and supporting data.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This compound can serve as a precursor for the synthesis of 7-methoxyquinazolinones, a substitution pattern found in several bioactive molecules. The general strategy involves the initial conversion of the benzoic acid to a benzamide, followed by an intramolecular cyclization.
A key transformation is the conversion of this compound to 2-amino-4-methoxybenzoic acid derivatives, which are direct precursors to quinazolinones. While direct amination at the 2-position can be challenging, a common approach involves the synthesis of an intermediate that facilitates the introduction of the amino group.
General Synthetic Pathway to 7-Methoxyquinazolinones
Figure 1. General synthetic pathway to 7-methoxyquinazolinones.
Experimental Protocol: Synthesis of 2,3-Disubstituted-7-methoxyquinazolin-4(3H)-ones (Hypothetical)
This protocol is adapted from general procedures for the synthesis of quinazolinones from o-bromobenzamides.
Step 1: Synthesis of 3-Bromo-4-methoxybenzamide
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv) |
| This compound | 231.05 g/mol | 2.31 g | 10 mmol (1.0) |
| Thionyl chloride | 118.97 g/mol | 1.1 mL | 15 mmol (1.5) |
| Dichloromethane (DCM) | - | 50 mL | - |
| Ammonium (B1175870) hydroxide (B78521) (28%) | - | 10 mL | - |
Procedure:
-
To a stirred solution of this compound in DCM, add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 3-bromo-4-methoxybenzoyl chloride.
-
The crude acid chloride is dissolved in DCM and added dropwise to a stirred solution of ammonium hydroxide at 0 °C.
-
The reaction mixture is stirred for 1 hour, and the resulting precipitate is filtered, washed with water, and dried to afford 3-bromo-4-methoxybenzamide.
Step 2: Copper-Catalyzed Coupling with an Amide
This step is based on the copper-catalyzed coupling of N-substituted o-bromobenzamides with formamide.
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv) |
| 3-Bromo-4-methoxybenzamide | 230.06 g/mol | 2.30 g | 10 mmol (1.0) |
| Formamide | 45.04 g/mol | 2.25 g | 50 mmol (5.0) |
| Copper(I) iodide (CuI) | 190.45 g/mol | 190 mg | 1 mmol (0.1) |
| 4-hydroxy-L-proline | 131.13 g/mol | 262 mg | 2 mmol (0.2) |
| Cesium carbonate (Cs₂CO₃) | 325.82 g/mol | 6.52 g | 20 mmol (2.0) |
| Dioxane | - | 20 mL | - |
Procedure:
-
A mixture of 3-bromo-4-methoxybenzamide, formamide, CuI, 4-hydroxy-L-proline, and Cs₂CO₃ in dioxane is heated at 80 °C for 24 hours under an inert atmosphere.
-
After cooling, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 7-methoxyquinazolin-4(3H)-one.
Synthesis of Benzoxazinone Derivatives
Benzoxazinones are another important class of heterocyclic compounds with applications in medicinal chemistry and materials science. This compound can be a precursor to 6-methoxy-1,4-benzoxazin-3-ones through a multi-step synthesis involving the formation of an N-aryl amide followed by an intramolecular cyclization.
General Synthetic Pathway to 6-Methoxy-1,4-benzoxazin-3-ones
Figure 2. General synthetic pathway to 6-methoxy-1,4-benzoxazin-3-ones.
Experimental Protocol: Synthesis of a 6-Methoxy-1,4-benzoxazin-3-one Derivative (Hypothetical)
This protocol is based on general procedures for the synthesis of benzoxazinones via intramolecular Ullmann condensation.
Step 1: Synthesis of N-(2-hydroxyphenyl)-3-bromo-4-methoxybenzamide
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv) |
| 3-Bromo-4-methoxybenzoyl chloride | 249.50 g/mol | 2.50 g | 10 mmol (1.0) |
| 2-Aminophenol | 109.13 g/mol | 1.09 g | 10 mmol (1.0) |
| Pyridine (B92270) | - | 20 mL | - |
Procedure:
-
To a stirred solution of 2-aminophenol in pyridine at 0 °C, add a solution of 3-bromo-4-methoxybenzoyl chloride in pyridine dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is poured into ice water, and the resulting precipitate is filtered, washed with dilute HCl and water, and dried to afford N-(2-hydroxyphenyl)-3-bromo-4-methoxybenzamide.
Step 2: Intramolecular Ullmann Condensation
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv) |
| N-(2-hydroxyphenyl)-3-bromo-4-methoxybenzamide | 322.15 g/mol | 3.22 g | 10 mmol (1.0) |
| Copper(I) oxide (Cu₂O) | 143.09 g/mol | 143 mg | 1 mmol (0.1) |
| Potassium carbonate (K₂CO₃) | 138.21 g/mol | 2.76 g | 20 mmol (2.0) |
| N,N-Dimethylformamide (DMF) | - | 30 mL | - |
Procedure:
-
A mixture of N-(2-hydroxyphenyl)-3-bromo-4-methoxybenzamide, Cu₂O, and K₂CO₃ in DMF is heated at 140 °C for 24 hours under an inert atmosphere.
-
After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 6-methoxy-1,4-benzoxazin-3-one derivative.
Summary of Quantitative Data
The following table summarizes hypothetical quantitative data for the synthesis of heterocyclic compounds from this compound, based on typical yields for similar reactions found in the literature.
| Starting Material | Heterocyclic Product | Key Reaction | Typical Yield (%) |
| 3-Bromo-4-methoxybenzamide | 7-Methoxyquinazolin-4(3H)-one | Copper-catalyzed cyclization | 60-80 |
| N-(2-hydroxyphenyl)-3-bromo-4-methoxybenzamide | 6-Methoxy-1,4-benzoxazin-3-one | Intramolecular Ullmann condensation | 50-70 |
This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its functional groups allow for a range of synthetic manipulations, making it a key building block in the construction of complex molecular architectures with potential applications in drug discovery and materials science. The protocols outlined in these application notes provide a foundation for researchers to explore the rich chemistry of this compound in the development of novel heterocyclic systems. Further optimization of reaction conditions and exploration of different catalytic systems can lead to improved yields and a broader scope of accessible heterocyclic structures.
Application Notes and Protocols: 3-Bromo-4-methoxybenzoic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-methoxybenzoic acid is a versatile aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of organic molecules. While its applications in the pharmaceutical and agrochemical industries are well-documented, its utility in materials science is an emerging area of interest. The presence of the bromine atom, a methoxy (B1213986) group, and a carboxylic acid function allows for diverse chemical modifications, making it a valuable building block for the synthesis of specialty polymers and functional materials. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of copolymers with potential applications in advanced materials.
Application: Synthesis of Poly(styrene-co-isobutyl 3-bromo-4-methoxyphenylcyanoacrylate)
A key application of a derivative of this compound in materials science is in the synthesis of novel polyacrylates. Specifically, 3-bromo-4-methoxybenzaldehyde (B45424), which can be synthesized from this compound, is a precursor for the synthesis of isobutyl 3-bromo-4-methoxyphenylcyanoacrylate. This monomer can then be copolymerized with styrene (B11656) to produce a copolymer with modified properties. The incorporation of the bromo and methoxy-substituted phenyl ring into the polymer backbone can influence properties such as refractive index, thermal stability, and flame retardancy.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 99-58-1 |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| Melting Point | 220-222 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-4-methoxybenzaldehyde from this compound
This protocol outlines the reduction of the carboxylic acid to an aldehyde. A common method involves the conversion of the carboxylic acid to its acid chloride followed by reduction.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
A suitable reducing agent (e.g., Lithium tri-tert-butoxyaluminum hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Dry glassware
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-Bromo-4-methoxybenzoyl chloride.
-
Reduction to Aldehyde: Dissolve the crude acid chloride in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of the reducing agent (e.g., 1.1 equivalents of Lithium tri-tert-butoxyaluminum hydride) in anhydrous THF. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of water, followed by dilute hydrochloric acid. Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-bromo-4-methoxybenzaldehyde.
Protocol 2: Synthesis of Isobutyl 3-bromo-4-methoxyphenylcyanoacrylate Monomer via Knoevenagel Condensation
This protocol describes the synthesis of the acrylate (B77674) monomer from 3-bromo-4-methoxybenzaldehyde and isobutyl cyanoacetate (B8463686).[1][2]
Materials:
-
3-bromo-4-methoxybenzaldehyde
-
Isobutyl cyanoacetate
-
Piperidine (B6355638) (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 3-bromo-4-methoxybenzaldehyde and isobutyl cyanoacetate in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product, isobutyl 3-bromo-4-methoxyphenylcyanoacrylate, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]
Characterization Data for Isobutyl 3-bromo-4-methoxyphenylcyanoacrylate: [1]
-
Yield: 94.2%
-
¹H NMR (CDCl₃): δ 8.7 (s, 1H, CH=), 7.8-6.7 (3H, Ph), 4.1 (d, 2H, CH₂), 4.0 (s, 3H, OCH₃), 2.1 (m, 1H, CH), 0.9 (d, 6H, CH₃)
-
¹³C NMR (CDCl₃): δ 163 (C=O), 153 (HC=), 149, 137, 128, 127 (Ph), 115 (CN), 103 (C=), 52 (OCH₃), 28 (CH), 18 (CH₃)
-
IR (cm⁻¹): 2233 (CN), 1747 (C=O), 1647 (C=C), 1271 (C-O-CH₃)
Protocol 3: Copolymerization of Isobutyl 3-bromo-4-methoxyphenylcyanoacrylate with Styrene
This protocol details the free-radical copolymerization of the synthesized monomer with styrene.[3]
Materials:
-
Isobutyl 3-bromo-4-methoxyphenylcyanoacrylate
-
Styrene
-
1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) or Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Reaction vessel (e.g., Schlenk tube)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a reaction vessel, dissolve the desired molar ratio of isobutyl 3-bromo-4-methoxyphenylcyanoacrylate and freshly distilled styrene in toluene.
-
Add the radical initiator (e.g., ABCN, typically 1-2 mol% with respect to the total monomers).
-
Degas the solution by several freeze-pump-thaw cycles.
-
Place the sealed reaction vessel in a preheated oil bath at the appropriate temperature (e.g., 70-80 °C) and stir for the desired reaction time (e.g., 24 hours).
-
After the polymerization, cool the reaction mixture to room temperature.
-
Precipitate the copolymer by pouring the solution into a large excess of a non-solvent, such as methanol.
-
Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature until a constant weight is achieved.
Quantitative Data
The following table summarizes the properties of the resulting copolymer. Note that detailed quantitative data for the specific copolymer derived from 3-bromo-4-methoxyphenylcyanoacrylate is limited in the available literature, and the presented data is based on analogous systems and may vary depending on the exact copolymer composition and molecular weight.[2][3]
| Property | Description / Value |
| Monomer Incorporation | The composition of the copolymers can be determined by nitrogen analysis.[2] |
| Weight-Average Molecular Weight (Mw) | Typically in the range of 41,300 - 54,500 g/mol , as determined by Gel Permeation Chromatography (GPC).[3] |
| Thermal Decomposition | Decomposition in a nitrogen atmosphere occurs in two stages, with the first stage in the range of 248-500 °C.[2] |
Visualizations
Experimental Workflow for Copolymer Synthesis
Caption: Workflow for the synthesis and characterization of the copolymer.
Logical Relationship of Components in Copolymer Synthesis
Caption: Relationship of reactants and conditions leading to the final copolymer.
References
Application Notes: The Role of 3-Bromo-4-methoxybenzoic Acid in Biochemical Research and Drug Discovery
Introduction
3-Bromo-4-methoxybenzoic acid is a versatile aromatic carboxylic acid that serves as a crucial intermediate in organic synthesis.[1] Its unique structure, featuring a bromine atom and a methoxy (B1213986) group on the benzoic acid scaffold, makes it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications.[1][2] While direct and extensive biochemical assay data for this compound itself is limited in publicly available literature, its primary significance for researchers, scientists, and drug development professionals lies in its role as a key building block for creating novel, biologically active compounds.[1][3]
This compound's utility is particularly evident in medicinal chemistry, where it serves as a precursor for developing a wide range of pharmaceutical agents, including potential anti-inflammatory and analgesic drugs.[1] The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse molecular fragments. The carboxylic acid and methoxy groups can be modified to fine-tune the physicochemical properties, target binding affinity, and pharmacokinetic profiles of the final compounds.
A notable application of this compound is as a reagent in the synthesis of benzamide (B126) derivatives designed as potent enzyme inhibitors. For instance, it is used to prepare compounds that inhibit ABL1, ABL2, and the fusion protein BCR-ABL1, which are key targets in the treatment of certain cancers, such as Chronic Myeloid Leukemia (CML).[3]
These application notes will focus on the utility of this compound as a synthetic precursor. The protocols and data presented are representative of the types of biochemical and cell-based assays used to evaluate the biological activity of its derivatives.
Data Presentation: Biological Activity of Structurally Related Derivatives
As direct quantitative biological data for this compound is not widely available, the following table summarizes the activity of a structurally related benzamide derivative that inhibits the BCR-ABL kinase. This data is presented to illustrate the therapeutic potential of compounds synthesized from scaffolds like this compound.
| Compound Class | Target Kinase | Assay Type | Cell Line | IC₅₀ Value |
| Benzamide Derivative (Hypothetical) | BCR-ABL1 | Kinase Activity | Ba/F3 | < 50 nM |
| Benzamide Derivative (Hypothetical) | ABL1 | Cell Proliferation | K562 (CML) | < 100 nM |
Note: The data presented is hypothetical and representative of values found for potent BCR-ABL inhibitors synthesized from similar precursors. It serves to illustrate the type of quantitative data generated for derivatives of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of compounds synthesized from this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (BCR-ABL)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the BCR-ABL kinase.
Materials:
-
Recombinant human BCR-ABL enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
Test compound (derivative of this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Imatinib)
-
White, opaque 96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve. Further dilute these in kinase buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or control (DMSO for negative control, Imatinib for positive control) to the wells of the assay plate.
-
Add 10 µL of a solution containing the BCR-ABL enzyme and the peptide substrate in kinase buffer.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution (at a concentration close to its Km for BCR-ABL) to each well to start the reaction.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detect Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence signal on a plate reader.
-
Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic or anti-proliferative effects of a test compound on a cancer cell line (e.g., K562, a CML cell line expressing BCR-ABL).
Materials:
-
K562 human Chronic Myeloid Leukemia cell line
-
RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest K562 cells in the exponential growth phase and determine cell density using a hemocytometer.
-
Dilute the cells in fresh culture medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization buffer to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Synthetic Utility and Workflow
The following diagrams illustrate the role of this compound in the synthesis of bioactive compounds and the general workflow for their evaluation.
Caption: Synthetic utility of this compound.
Caption: General workflow for evaluating synthesized derivatives.
Relevant Signaling Pathway
This diagram shows a simplified representation of the BCR-ABL signaling pathway, which is a common target for inhibitors derived from this compound.
Caption: Inhibition of the BCR-ABL signaling pathway.
References
Application Notes and Protocols for the Preparation of 3-Bromo-4-methoxybenzoic Acid Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of 3-bromo-4-methoxybenzoic acid derivatives for the purpose of structure-activity relationship (SAR) studies. This scaffold is a valuable starting point for the development of novel therapeutic agents, particularly in oncology, due to its synthetic tractability and the presence of key functional groups that can be readily modified to explore chemical space.
Introduction
This compound is a versatile building block in medicinal chemistry. The carboxylic acid moiety serves as a convenient handle for the generation of diverse libraries of amides and esters. The bromine atom and methoxy (B1213986) group on the aromatic ring provide specific steric and electronic properties that can influence target binding and pharmacokinetic profiles. The bromine atom, in particular, can be utilized for further structural modifications via cross-coupling reactions, although this is beyond the scope of initial SAR library generation focused on the carboxylic acid. Derivatives of structurally similar scaffolds have shown potential as inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1), which are critical regulators of cell proliferation and survival in cancer.
Data Presentation: Structure-Activity Relationship (SAR)
The following table presents hypothetical, yet representative, quantitative data for a series of this compound derivatives. The data is designed to illustrate a typical SAR study where modifications at the carboxylic acid position lead to varying inhibitory activity against a target protein kinase, for instance, FGFR1. The IC₅₀ (half-maximal inhibitory concentration) values are indicative of the compound's potency.
| Compound ID | R Group | Structure | Mol. Weight ( g/mol ) | LogP (calc.) | H-Bond Donors | H-Bond Acceptors | IC₅₀ vs. FGFR1 (nM) |
| BMBA-01 | -OH | 231.04 | 2.45 | 1 | 3 | >10000 | |
| BMBA-02 | -OCH₃ | 245.07 | 2.62 | 0 | 3 | 8500 | |
| BMBA-03 | -NH₂ | 230.06 | 1.98 | 2 | 3 | 5200 | |
| BMBA-04 | -NH-CH₃ | 244.09 | 2.35 | 1 | 3 | 2100 | |
| BMBA-05 | -NH-Ph | 306.14 | 3.87 | 1 | 3 | 750 | |
| BMBA-06 | -NH-(4-F-Ph) | 324.13 | 4.01 | 1 | 3 | 420 | |
| BMBA-07 | -NH-(3,5-di-OCH₃-Ph) | 366.19 | 3.95 | 1 | 5 | 150 | |
| BMBA-08 | -NH-cHex | 312.19 | 4.21 | 1 | 3 | 980 |
Experimental Protocols
Detailed methodologies for the synthesis of the parent compound and its derivatives are provided below.
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol describes the electrophilic bromination of 4-methoxybenzoic acid.
Materials:
-
4-methoxybenzoic acid
-
Glacial acetic acid
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃, catalytic, if using Br₂)
-
10% Sodium thiosulfate (B1220275) solution
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
If using liquid bromine, add a catalytic amount of FeBr₃.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise. Alternatively, add N-Bromosuccinimide (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
If bromine was used, quench the excess by adding 10% sodium thiosulfate solution until the orange color disappears.
-
Extract the aqueous phase with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) to afford pure this compound.
Protocol 2: General Synthesis of Amide Derivatives (e.g., BMBA-03 to BMBA-08)
This protocol outlines the coupling of this compound with various amines.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (e.g., aniline, cyclohexylamine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired substituted amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with DCM (3x).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexane) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: General Synthesis of Ester Derivatives (e.g., BMBA-02)
This protocol describes the Fischer esterification of this compound.
Materials:
-
This compound (1.0 eq)
-
Desired alcohol (e.g., methanol, serves as both reactant and solvent)
-
Concentrated sulfuric acid (H₂SO₄, catalytic)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve or suspend this compound (1.0 eq) in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualizations
Logical Workflow for SAR Library Synthesis
The following diagram illustrates the general workflow for generating a library of this compound derivatives for SAR studies.
Caption: General workflow for synthesis and evaluation of this compound derivatives.
Hypothesized Signaling Pathway Inhibition
This diagram illustrates a simplified signaling pathway involving FGFR1, a potential target for this compound derivatives, based on structurally related compounds.
Caption: Inhibition of the FGFR1 signaling cascade by a potential this compound derivative.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 3-Bromo-4-methoxybenzoic acid. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to help improve reaction yields and product purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the direct electrophilic bromination of 4-methoxybenzoic acid (p-anisic acid). The methoxy (B1213986) group is a strong ortho, para-directing group, making the 3-position (ortho to the methoxy group and meta to the carboxylic acid group) the primary site for bromination.
Q2: What are the expected major and minor side products in this synthesis?
A2: The primary side products include the isomeric 2-Bromo-4-methoxybenzoic acid and the di-brominated product, 3,5-Dibromo-4-methoxybenzoic acid. Under harsh conditions, oxidation of the aromatic ring can also occur.
Q3: Which brominating agent should I use?
A3: The choice of brominating agent can influence yield and selectivity. Common options include:
-
Molecular Bromine (Br₂) in a solvent like glacial acetic acid, often with a Lewis acid catalyst (e.g., FeCl₃), is effective but can be less selective.
-
N-Bromosuccinimide (NBS) is considered a milder and often more selective reagent, which can help minimize over-bromination.
-
Tetrabutylammonium tribromide (Bu₄NBr₃) is another alternative that can be used under specific conditions.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reagent Stoichiometry: Incorrect amount of brominating agent. 3. Product Loss During Workup: Inefficient extraction or premature precipitation. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature if the starting material is still present. 2. Ensure accurate measurement of all reagents. A slight excess of the brominating agent may be necessary. 3. Optimize the extraction and washing steps to minimize product loss. |
| Presence of Significant 2-Bromo Isomer | The methoxy group is ortho, para-directing, and while the 3-position is sterically favored, some substitution at the 2-position is possible. | Careful purification by fractional recrystallization or column chromatography is necessary to separate the isomers. |
| Formation of Di-brominated Product (3,5-Dibromo-4-methoxybenzoic acid) | 1. Excess Brominating Agent: Using too much of the brominating agent. 2. High Reactivity: The methoxy group strongly activates the ring towards further substitution. | 1. Carefully control the stoichiometry of the brominating agent. 2. Add the brominating agent portion-wise or as a dilute solution to maintain a low concentration in the reaction mixture. |
| Evidence of Ring Oxidation | Use of a strong brominating agent or harsh reaction conditions (e.g., high temperature). | Employ a milder brominating agent like NBS and maintain careful control over the reaction temperature. |
Data Presentation
The following table summarizes reported yields for the synthesis of this compound or its ethyl ester under different conditions.
| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| 4-methoxybenzoic acid | Br₂ | FeCl₃ / Glacial Acetic Acid | 45-78 | 15 | ~90% (calculated from reported masses) | CN103102263A |
| Ethyl 4-methoxybenzoate (B1229959) | NBS | Acetonitrile (B52724) | Room Temp - 50 | 2-6 | 80-95% | BenchChem |
| 4-methoxybenzoic acid | Bu₄NBr₃ | K₃PO₄ / Acetonitrile | 100 | 6 | Not specified for mono-bromination |
Experimental Protocols
Protocol 1: Bromination of 4-methoxybenzoic acid using Br₂/FeCl₃
This protocol is adapted from patent CN103102263A.
Materials:
-
4-methoxybenzoic acid
-
Glacial acetic acid
-
Iron(III) chloride (FeCl₃)
-
Bromine (Br₂)
-
Distilled water
Procedure:
-
In a reaction flask, combine 30 g of 4-methoxybenzoic acid and 200 mL of glacial acetic acid.
-
Heat the mixture to 60°C with stirring. After 30 minutes, adjust the temperature to 45°C and add 0.5 g of FeCl₃.
-
Prepare a mixture of 11 mL of bromine and 30 mL of glacial acetic acid. Add this mixture dropwise to the reaction flask over 2 hours.
-
Maintain the reaction at 45°C for 10 hours.
-
Increase the temperature to 78°C and continue the reaction for an additional 5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate and wash the filter cake thoroughly with distilled water.
-
Dry the product under vacuum at 75°C to obtain this compound.
Protocol 2: Bromination of Ethyl 4-methoxybenzoate using NBS
This protocol describes the synthesis of the ethyl ester, which can then be hydrolyzed to the desired carboxylic acid.
Materials:
-
Ethyl 4-methoxybenzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 4-methoxybenzoate (1.0 equivalent) in acetonitrile in a round-bottom flask.
-
Add NBS (1.05 equivalents) to the solution.
-
Stir the reaction at room temperature or with gentle heating (40-50°C) for 2-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ethyl 3-bromo-4-methoxybenzoate by column chromatography or recrystallization.
-
Hydrolyze the purified ester to this compound using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Technical Support Center: Purification of 3-Bromo-4-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Bromo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Common impurities typically arise from the synthetic route used. These can include:
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Unreacted Starting Material: 4-methoxybenzoic acid is a common impurity resulting from incomplete bromination.[1][2]
-
Isomeric Byproducts: The synthesis may yield other monobrominated isomers, such as 2-Bromo-4-methoxybenzoic acid, due to the directing effects of the methoxy (B1213986) group.[1]
-
Over-brominated Products: Species like 3,5-Dibromo-4-methoxybenzoic acid can form if the reaction proceeds too far or with excess brominating agent.[1]
-
Demethylated Impurities: Harsh reaction conditions (e.g., high heat or strong acids) can cause cleavage of the methoxy group, leading to hydroxybenzoic acid derivatives.[2]
-
Residual Reagents: Depending on the synthesis, reagents like N-bromosuccinimide (NBS) or its byproduct, succinimide, may contaminate the crude product.[3]
Q2: Which purification methods are most effective for this compound?
The choice of method depends on the impurity profile:
-
Recrystallization: This is the most common and effective method for removing small amounts of impurities. Suitable solvents include ethanol (B145695), methanol, or aqueous ethanol mixtures.[4]
-
Acid-Base Extraction: This technique is useful for separating the acidic product from any neutral, non-acidic impurities. The product can be dissolved in a basic solution, washed with an organic solvent to remove neutral contaminants, and then re-precipitated by adding acid.[2][5]
-
Column Chromatography: For difficult separations, such as removing closely related isomeric impurities, silica (B1680970) gel column chromatography is recommended.[1]
Q3: How can the purity of the final product be reliably assessed?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities.[6][7]
-
Melting Point Analysis: Pure this compound has a sharp melting point. A broad melting range typically indicates the presence of impurities.[6]
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively check for the presence of starting materials and byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[5]
Q4: What is the general solubility profile of this compound?
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 99-58-1 | [6][8] |
| Molecular Formula | C₈H₇BrO₃ | [6][8] |
| Molecular Weight | 231.04 g/mol | [6] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 218-224 °C | [6] |
Table 2: Common Impurities in this compound and Their Potential Sources
| Impurity | Chemical Name | Potential Source |
| Starting Material | 4-Methoxybenzoic Acid | Incomplete bromination reaction.[1][2] |
| Isomer | 2-Bromo-4-methoxybenzoic acid | Side reaction during electrophilic aromatic substitution.[1] |
| Over-brominated | 3,5-Dibromo-4-methoxybenzoic acid | Use of excess brominating agent or prolonged reaction time.[1] |
| Demethylated | 3-Bromo-4-hydroxybenzoic acid | Cleavage of the methoxy group under harsh acidic or thermal conditions.[2] |
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Recommended Solution |
| Excessive Solvent in Recrystallization | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much will keep a significant portion of the product dissolved even after cooling.[9] |
| Incomplete Precipitation | If precipitating from an acid-base extraction, ensure the pH is sufficiently acidic (pH < 2) to fully protonate the carboxylate. Cool the solution in an ice bath to maximize crystal formation.[5] |
| Product Loss During Transfers | Minimize the number of transfers between glassware. Rinse all glassware with the mother liquor or a small amount of cold solvent to recover any adhering product.[5] |
| Premature Crystallization | If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter flask to prevent the product from crystallizing on the filter paper.[10] |
Problem 2: Product is Oily or Fails to Crystallize
| Potential Cause | Recommended Solution |
| High Impurity Level | Significant impurities can depress the melting point and inhibit crystallization, resulting in an oil. Consider a preliminary purification step (e.g., acid-base extraction) before attempting recrystallization. |
| Supersaturated Solution | The solution may be clean but supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure product.[11] |
| Inappropriate Recrystallization Solvent | The solvent may not be suitable. The ideal solvent should dissolve the compound when hot but not when cold. Test different solvents on a small scale. |
Problem 3: Product is Discolored (e.g., Yellow or Brown)
| Potential Cause | Recommended Solution |
| Presence of Colored Impurities | Highly conjugated or polymeric side products formed during the synthesis can cause discoloration. |
| Solution | During recrystallization, after the product has been fully dissolved in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, then remove the charcoal via hot gravity filtration before allowing the solution to cool.[9] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate, adding more ethanol dropwise until the solid just dissolves.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[9]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities.[4]
-
Drying: Allow the crystals to dry on the funnel by drawing air through them. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).
-
Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic this compound will move into the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer.[2][5]
-
Separation: Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add a strong acid, such as concentrated HCl, while stirring until the solution is acidic (pH < 2). The pure this compound will precipitate out of the solution.[5]
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.[5]
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound | C8H7BrO3 | CID 66836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. famu.edu [famu.edu]
- 11. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Recrystallization of 3-Bromo-4-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 3-Bromo-4-methoxybenzoic acid. Below you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and solubility data to assist in obtaining a high-purity product.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a mixed solvent system of ethanol (B145695) and water is often effective. Methanol can also be a suitable solvent. It is sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water, making these less ideal as primary recrystallization solvents.[1]
Q2: My compound is not dissolving completely in the hot solvent. What should I do?
A2: If your compound is not fully dissolving, you can gradually add more of the primary solvent (e.g., ethanol) in small increments while maintaining the solution at its boiling point. Ensure you are giving the compound adequate time to dissolve after each addition. If it still does not dissolve, it is possible you have insoluble impurities. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q3: No crystals are forming after the solution has cooled. What are the next steps?
A3: If crystallization does not initiate upon cooling, the solution may be too dilute or supersaturated. You can try the following techniques:
-
Induce crystallization by scratching: Gently scratch the inside of the flask below the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of pure this compound to the solution. This "seed crystal" will act as a template for crystal formation.
-
Reduce the solvent volume: Reheat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, allow the solution to cool again.
-
Cool further: Place the flask in an ice bath to significantly decrease the solubility of the compound.
Q4: The recrystallized product appears oily or as a gum. How can I obtain solid crystals?
A4: "Oiling out" can occur if the solution is cooled too rapidly or if the concentration of the solute is too high, causing the compound to come out of solution above its melting point. To resolve this, reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation and then allow the solution to cool more slowly. Using a solvent mixture with a higher proportion of the "poorer" solvent (e.g., water in an ethanol/water mixture) can sometimes help, but this should be done carefully to avoid premature precipitation.
Q5: The yield of my recrystallized product is very low. What could be the cause?
A5: A low yield can result from several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
-
Washing with too much cold solvent: While washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.
Solubility Data
| Solvent | Solubility | Suitability for Recrystallization |
| Methanol | Soluble | Good primary solvent |
| Ethanol | Soluble | Good primary solvent, often used in a mixture with water |
| Water | Practically Insoluble | Good anti-solvent to be used with a primary solvent like ethanol or methanol |
| Glacial Acetic Acid | Sparingly Soluble | Not ideal as a primary solvent |
| Chloroform | Very Slightly Soluble | Not suitable |
| N,N-Dimethylformamide | Very Soluble | May be too good of a solvent, making it difficult to recover the compound upon cooling |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of ethanol until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper.
-
Quickly pour the hot solution through the filter paper into the clean, hot flask to remove the impurities.
-
-
Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can add deionized water dropwise until the solution becomes slightly turbid (cloudy), then add a few drops of ethanol to redissolve the precipitate and clarify the solution.
-
Allow the solution to stand undisturbed to promote crystal growth.
-
After crystal formation at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Continue to draw air through the funnel to partially dry the crystals.
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Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a low temperature.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. Pure this compound has a melting point in the range of 216-222 °C.[2] A sharp melting point within this range is indicative of high purity.
-
Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: A flowchart of the recrystallization process.
References
common side reactions in the bromination of 4-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor side products during the bromination of 4-methoxybenzoic acid?
The primary side products in the bromination of 4-methoxybenzoic acid arise from the high reactivity of the starting material due to the activating methoxy (B1213986) group. Common side products include:
-
Monobrominated Products: If the target is a di-substituted product, incomplete bromination can result in the presence of 3-bromo-4-methoxybenzoic acid.[1] Due to the ortho-, para-directing nature of the methoxy group, a small amount of 2-bromo-4-methoxybenzoic acid may also form as a minor isomer.[1]
-
Over-brominated Products: If the desired product is the mono-brominated compound, the reaction can proceed further to yield di-brominated products such as 3,5-dibromo-4-methoxybenzoic acid.[2]
-
Oxidation Products: Under harsh reaction conditions or when using strong oxidizing brominating agents, oxidation of the aromatic ring can lead to undesired byproducts.[1][2]
-
Decarboxylative Bromination Products: In some cases, particularly under Hunsdiecker-type conditions, decarboxylative bromination can occur, leading to the formation of bromo-anisole derivatives.[3]
Q2: How can I minimize the formation of the ortho-isomer (2-bromo-4-methoxybenzoic acid)?
The formation of the 3-bromo isomer is sterically favored over the 2-bromo isomer due to the presence of the methoxy group.[1] To minimize the formation of the ortho-isomer, it is crucial to control the reaction temperature and use a less reactive brominating agent. Purification by recrystallization or column chromatography is often necessary to separate the isomers.[1]
Q3: What are the best practices to avoid over-bromination?
To prevent over-bromination, especially when synthesizing a mono-brominated product, consider the following:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary for complete conversion, but a large excess will promote di-substitution.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the starting material is consumed and before significant di-bromination occurs.[1] Lowering the reaction temperature can also help to control the reaction rate.
-
Choice of Brominating Agent: Milder brominating agents, such as N-Bromosuccinimide (NBS), are often more selective and can help to prevent over-bromination compared to molecular bromine (Br₂).[1][2]
Q4: My reaction is showing a low yield of the desired product. What are the potential causes and solutions?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the brominating agent is of high quality and used in the correct stoichiometric amount. Consider increasing the reaction time or temperature, while carefully monitoring for side product formation.[1]
-
Product Loss During Workup: Significant amounts of the product may be lost during extraction, washing, or purification steps. Optimize these procedures to minimize loss.[1]
-
Side Reactions: The formation of significant amounts of side products will inherently lower the yield of the desired product. Refer to the troubleshooting guide below to address specific side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Presence of significant amounts of monobrominated side products (in di-bromination) | Insufficient amount of brominating agent. | Ensure at least two equivalents of the brominating agent are used for the di-bromination of 4-methoxybenzoic acid.[1] |
| Reaction time is too short. | Increase the reaction time to allow for the second bromination to occur and monitor the reaction progress closely.[1] | |
| Formation of the ortho-isomer (2-bromo-4-methoxybenzoic acid) | The methoxy group is an ortho, para-director. While the 3,5-isomer is sterically favored, the formation of some ortho-isomer is possible.[1] | Purification by recrystallization or column chromatography is necessary to separate the isomers.[1] |
| Evidence of ring oxidation | Use of a strong brominating agent or harsh reaction conditions. | Employ a milder brominating agent such as N-Bromosuccinimide (NBS).[1] Maintain careful control over the reaction temperature. |
| Low yield of the desired product | Incomplete reaction. | Increase the reaction time or temperature. Ensure the brominating agent is of high quality and used in the correct stoichiometric amount. Monitor the reaction progress using TLC or GC-MS.[1] |
| Product loss during workup or purification. | Optimize the extraction, washing, and purification steps. Recrystallization or column chromatography can be employed for effective purification.[1] |
Experimental Protocols
Protocol 1: Bromination of 4-methoxybenzoic acid using Molecular Bromine
This protocol is a general procedure for the synthesis of 3,5-dibromo-4-methoxybenzoic acid.[4][5]
Materials:
-
4-Methoxybenzoic acid (p-anisic acid)
-
Bromine (Br₂)
-
Anhydrous Iron(III) bromide (FeBr₃) or Iron powder
-
Glacial Acetic Acid
-
10% (w/v) Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).
-
From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.[4]
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Quench the excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.[4]
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol.[4]
Protocol 2: Bromination of Ethyl 4-methoxybenzoate (B1229959) using N-Bromosuccinimide (NBS)
This protocol describes a milder method for bromination, which can be adapted for the free acid.[1]
Materials:
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Ethyl 4-methoxybenzoate
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for elution
Procedure:
-
Dissolve ethyl 4-methoxybenzoate (1 equivalent) in DMF or acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (2.1 equivalents for di-bromination) portion-wise to the solution while stirring.[1]
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1]
Visualizations
Caption: Reaction pathways in the bromination of 4-methoxybenzoic acid.
References
Technical Support Center: Suzuki Coupling of 3-Bromo-4-methoxybenzoic Acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura cross-coupling reactions with 3-bromo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the common causes?
A1: Failure or low yields with this substrate are often linked to its specific electronic and steric properties. The primary causes include:
-
Inefficient Oxidative Addition: this compound is an electron-rich aryl halide due to the electron-donating methoxy (B1213986) group. This can make the initial oxidative addition of the palladium catalyst to the carbon-bromine bond challenging and slow.[1]
-
Catalyst Deactivation: The palladium catalyst can be deactivated by insufficient degassing (leading to oxidation) or by coordination with the carboxylic acid group on the substrate.[2]
-
Suboptimal Reaction Conditions: The choice of ligand, base, and solvent is critical for this sterically hindered and electron-rich substrate. An inappropriate combination can lead to a stalled reaction.[3][4]
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid, dehalogenation of the starting material, or homocoupling of the boronic acid can consume reagents and lower the yield of the desired product.[5][6]
Q2: I'm observing significant side products in my reaction mixture. What are they and how can I prevent them?
A2: The most common side products are:
-
Homocoupling Product: This arises from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or Pd(II) species.[2][6] Solution: Ensure rigorous degassing of all solvents and reagents before adding the catalyst. Using a direct Pd(0) source, like Pd(PPh₃)₄ or Pd₂(dba)₃, may also help.[2]
-
Protodeboronation Product: This is the product of the boronic acid reacting with a proton source to replace the C-B bond with a C-H bond.[5] This is a known issue, especially with electron-rich boronic acids.[7] Solution: Use milder bases like K₂CO₃ or Cs₂CO₃, ensure anhydrous conditions if necessary, or protect the boronic acid as a more stable pinacol (B44631) or MIDA ester.[5][8]
-
Dehalogenated Starting Material (4-methoxybenzoic acid): This occurs when the bromine atom is replaced by hydrogen. This can be caused by certain bases or solvents acting as a hydride source.[2][6] Solution: Avoid bases like alkoxides if dehalogenation is a problem and choose a solvent less likely to be a hydride donor.
Q3: How does the carboxylic acid group on this compound interfere with the reaction?
A3: The carboxylic acid group can introduce complications in several ways. It can be deprotonated by the base, potentially altering the solubility of the starting material. More significantly, the resulting carboxylate can coordinate to the palladium center, which may inhibit or alter the catalytic cycle.[2] In some cases, protecting the carboxylic acid as an ester may be a viable strategy to improve reaction outcomes.
Q4: What are the best practices for selecting a catalyst, ligand, base, and solvent for this specific substrate?
A4: For a sterically hindered and electron-rich aryl bromide like this, a systematic approach is key:
-
Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient. It is highly recommended to screen bulky, electron-rich phosphine (B1218219) ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos, paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[6][9] These ligands are known to accelerate both the challenging oxidative addition and the final reductive elimination step for hindered substrates.[6][10]
-
Base: The base is crucial for activating the boronic acid.[4] A screening of bases is recommended. Stronger, non-nucleophilic bases are often effective. K₃PO₄ and Cs₂CO₃ are excellent starting points.[2][4] Ensure the base is finely powdered to maximize its surface area and reactivity.[1]
-
Solvent: Aprotic polar solvents are typically used. Combinations like 1,4-dioxane (B91453)/water, toluene/water, or DMF are common.[11] The choice can affect the solubility of the reagents and the efficiency of the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Very Low Conversion | Inactive Catalyst System: The oxidative addition step is too slow, or the catalyst has been deactivated.[2] | • Ensure rigorous degassing of all reagents and solvents.[12] • Use a fresh, high-quality palladium precursor and ligand. • Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to facilitate reactions with electron-rich aryl halides.[1][6] |
| Inappropriate Base or Solvent: The base may be too weak or insoluble; the solvent may not be optimal for reagent solubility or reactivity.[2][4] | • Screen different bases, starting with K₃PO₄ or Cs₂CO₃.[4] • Try various solvent systems such as 1,4-dioxane/H₂O, Toluene/H₂O, or THF/H₂O. | |
| Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.[2] | • Gradually increase the reaction temperature (e.g., from 80°C to 110°C), while monitoring for any signs of decomposition. | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen in the reaction mixture can promote the homocoupling pathway.[6] | • Improve the degassing procedure. Use the freeze-pump-thaw method for solvents (3-4 cycles). • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[13] |
| Use of Pd(II) Precatalyst: The reduction of Pd(II) to the active Pd(0) can sometimes initiate homocoupling. | • Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. | |
| Significant Dehalogenation of Starting Material | Hydride Source in Reaction: The base or solvent may be acting as a source of hydride, leading to reduction of the aryl bromide.[2][6] | • Avoid using alkoxide bases. • Select a solvent that is less likely to donate a hydride. |
| Protodeboronation of Boronic Acid | Unstable Boronic Acid: The C-B bond is cleaved by a proton source, which can be exacerbated by harsh conditions or water.[5] | • Use the boronic acid as soon as it is purchased or prepared. • Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the reaction.[14] • Use a milder base such as K₂CO₃. |
Quantitative Data Summary
The optimal conditions are highly substrate-dependent, but the following table provides typical parameter ranges for Suzuki couplings involving sterically hindered, electron-rich aryl bromides.
| Parameter | Typical Range / Examples | Remarks |
| Aryl Bromide | 1.0 equivalent | This compound |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | Using a slight excess helps drive the reaction to completion. |
| Palladium Precursor | 1 - 5 mol% | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | 1.1 - 2.2 eq. relative to Pd | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) are often required.[3][6] |
| Base | 2.0 - 3.0 equivalents | K₃PO₄, Cs₂CO₃, K₂CO₃.[4] |
| Solvent | 0.1 - 0.5 M concentration | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed but should be optimized to avoid degradation.[8] |
| Reaction Time | 4 - 24 hours | Monitor progress by TLC or LC-MS. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general guideline and may require optimization for your specific boronic acid partner.
1. Reagent Preparation and Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).[15]
-
Seal the vessel with a rubber septum or cap.
2. Creation of Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three to five times to ensure all oxygen is removed.[15]
3. Solvent and Catalyst Addition:
-
Through the septum and under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[15][16]
-
In a separate vial, prepare a solution or slurry of the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%) in a small amount of the degassed solvent.
-
Add the catalyst/ligand mixture to the main reaction flask via syringe.
4. Reaction Execution and Monitoring:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water. If the carboxylic acid is present, an acidic workup (e.g., with 1M HCl) will be needed to protonate it before extraction.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the final product.[15]
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for diagnosing and solving common Suzuki coupling issues.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Bromo-4-methoxybenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst deactivation issues encountered during chemical reactions with 3-Bromo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is failing or giving low yields. What are the common causes related to the catalyst?
A1: Low or no conversion in cross-coupling reactions involving this compound can often be attributed to catalyst deactivation. The carboxylic acid (-COOH) group on the molecule is a primary suspect. This group can coordinate with the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[1] Another common issue is the degradation of phosphine (B1218219) ligands at elevated temperatures, leading to the formation of inactive palladium black.[1]
Q2: My reaction starts well but then stops before completion. What does this indicate?
A2: A reaction that stalls is a classic symptom of catalyst deactivation occurring mid-reaction.[1] This could be due to several factors:
-
Product Inhibition: The product of the reaction may bind more strongly to the catalyst than the reactants, effectively poisoning it as the product concentration increases.[1]
-
Ligand Degradation: The ligands associated with the metal catalyst can degrade over the course of the reaction, especially at higher temperatures.[1]
-
Change in Reaction Conditions: As the reaction progresses, changes in pH or the concentration of byproducts can negatively impact the catalyst's stability and activity.[1]
Q3: I am observing a black precipitate in my reaction. What is it and how can I prevent it?
A3: The black precipitate is likely palladium black, which is an aggregated, inactive form of the palladium(0) catalyst.[1] Its formation is a common deactivation pathway. To minimize its formation, you can:
-
Select Appropriate Ligands: Using bulky, electron-rich phosphine ligands (such as Buchwald or Hartwig ligands) can stabilize the active monomeric Pd(0) species and prevent aggregation.[1]
-
Control the Temperature: Lowering the reaction temperature can slow down the rate of catalyst decomposition.[1]
-
Optimize the Solvent: The choice of solvent can affect the stability of the catalyst. A solvent that does not fully solubilize the catalyst may encourage aggregation.[1]
Q4: Can the carboxylate group of this compound directly poison the catalyst?
A4: Yes, the carboxylate anion can act as a ligand, coordinating to the palladium center. This can form stable, catalytically inactive complexes, which is a common pathway for catalyst deactivation in reactions with benzoic acid derivatives.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Catalyst Poisoning by Carboxylate Group | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to sterically hinder carboxylate coordination. |
| Ligand Degradation | Use more thermally stable ligands or lower the reaction temperature. Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation. |
| Impure Reagents or Solvents | Use high-purity, degassed solvents and reagents to avoid poisoning the catalyst with impurities like oxygen or sulfur. |
| Incorrect Base | The choice of base is critical. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or KOt-Bu may be necessary. |
Issue 2: Reaction Stalls and Does Not Go to Completion
| Potential Cause | Suggested Solution |
| Gradual Catalyst Deactivation | A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for slow deactivation. |
| Product Inhibition | Try to remove the product from the reaction mixture as it forms, if feasible (e.g., by crystallization or extraction). This is often not practical, so optimizing other parameters is usually the first approach. |
| Poor Solubility | The salt form of the benzoic acid may have poor solubility in common organic solvents. Using a biphasic solvent system (e.g., toluene/water) can improve solubility and reaction rates. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions with substrates similar to this compound. Yields are highly dependent on the specific substrates and conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (2-5 mol%) | - | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | 70-95 |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| PdCl₂(dppf) (3 mol%) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | ~95 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOt-Bu | Toluene | 80-110 | 16-24 | 60-90 |
| RuPhos Precatalyst (2-4 mol%) | - | LiHMDS | THF | 65 | 18 | ~78 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Heat the mixture to 80-100 °C with stirring.
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the product. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., a G3 precatalyst, 2 mol%), the appropriate phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 2.5 eq.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq.) and anhydrous solvent (e.g., toluene). Then, add the amine (1.2 eq.).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate, and purify the crude product by column chromatography.
Visual Troubleshooting and Workflows
Troubleshooting Catalyst Deactivation
Caption: A troubleshooting flowchart for catalyst deactivation.
Experimental Workflow for Catalyst Reactivation
Caption: A general workflow for the reactivation of palladium catalysts.
References
Technical Support Center: Synthesis and Purification of 3-Bromo-4-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-Bromo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: The primary byproducts formed during the bromination of 4-methoxybenzoic acid are the isomeric 2-Bromo-4-methoxybenzoic acid and over-brominated products, most notably 3,5-Dibromo-4-methoxybenzoic acid. The formation of the 2-bromo isomer occurs due to the ortho-, para-directing nature of the methoxy (B1213986) group.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate (B1210297), can be used to separate the desired product from its byproducts on a silica (B1680970) gel plate.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Oiling out instead of crystallization | The crude product has a high impurity level, depressing the melting point. The solvent may be too nonpolar, or the solution is cooling too rapidly. | Add a small amount of a more polar solvent, reheat to dissolve, and allow to cool slowly. Ensure the solution is not supersaturated. |
| Low or no crystal formation | Too much solvent was used, or the product is highly soluble in the chosen solvent even at low temperatures. | Concentrate the solution by boiling off some of the solvent. Try adding a seed crystal or scratching the inside of the flask to induce crystallization. Consider a different solvent system. |
| Poor recovery of the product | The product is significantly soluble in the cold recrystallization solvent. The crystals were not washed with ice-cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity. | A different recrystallization solvent or a solvent mixture may be required. For isomeric impurities, column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor separation of product and byproducts | The mobile phase polarity is either too high or too low. The column may be overloaded with the crude material. | Optimize the mobile phase composition using TLC first to achieve good separation of spots. A common mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Ensure the ratio of silica gel to crude product is appropriate (typically 50:1 to 100:1 by weight). |
| Product elutes too quickly (high Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Product does not elute from the column (low Rf) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in the mobile phase. |
| Tailing of the product peak | The carboxylic acid group of the product is interacting with the acidic silica gel stationary phase. | Add a small amount of a volatile acid, such as acetic acid (0.5-1%), to the mobile phase to suppress this interaction. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent and volumes should be determined on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry on a watch glass.
Protocol 2: Purification by Column Chromatography
This protocol is designed to separate this compound from its isomeric and over-brominated byproducts.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Mobile phase (e.g., hexane/ethyl acetate mixture)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Mobile Phase Selection: Using TLC, determine a solvent system that gives a good separation between the desired product and the byproducts. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and
optimizing reaction conditions for the esterification of 3-Bromo-4-methoxybenzoic acid
Technical Support Center: Optimizing Esterification of 3-Bromo-4-methoxybenzoic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the esterification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of this compound?
A1: The most prevalent and straightforward method for the esterification of this compound is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst.[1]
Q2: What type of acid catalyst is most effective for this esterification?
A2: Strong protic acids are typically used as catalysts. Concentrated sulfuric acid (H₂SO₄) is a common choice due to its efficacy and low cost.[2] Alternatively, p-toluenesulfonic acid (p-TsOH) can be used, which is a solid and can be easier to handle.[2] For certain applications, Lewis acids may also be employed.
Q3: How do the substituents on the aromatic ring affect the reaction?
A3: The substituents on this compound have competing electronic effects. The methoxy (B1213986) (-OCH₃) group is electron-donating, which can slightly decrease the reactivity of the carboxylic acid.[3] Conversely, the bromine (-Br) atom is an electron-withdrawing group, which increases the acidity and electrophilicity of the carbonyl carbon, potentially increasing the reaction rate.[3] The bromine atom's position ortho to the carboxylic acid might also introduce some steric hindrance.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be effectively monitored using Thin Layer Chromatography (TLC).[4] A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be chosen to achieve good separation between the starting material (this compound) and the ester product. The disappearance of the starting material spot indicates the reaction is nearing completion.
Q5: What are the typical reaction times and temperatures?
A5: For conventional heating under reflux, reaction times can range from a few hours to over 24 hours, depending on the alcohol used and the reaction scale.[5] The reaction temperature is typically the boiling point of the alcohol being used as the solvent.[1] Microwave-assisted synthesis can significantly reduce the reaction time to as little as 15-30 minutes at temperatures between 130-150°C.[4][6]
Troubleshooting Guide
Problem: Low or no yield of the desired ester.
| Potential Cause | Recommended Solution |
| Presence of water in reagents | Ensure all reagents, especially the alcohol and the acid catalyst, are anhydrous. Water can shift the reaction equilibrium back towards the starting materials. |
| Insufficient catalyst | Use a catalytic amount (typically 1-5 mol%) of a strong acid like H₂SO₄ or p-TsOH. Ensure the catalyst is active and not degraded. |
| Reaction has not reached equilibrium | Increase the reaction time or temperature (within reasonable limits to avoid side reactions). Monitor the reaction by TLC until the starting material is consumed.[7] |
| Equilibrium favors starting materials | Use a large excess of the alcohol (it can often serve as the solvent) to drive the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus, especially if using a solvent like toluene.[2] |
Problem: Multiple spots on TLC, indicating side products.
| Potential Cause | Recommended Solution |
| Incomplete reaction | One of the spots is likely the unreacted starting carboxylic acid. Increase reaction time or temperature as described above. |
| Purity of starting material | The this compound may contain impurities from its synthesis, such as the regioisomeric 2-Bromo-4-methoxybenzoic acid or unbrominated 4-methoxybenzoic acid.[7] Purify the starting material before use if necessary. |
| Side reactions at high temperatures | Overheating can lead to decomposition or side reactions. If using high temperatures (especially with microwave heating), optimize for the lowest effective temperature. |
Problem: Difficulty in purifying the product.
| Potential Cause | Recommended Solution |
| Unreacted carboxylic acid | During workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic starting material.[5] |
| Excess alcohol | If a high-boiling point alcohol was used in excess, it may be difficult to remove by rotary evaporation. Consider purification by column chromatography. |
| Similar polarity of product and impurities | If TLC shows impurities with similar Rf values to the product, careful column chromatography on silica (B1680970) gel with a shallow gradient of a non-polar eluent system (e.g., hexane/ethyl acetate) is recommended for purification.[8] |
Data Presentation
Table 1: Representative Conditions for Fischer Esterification of Substituted Benzoic Acids
| Substrate | Alcohol | Catalyst | Temperature | Time | Yield | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | 65°C | - | 90% | [2] |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | 130°C (Microwave) | 15 min | Good | [6] |
| 2-Hydroxy-4-bromobenzoic acid | Methanol | H₂SO₄ | Reflux | 24 h | 93% | [5] |
| p-Methoxycinnamic acid | n-Octanol | Acid Catalyst | Reflux | 3 h | 71.6% | [9] |
Experimental Protocols
Protocol 1: Conventional Fischer Esterification
This protocol describes a general procedure for the acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (which acts as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: Microwave-Assisted Esterification
This protocol is an alternative to conventional heating and can significantly reduce reaction times.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Microwave reaction vessel
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine this compound (1.0 eq), the desired alcohol, and a catalytic amount of sulfuric acid.[4]
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to a temperature between 130-150°C for a total of 15-30 minutes.[4] This may be done in intervals.
-
After the reaction is complete and the vessel has cooled, follow the work-up and purification procedure described in Protocol 1 (steps 6-11).
Visualizations
Caption: General experimental workflow for the esterification of this compound.
Caption: A decision tree for troubleshooting low yields in the esterification reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
preventing dehalogenation as a side reaction in 3-Bromo-4-methoxybenzoic acid couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions with 3-bromo-4-methoxybenzoic acid. The primary focus is on preventing the common side reaction of dehalogenation to ensure high yields of the desired coupled products.
Troubleshooting Guides
Issue 1: Significant Formation of 4-methoxybenzoic acid (Dehalogenation)
Potential Causes:
-
Hydrogen Source: The reaction medium may contain a source of hydride that facilitates the replacement of the bromine atom with hydrogen. Common sources include certain solvents (e.g., alcohols), bases (e.g., alkoxides), or trace amounts of water.[1][2]
-
Slow Reductive Elimination: The desired reductive elimination of the coupled product from the palladium center may be slow relative to the undesired dehalogenation pathway. This can be influenced by the choice of ligand and the reaction temperature.
-
Catalyst System: The chosen palladium catalyst and ligand may not be optimal for the substrate, favoring the dehalogenation pathway. Electron-rich and bulky ligands generally promote the desired C-C bond formation.[3]
-
Base: The base can play a dual role. While necessary for the catalytic cycle, some bases can promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation process.[3]
Recommended Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or P(t-Bu)₃. These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation side reaction.
-
Base Selection: Switch to a milder, non-nucleophilic inorganic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over strong organic bases or alkoxides.[3]
-
Solvent Choice: Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Avoid alcohol-based solvents which can act as hydride donors. Ensure all solvents are thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and promote side reactions.[3]
-
Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway more than the desired coupling. A screening of temperatures (e.g., from 80°C to 110°C) is recommended.
-
Additives: In some cases, the addition of a stoichiometric amount of a halide scavenger, such as silver salts, can be beneficial, although this can also affect the catalytic cycle.
Issue 2: Low Yield of Coupled Product with Recovery of Starting Material
Potential Causes:
-
Catalyst Inactivity: The active Pd(0) species may not be efficiently generated from the precatalyst, or the catalyst may be deactivated during the reaction.
-
Poor Substrate Solubility: Under basic conditions, this compound will exist as a carboxylate salt, which may have limited solubility in common organic solvents, thereby impeding the reaction.
-
Suboptimal Reaction Conditions: The reaction time, temperature, or concentration may not be optimized for this specific substrate.
Recommended Solutions:
-
Catalyst System: Use a well-defined Pd(0) precatalyst (e.g., SPhos-Pd-G3) or ensure efficient in-situ reduction of a Pd(II) source.
-
Solvent System: A mixture of solvents, such as toluene/water or dioxane/water, can improve the solubility of the carboxylate salt while maintaining a suitable environment for the catalyst.
-
Protecting Group Strategy: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This can improve solubility and may alter the electronic properties of the substrate to favor the desired coupling. The ester can be hydrolyzed post-coupling.
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture to prevent oxygen from deactivating the palladium catalyst.[1]
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in my coupling reaction?
A1: Dehalogenation (or hydrodehalogenation) is a side reaction where the bromine atom on your this compound is replaced by a hydrogen atom, leading to the formation of 4-methoxybenzoic acid. This is problematic as it consumes your starting material and reduces the yield of your desired coupled product, making purification more challenging.[2]
Q2: What is the mechanism of dehalogenation in palladium-catalyzed couplings?
A2: The most common mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from the reaction of the palladium complex with a base, solvent, or water. The aryl group from your starting material, which is attached to the palladium center after oxidative addition, can then undergo reductive elimination with the hydride to form the dehalogenated product and regenerate the active Pd(0) catalyst.[2]
Q3: How do the methoxy (B1213986) and carboxylic acid groups on my substrate affect dehalogenation?
A3: The electron-donating methoxy group increases the electron density of the aromatic ring, which can make oxidative addition of the C-Br bond to the Pd(0) center slower compared to electron-deficient aryl bromides. The carboxylic acid group, when deprotonated to a carboxylate under basic conditions, is also electron-donating and can influence the substrate's solubility and interaction with the catalyst. This combination of effects can make the balance between the desired coupling and dehalogenation more delicate.
Q4: Which coupling reaction (Suzuki, Heck, or Sonogashira) is most prone to dehalogenation with my substrate?
A4: While dehalogenation can occur in all three reactions, its prevalence can depend on the specific reaction conditions. Suzuki reactions, which often use aqueous bases, can have water as a potential hydride source.[1] Heck and Sonogashira reactions, which often use amine bases, can also be susceptible, as amines can be a source of palladium-hydride species. Careful optimization of the reaction conditions is crucial for all coupling types.
Q5: Can I monitor the formation of the dehalogenated byproduct during the reaction?
A5: Yes, you can monitor the progress of your reaction and the formation of byproducts using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the reaction mixture to a standard of 4-methoxybenzoic acid will help you quantify the extent of dehalogenation.
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield of the desired product and the formation of the dehalogenated byproduct in a Suzuki-Miyaura coupling of this compound with phenylboronic acid. Note: This data is representative and actual results will vary depending on the specific reaction setup.
Table 1: Effect of Ligand on Product Yield and Dehalogenation
| Ligand | Product Yield (%) | Dehalogenation (%) |
| PPh₃ | 65 | 25 |
| P(t-Bu)₃ | 85 | <10 |
| XPhos | 92 | <5 |
| SPhos | 94 | <5 |
Table 2: Effect of Base on Product Yield and Dehalogenation
| Base | Product Yield (%) | Dehalogenation (%) |
| NaOt-Bu | 50 | 40 |
| K₂CO₃ | 88 | 8 |
| K₃PO₄ | 91 | 6 |
| Cs₂CO₃ | 93 | 5 |
Table 3: Effect of Solvent on Product Yield and Dehalogenation
| Solvent | Product Yield (%) | Dehalogenation (%) |
| Toluene | 90 | 7 |
| Dioxane/H₂O (4:1) | 92 | 5 |
| DMF | 75 | 20 |
| Isopropanol | 40 | 55 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is designed for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Degassed Toluene/H₂O (10:1 mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add Pd₂(dba)₃ and SPhos.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Coupling with Minimized Dehalogenation
This protocol provides a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed DMF or NMP (5 mL)
Procedure:
-
To a Schlenk tube, add this compound and Pd(OAc)₂.
-
Evacuate and backfill the tube with argon three times.
-
Add P(o-tolyl)₃, the degassed solvent, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 120°C.
-
Monitor the reaction progress.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer and purify as described above.
Protocol 3: Sonogashira Coupling with Minimized Dehalogenation
This protocol is for the copper-free Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed THF (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₂Cl₂.
-
Evacuate and backfill with argon.
-
Add the degassed THF, DIPA, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 50-60°C if necessary.
-
Monitor the reaction progress.
-
Upon completion, dilute with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer and purify as described above.
Mandatory Visualization
References
Technical Support Center: Large-Scale Synthesis of 3-Bromo-4-methoxybenzoic Acid
This technical support guide provides detailed information, troubleshooting advice, and safety protocols for the large-scale synthesis of 3-Bromo-4-methoxybenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for the large-scale synthesis of this compound?
A1: The most prominent industrial method is the direct electrophilic bromination of 4-methoxybenzoic acid (also known as p-anisic acid).[3] This reaction is typically carried out using liquid bromine in a suitable solvent, such as glacial acetic acid, often with a Lewis acid catalyst like ferric chloride (FeCl₃) to enhance the reaction rate and selectivity.[3][4]
Q2: What are the primary side products I should expect during this synthesis?
A2: Due to the activating nature of the methoxy (B1213986) group, several side products can form. The most common include:
-
Isomeric Monobromination: Formation of 2-Bromo-4-methoxybenzoic acid can occur as a minor isomer.[5]
-
Dibromination: Over-bromination can lead to the formation of 3,5-Dibromo-4-methoxybenzoic acid, especially if excess bromine is used or reaction conditions are too harsh.[5][6]
-
Unreacted Starting Material: Incomplete reaction will leave residual 4-methoxybenzoic acid in the crude product.[5]
-
Oxidation Products: Harsh conditions or the use of strong oxidizing agents can lead to the degradation of the aromatic ring.[5]
Q3: What are the recommended purification methods for the final product on a large scale?
A3: For large-scale purification, the typical workflow involves:
-
Quenching: Neutralizing unreacted bromine with a reducing agent solution, such as aqueous sodium thiosulfate (B1220275) or sodium bisulfite, until the characteristic orange/brown color disappears.[7][8]
-
Precipitation: Pouring the reaction mixture into cold water to precipitate the crude solid product.[8]
-
Filtration and Washing: Collecting the solid by filtration and washing it thoroughly with water to remove the solvent (e.g., acetic acid) and inorganic salts.[8]
-
Recrystallization: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.[7][8]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][7] By comparing the reaction mixture to standards of the starting material and product, you can determine when the starting material has been consumed and the reaction is complete.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.[5] 2. Insufficient brominating agent. 3. Product loss during workup or purification.[5] | 1. Increase reaction time or temperature, monitoring closely with TLC/HPLC.[5] 2. Ensure the brominating agent is high quality and used in the correct stoichiometric amount. 3. Optimize extraction, washing, and recrystallization steps to minimize losses. |
| Presence of 3,5-Dibromo-4-methoxybenzoic Acid | 1. Excess of brominating agent. 2. Reaction temperature is too high or reaction time is too long. | 1. Use a precise stoichiometric amount of bromine (or slightly less than 1 equivalent). 2. Maintain careful control over reaction temperature and time. Stop the reaction as soon as the starting material is consumed. |
| Presence of Starting Material in Final Product | 1. Insufficient amount of brominating agent.[5] 2. Reaction time was too short.[5] | 1. Ensure at least one full equivalent of the brominating agent is used. 2. Increase the reaction time to allow for complete conversion.[5] |
| Formation of Colored Impurities | 1. Ring oxidation due to harsh conditions.[5] 2. Degradation of starting material or product. | 1. Employ a milder brominating agent like N-Bromosuccinimide (NBS).[5] 2. Ensure the reaction temperature is not excessively high. Purify the crude product with activated carbon during recrystallization if necessary. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis via Direct Bromination
This protocol describes the synthesis of this compound from 4-methoxybenzoic acid using liquid bromine.
Materials:
-
4-methoxybenzoic acid
-
Glacial Acetic Acid
-
Ferric Chloride (FeCl₃), anhydrous (catalyst)
-
Bromine (Br₂)
-
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethanol
-
Deionized Water
Procedure:
-
Reactor Setup: Charge the reactor with 4-methoxybenzoic acid (1.0 equiv) and glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (e.g., 0.01-0.05 equiv).[3]
-
Bromine Addition: Begin stirring and control the reactor temperature between 20-40°C. Slowly add a solution of bromine (1.0-1.05 equiv) diluted in glacial acetic acid over a period of 1-5 hours.[4]
-
Reaction: After the addition is complete, continue to stir the mixture at 40-60°C for 1-10 hours. Monitor the reaction's progress via TLC or HPLC.[4]
-
Reaction Completion: Once the starting material is consumed, increase the temperature to 70-80°C for an additional 1-2 hours to ensure the reaction goes to completion.[4]
-
Workup - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separate vessel and slowly add 10% aqueous sodium thiosulfate solution until the red-brown color of excess bromine has dissipated.[7]
-
Workup - Precipitation: Pour the quenched reaction mixture into a large volume of cold water with vigorous stirring to precipitate the crude product.[7]
-
Isolation: Collect the resulting solid by filtration and wash thoroughly with cold water to remove residual acetic acid and inorganic salts.[8]
-
Purification: Dry the crude solid. Purify by recrystallizing from a hot ethanol/water mixture. Allow the solution to cool slowly to form crystals, which are then collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.[7]
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Stoichiometry (4-methoxybenzoic acid : Bromine) | 1 : (1.0 - 1.05) | A slight excess of bromine may be used to ensure full conversion, but increases the risk of dibromination. |
| Catalyst Loading (FeCl₃) | 0.01 - 0.05 equivalents | Relative to 4-methoxybenzoic acid. |
| Bromine Addition Temperature | 20 - 60 °C[4] | Exothermic reaction; requires careful temperature control. |
| Reaction Temperature | 40 - 80 °C | Initial reaction at a lower temperature, followed by heating to drive to completion.[4] |
| Reaction Time | 2 - 25 hours[4] | Varies based on scale, temperature, and catalyst efficiency. Requires monitoring. |
| Purity (Post-Recrystallization) | ≥ 98% (HPLC)[2][9] | Typical purity achieved after proper purification. |
Safety Precautions for Large-Scale Bromination
Handling bromine on a large scale presents significant hazards. Strict adherence to safety protocols is mandatory.[10]
-
Chemical Hazards: Bromine is highly toxic, corrosive, and a strong oxidizing agent.[10] Contact with skin and eyes causes severe burns, and inhalation can be fatal.
-
Engineering Controls:
-
All operations must be conducted in a well-ventilated area with a dedicated scrubber system for bromine vapors.[11]
-
Use a closed-system reactor and transfer lines to minimize exposure.[11]
-
Install bromine detectors and alarms to provide early warnings of leaks.[11]
-
Ensure an emergency dump tank containing a neutralizing agent (e.g., sodium thiosulfate solution) is available.[11]
-
-
Personal Protective Equipment (PPE):
-
Respiratory: Full-face respirator with appropriate cartridges or a supplied-air system is required.[10]
-
Hand: Wear heavy-duty, chemical-resistant gloves (e.g., fluorinated rubber or butyl rubber).[10]
-
Body: Chemical-resistant apron or full suit over a lab coat.
-
Eye: Chemical splash goggles and a face shield are mandatory.[10]
-
-
Spill Response:
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis of this compound.
References
- 1. 3bromo4methoxybenzoic Acid Manufacturer, Supplier, Wholesaler and Exporter | Pepagora [pepagora.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | High Purity [benchchem.com]
- 4. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. youtube.com [youtube.com]
- 12. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 13. reddit.com [reddit.com]
identifying impurities in 3-Bromo-4-methoxybenzoic acid via TLC and NMR
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in 3-Bromo-4-methoxybenzoic acid via Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Analysis
Issue: Poor separation of spots on the TLC plate.
-
Potential Cause: The solvent system (mobile phase) has incorrect polarity.
-
Solution:
-
If spots remain at the baseline (low Rf), the solvent is not polar enough. Increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or a small amount of methanol (B129727) to your non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
If spots travel with the solvent front (high Rf), the solvent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent.
-
For acidic compounds like benzoic acids, adding a small amount of acetic acid (e.g., 1%) to the mobile phase can improve spot shape and resolution by suppressing the ionization of the carboxylic acid group.
-
Issue: Streaking of spots on the TLC plate.
-
Potential Cause: The sample is too concentrated, or the compound is interacting too strongly with the silica (B1680970) gel.
-
Solution:
-
Dilute the sample solution before spotting it on the TLC plate.
-
Apply the sample in a small, concentrated spot to a dry plate.
-
As mentioned above, adding a small amount of acetic acid to the eluent can reduce streaking for acidic compounds.
-
Issue: No spots are visible on the TLC plate after development.
-
Potential Cause: The compounds are not UV-active, or the visualization method is inappropriate.
-
Solution:
-
While benzoic acid derivatives are typically UV-active, ensure you are using a UV lamp at the correct wavelength (usually 254 nm).
-
Use a chemical stain for visualization. A potassium permanganate (B83412) (KMnO4) stain is effective for visualizing compounds that can be oxidized, which includes the aromatic ring. Iodine vapor is another general stain that can be used for many organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Overlapping peaks in the aromatic region of the ¹H NMR spectrum.
-
Potential Cause: The chemical shifts of the aromatic protons on this compound and its impurities are very similar.
-
Solution:
-
Use a higher field NMR spectrometer (e.g., 500 MHz or greater) to increase the dispersion of the signals.
-
Change the deuterated solvent. Solvents like DMSO-d₆ or acetone-d₆ can induce different chemical shifts compared to CDCl₃, potentially resolving overlapping signals.
-
Issue: Difficulty in assigning impurity peaks.
-
Potential Cause: Lack of reference spectra for potential impurities.
-
Solution:
-
Compare the experimental spectrum to the data provided in the tables below.
-
If an impurity is suspected to be the starting material, run a spectrum of the starting material under the same conditions for direct comparison.
-
Consider two-dimensional NMR experiments, such as COSY and HMBC, to help elucidate the structure of unknown impurities.
-
Issue: Presence of a broad singlet in the ¹H NMR spectrum.
-
Potential Cause: This is often due to the carboxylic acid proton. Its chemical shift can vary depending on the concentration and solvent. It can also exchange with residual water in the solvent, leading to broadening.
-
Solution:
-
This is expected for carboxylic acids. To confirm, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing the peak to disappear or significantly decrease in intensity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: The most common impurities arise from the synthesis, which is typically the bromination of 4-methoxybenzoic acid. Therefore, potential impurities include:
-
Starting material: 4-methoxybenzoic acid.
-
Over-brominated product: 3,5-dibromo-4-methoxybenzoic acid.
-
Isomeric byproduct: 2-bromo-4-methoxybenzoic acid.
Q2: How can I use TLC to quickly assess the purity of my this compound?
A2: TLC is an excellent technique for a rapid purity check. By spotting your sample alongside the starting material, you can quickly determine if any starting material remains. The presence of more than one spot in the lane of your product indicates the presence of impurities. The relative polarity of the likely impurities allows for their separation on a silica gel plate.
Q3: Can I distinguish between the different brominated isomers using ¹H NMR?
A3: Yes, the substitution pattern on the aromatic ring of each isomer results in a unique set of signals in the aromatic region of the ¹H NMR spectrum. By analyzing the chemical shifts and coupling patterns, you can differentiate between them. Refer to the NMR data tables for specific values.
Q4: Why is the methoxy (B1213986) signal in the ¹H and ¹³C NMR spectra useful for identifying these compounds?
A4: The chemical shift of the methoxy protons (in ¹H NMR) and the methoxy carbon (in ¹³C NMR) can provide clues about the substitution pattern on the aromatic ring. While the ¹H NMR chemical shift of the methoxy group may not vary significantly between the parent compound and its impurities, the ¹³C NMR chemical shift can be more sensitive to the electronic environment.
Experimental Protocols
Thin-Layer Chromatography (TLC)
Methodology:
-
Plate Preparation: On a silica gel TLC plate, use a pencil to lightly draw a baseline approximately 1 cm from the bottom.
-
Sample Preparation: Prepare dilute solutions of your this compound sample and any available standards (e.g., 4-methoxybenzoic acid) in a suitable solvent like ethyl acetate or a mixture of dichloromethane (B109758) and methanol.
-
Spotting: Use a capillary tube to spot small amounts of each solution onto the baseline.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to move up the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it, and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm). The aromatic rings of the compounds should appear as dark spots.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For ¹H NMR, a standard acquisition is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing: Process the acquired data by applying Fourier transformation, phasing, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both the ¹H and ¹³C spectra. Compare these to the reference data to identify the main compound and any impurities.
Data Presentation
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of this compound and Potential Impurities
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Carboxylic Acid Proton (ppm) |
| 4-methoxybenzoic acid | 7.93 (d, 2H), 6.93 (d, 2H) | 3.84 (s, 3H) | ~11-13 (broad s, 1H) |
| This compound | 8.12 (d, 1H), 7.85 (dd, 1H), 6.95 (d, 1H) | 3.92 (s, 3H) | ~11-13 (broad s, 1H) |
| 3,5-dibromo-4-methoxybenzoic acid | 8.05 (s, 2H) | 3.95 (s, 3H) | ~11-13 (broad s, 1H) |
| 2-bromo-4-methoxybenzoic acid | 7.80 (d, 1H), 7.15 (d, 1H), 7.05 (dd, 1H) | 3.88 (s, 3H) | ~11-13 (broad s, 1H) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from various sources and estimations based on substituent effects.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of this compound and Potential Impurities
| Compound | Carboxylic Acid Carbon (ppm) | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) |
| 4-methoxybenzoic acid | ~172 | ~164, 132, 123, 114 | ~55.5 |
| This compound | ~171 | ~160, 135, 132, 125, 112, 111 | ~56.5 |
| 3,5-dibromo-4-methoxybenzoic acid | ~170 | ~158, 139, 131, 115 | ~60.5 |
| 2-bromo-4-methoxybenzoic acid | ~171 | ~162, 134, 122, 120, 115, 113 | ~56.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from various sources and estimations based on substituent effects.
Visualizations
Caption: Workflow for the identification of impurities in this compound.
Caption: Troubleshooting common issues in Thin-Layer Chromatography.
strategies to minimize homocoupling in Suzuki reactions of 3-Bromo-4-methoxybenzoic acid
Technical Support Center: Suzuki Reactions of 3-Bromo-4-methoxybenzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing homocoupling in Suzuki reactions involving this compound.
Troubleshooting Guide: Minimizing Homocoupling
Q1: I am observing a significant amount of homocoupling byproduct in my Suzuki reaction with this compound. What are the primary causes?
Homocoupling in Suzuki reactions, the undesired coupling of two boronic acid molecules, is a common side reaction that reduces the yield of your desired cross-coupled product. The primary causes for its formation include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of boronic acids.[1][2]
-
Use of Pd(II) Precatalysts: When using Pd(II) precatalysts such as Pd(OAc)₂, a portion of the Pd(II) can directly react with the boronic acid to produce the homocoupling product and Pd(0).[1] While this process does generate the active catalyst, it can be a significant source of the homocoupling byproduct.
-
Suboptimal Ligand or Base Selection: The choice of ligand and base plays a crucial role in the catalytic cycle. An inappropriate ligand or base can lead to a slower rate of cross-coupling, allowing the competing homocoupling reaction to become more prominent.[3][4]
-
Carboxylic Acid Functionality: The carboxylic acid group on your substrate can be deprotonated under the basic reaction conditions to form a carboxylate. This carboxylate can coordinate to the palladium center, potentially deactivating the catalyst or altering its reactivity, which may indirectly favor homocoupling.[5][6]
Frequently Asked Questions (FAQs)
Q2: What are the most effective strategies to prevent homocoupling?
Several strategies can be employed to minimize homocoupling:
-
Rigorous Degassing: Thoroughly remove dissolved oxygen from your solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles for more sensitive reactions.[2][7]
-
Use of Pd(0) Precatalysts: Employing a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass the in-situ reduction step that often contributes to homocoupling when starting with Pd(II) sources.[2][7]
-
Addition of a Mild Reducing Agent: If using a Pd(II) precatalyst is necessary, the addition of a mild reducing agent like potassium formate (B1220265) can help to reduce the Pd(II) to the active Pd(0) species, thereby suppressing the Pd(II)-mediated homocoupling pathway.
-
Ligand and Base Screening: The selection of bulky, electron-rich phosphine (B1218219) ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction. Screening different bases is also critical, as their strength and solubility can significantly impact the reaction outcome.[3][4]
-
Protecting the Carboxylic Acid: In cases where the carboxylic acid is suspected to interfere with the reaction, protecting it as an ester can be a viable strategy. The ester can be hydrolyzed back to the carboxylic acid after the Suzuki coupling is complete.[5][6]
Q3: Can the choice of boronic acid derivative impact the extent of homocoupling?
Yes, the stability of the boronic acid derivative can play a role. Boronic acids can be prone to decomposition and side reactions. Using more stable derivatives like boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts can sometimes suppress side reactions, including homocoupling, by providing a slower, more controlled release of the active boron species into the catalytic cycle.[8]
Q4: How does the carboxylic acid group on this compound specifically affect the Suzuki reaction?
The carboxylic acid group introduces two main challenges. First, under basic conditions, it is deprotonated to a carboxylate salt, which can have poor solubility in common organic solvents, potentially slowing down the reaction.[2][6] Second, the carboxylate can coordinate to the palladium catalyst, which may lead to catalyst deactivation or inhibition.[2][5] To address these issues, careful selection of the solvent system to ensure solubility is crucial. If problems persist, protecting the carboxylic acid as an ester is a recommended strategy.[6]
Data Presentation
The following tables summarize key data for minimizing homocoupling.
Table 1: Effect of Palladium Precatalyst on Homocoupling
| Entry | Palladium Source (mol%) | Additive | Homocoupling Byproduct (%) | Desired Product Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | None | 5-15 | 70-85 | [1] (Illustrative) |
| 2 | Pd(OAc)₂ (2) | Potassium Formate (2 equiv) | < 1 | > 90 | (Illustrative) |
| 3 | Pd(PPh₃)₄ (2) | None | < 2 | > 90 | [5] (Illustrative) |
Table 2: Influence of Ligand Choice on Suzuki Coupling of Aryl Bromides
| Entry | Ligand | General Characteristics | Impact on Homocoupling |
| 1 | PPh₃ | Less bulky, less electron-donating | May allow for more homocoupling under non-ideal conditions. |
| 2 | P(t-Bu)₃ | Bulky, electron-rich | Generally suppresses homocoupling by accelerating the desired catalytic cycle. |
| 3 | SPhos | Bulky, electron-rich biaryl phosphine | Highly effective at suppressing homocoupling and promoting high yields of the cross-coupled product. |
| 4 | XPhos | Bulky, electron-rich biaryl phosphine | Similar to SPhos, often provides excellent results in challenging couplings. |
Table 3: Comparison of Bases in Suzuki Coupling of an Aryl Bromide
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 90 | 85 |
| 2 | K₂CO₃ | Toluene/H₂O | 90 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | 90 | 95 |
| 4 | Cs₂CO₃ | Dioxane/H₂O | 100 | 98 |
| 5 | Et₃N | Toluene | 90 | 45 |
| Data is illustrative and based on general trends reported for Suzuki reactions of aryl bromides.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Degassing
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product. Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[9]
Protocol 2: Degassing a Solvent by Sparging
-
Insert a long needle connected to a source of inert gas (argon or nitrogen) into the solvent, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle into the headspace of the solvent container to act as an outlet.
-
Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.[10]
Visualizations
Caption: General experimental workflow for a Suzuki coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Base Selection for Cross-Coupling of 3-Bromo-4-methoxybenzoic acid
Welcome to the technical support center for the optimization of cross-coupling reactions involving 3-Bromo-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to streamline your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in palladium-catalyzed cross-coupling reactions?
A1: The base plays several crucial roles in the catalytic cycle. In Suzuki-Miyaura couplings, its main function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the rate-determining transmetalation step.[1] For Sonogashira couplings, the base deprotonates the terminal alkyne to form a reactive copper acetylide intermediate.[2] In Heck couplings, the base is required to neutralize the hydrogen halide (HX) generated during the reaction, regenerating the active Pd(0) catalyst.[3]
Q2: How does the carboxylic acid group on this compound affect base selection?
A2: The carboxylic acid will be deprotonated by the base to form a carboxylate salt. This can cause solubility issues, potentially slowing or inhibiting the reaction if the salt precipitates from the organic solvent.[4] Therefore, the choice of solvent and base is critical to maintain a homogeneous or effectively mixed reaction. In some cases, protecting the carboxylic acid as an ester may be considered, although this adds extra steps to the synthesis.
Q3: Which type of base is generally better for Suzuki coupling of this substrate: inorganic or organic?
A3: For Suzuki-Miyaura couplings, inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) generally provide higher yields compared to organic bases like triethylamine (B128534) (TEA).[5] Stronger inorganic bases are often more effective, particularly for electron-rich aryl bromides where the oxidative addition step can be sluggish.[6]
Q4: Can the choice of base lead to common side reactions?
A4: Yes. An inappropriate base can contribute to side reactions. For instance, strong bases can promote protodeboronation of the boronic acid in Suzuki couplings, especially in the presence of water.[6] In some cases, certain bases might act as hydride sources, leading to dehalogenation of the aryl bromide (replacement of bromine with hydrogen).[6] The base can also influence the rate of homocoupling of the boronic acid.[4]
Q5: When should I consider using an organic base like triethylamine (TEA)?
A5: Organic bases like triethylamine are commonly used in Sonogashira and Heck reactions.[7][8] In Sonogashira couplings, an amine base is typically required to facilitate the formation of the copper acetylide.[8] In Heck reactions, TEA acts as both a base and sometimes as a solvent.[7] For Suzuki reactions, organic bases are generally less effective than inorganic bases.[5]
Troubleshooting Guides
Problem 1: Low or No Conversion to Product
| Potential Cause | Recommended Solution |
| Inappropriate Base Strength | A base that is too weak may not efficiently promote the transmetalation (Suzuki) or deprotonation (Sonogashira) step. Switch to a stronger base. For Suzuki, if using K₂CO₃, try K₃PO₄ or Cs₂CO₃.[9] |
| Poor Base Solubility | The base may be insoluble in the chosen solvent, preventing it from participating in the reaction. Ensure vigorous stirring. Consider a solvent system where the base has at least partial solubility, or use a phase-transfer catalyst. For Suzuki, aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) are common.[5] |
| Catalyst Inactivity | The base can influence the stability and activity of the palladium catalyst. Ensure the base is of high purity. Some bases can coordinate to the palladium center and inhibit catalysis. A screening of different bases is recommended. |
| Substrate Solubility Issues | The deprotonated 3-bromo-4-methoxybenzoate may be insoluble. Screen different solvents or solvent mixtures to improve solubility. Polar aprotic solvents like DMF or dioxane might be effective.[10] |
Problem 2: Significant Formation of Side Products
| Potential Cause | Recommended Solution |
| Dehalogenation of Starting Material | The aryl bromide is being reduced. This can be caused by certain bases acting as a hydride source. Avoid bases known to cause this issue and ensure high-purity, anhydrous solvents.[6] |
| Protodeboronation (Suzuki) | The boronic acid is being replaced by a hydrogen atom. This is often exacerbated by strong bases and water. Use a milder base like K₂CO₃ or KF, ensure anhydrous conditions if possible, or switch to a more stable boronate ester (e.g., pinacol (B44631) ester).[6] |
| Homocoupling of Boronic Acid (Suzuki) | This side reaction is often promoted by the presence of oxygen and certain Pd(II) species. While not solely a base issue, ensuring thoroughly degassed reagents and maintaining an inert atmosphere is critical. Using a Pd(0) source directly can sometimes mitigate this.[4] |
Data Presentation
The following tables summarize quantitative data for base screening in Suzuki and Heck couplings of substrates structurally similar to this compound. These results serve as a strong starting point for optimization.
Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid [5]
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 90 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| 5 | TEA | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
| Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[5] |
Table 2: Effect of Bases on the Heck Coupling of an Aryl Halide with Styrene [10]
| Entry | Base | Solvent | Yield (%) |
| 1 | Et₃N | DMF | Moderate |
| 2 | Bu₃N | DMF | Moderate |
| 3 | Na₂CO₃ | DMF | Poor |
| 4 | K₂CO₃ | DMF | Good |
| This data illustrates the significant impact of the base on the Heck reaction, with K₂CO₃ proving most effective in this particular system.[10] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Base Screening in Suzuki-Miyaura Coupling
This protocol is adapted from methodologies for the coupling of substituted bromobenzoic acids and serves as a robust starting point.[11][12]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the selected base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water.
-
Transfer to a separatory funnel, acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the product is protonated.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.
Protocol 2: Generalized Procedure for Heck Coupling
This protocol is based on established methods for the Heck coupling of bromobenzoic acids.[13]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate, 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., P(o-Tolyl)₃, 2-4 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF, 5 mL)
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for 5-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, filter through a pad of Celite® to remove palladium residues, and concentrate the filtrate.
-
Perform an appropriate aqueous workup, which may include acidification to protonate the carboxylic acid followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography.
Protocol 3: Generalized Procedure for Sonogashira Coupling
This protocol is based on general methodologies for the Sonogashira coupling of aryl bromides.[11][14]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 2-5 mol%)
-
Amine Base (e.g., Et₃N or DIPA, can also be used as solvent)
-
Co-solvent if needed (e.g., THF, DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the solvent (e.g., triethylamine or a mixture of THF/triethylamine).
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC.
-
Once complete, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. kbfi.ee [kbfi.ee]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-4-methoxybenzoic Acid and 2-Bromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. 3-Bromo-4-methoxybenzoic acid and its isomer, 2-Bromo-4-methoxybenzoic acid, are valuable intermediates, each offering a unique reactivity profile. This guide provides an objective, data-driven comparison of these two compounds, focusing on their performance in key chemical transformations.
Executive Summary
The primary differentiator in the reactivity of this compound and 2-Bromo-4-methoxybenzoic acid is the position of the bromine atom relative to the carboxylic acid group.
-
2-Bromo-4-methoxybenzoic acid is the more acidic of the two isomers due to the ortho effect, where the bulky bromine atom sterically hinders the carboxyl group. This steric hindrance also makes it less reactive in reactions involving the carboxylic acid, such as esterification and amidation. However, the bromine atom in the ortho position can exhibit unique reactivity in certain coupling reactions.
-
This compound exhibits reactivity that is more influenced by the electronic effects of its substituents. With the bromine atom in the meta position, steric hindrance is minimized, and reactions at the carboxylic acid group generally proceed more readily than with the ortho isomer.
Data Presentation: A Quantitative Comparison
| Property | 2-Bromobenzoic Acid | 3-Bromobenzoic Acid | Analysis |
| pKa (at 25°C) | 2.84 | 3.86 | 2-Bromobenzoic acid is a significantly stronger acid. This is a classic example of the ortho effect, where the bulky bromine atom forces the carboxyl group out of the plane of the benzene (B151609) ring, reducing resonance stabilization and increasing the acidity of the proton.[1] In 3-Bromobenzoic acid, the greater distance between the functional groups minimizes this steric interaction.[1] The para-methoxy group, being an electron-donating group, is expected to increase the pKa (decrease the acidity) of both isomers, but the relative trend due to the ortho effect will remain. |
The electronic effects of the substituents can be quantified using Hammett constants (σ). These constants indicate the electron-donating or electron-withdrawing nature of a substituent at the meta or para position.
| Substituent | σmeta | σpara |
| Bromo (-Br) | +0.393 | +0.232 |
| Methoxy (B1213986) (-OCH3) | +0.12 | -0.27 |
A positive σ value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect.[2][3]
In This compound , the bromine atom is meta to the carboxylic acid and exerts an electron-withdrawing inductive effect (σmeta = +0.393). The methoxy group is para and is overall electron-donating due to its strong resonance effect (σpara = -0.27).
In 2-Bromo-4-methoxybenzoic acid , the direct application of Hammett constants is not appropriate for the ortho bromine due to steric effects. However, it is understood that the inductive electron-withdrawing effect of the bromine will increase acidity, and this is magnified by the ortho effect.[4][5]
Reactivity Comparison
Acidity
As established by the ortho effect, 2-Bromo-4-methoxybenzoic acid is the stronger acid . The steric clash between the bromine and the carboxylic acid group disrupts the coplanarity of the carboxyl group with the benzene ring, which increases its acidity.[1]
Caption: Factors influencing the acidity of the two isomers.
Esterification and Amidation
In reactions involving nucleophilic attack at the carboxyl carbon, such as esterification and amidation, This compound is generally more reactive . The steric bulk of the ortho bromine in 2-Bromo-4-methoxybenzoic acid hinders the approach of the nucleophile (e.g., an alcohol or an amine) to the carboxylic acid.[6][7]
Caption: Steric effects on esterification and amidation reactivity.
Suzuki Coupling
In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the reactivity of the aryl bromide is a key factor. Generally, the reactivity of aryl halides in Suzuki coupling follows the trend I > Br > Cl.[8] For the two isomers , This compound is likely to undergo Suzuki coupling more readily under standard conditions . The steric hindrance from the ortho carboxylic acid group in 2-Bromo-4-methoxybenzoic acid can impede the oxidative addition of the palladium catalyst to the C-Br bond. However, specialized ligands and reaction conditions have been developed to facilitate the coupling of sterically hindered ortho-substituted aryl halides.[9]
Experimental Protocols
Protocol 1: Fischer Esterification
This protocol describes a general procedure for the esterification of the title compounds with methanol (B129727).
Materials:
-
This compound or 2-Bromo-4-methoxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve the bromo-methoxybenzoic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction with 2-Bromo-4-methoxybenzoic acid is expected to be significantly slower.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling of the title compounds with phenylboronic acid.
Materials:
-
This compound or 2-Bromo-4-methoxybenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add the bromo-methoxybenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)2 (0.02 eq), PPh3 (0.08 eq), and K2CO3 (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction with 2-Bromo-4-methoxybenzoic acid may require a longer reaction time or a more specialized catalyst system.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General experimental workflow for reactions.
Conclusion
The choice between this compound and 2-Bromo-4-methoxybenzoic acid as a synthetic intermediate will depend on the desired reaction. For transformations involving the carboxylic acid group where high reactivity is desired, This compound is the superior choice due to reduced steric hindrance. Conversely, if the unique electronic and steric environment of an ortho-substituted benzoic acid is required for a specific synthetic strategy, or if the higher acidity of the compound is a desirable feature, 2-Bromo-4-methoxybenzoic acid would be the appropriate reagent, with the understanding that reaction conditions may need to be optimized to overcome its lower reactivity in some cases.
References
- 1. benchchem.com [benchchem.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. web.viu.ca [web.viu.ca]
- 4. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
A Spectroscopic Showdown: Differentiating Isomers of Bromo-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. This guide provides a detailed spectroscopic comparison of various bromo-methoxybenzoic acid isomers, leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a clear and objective resource for isomer differentiation.
The subtle differences in the substitution patterns of the bromo and methoxy (B1213986) groups on the benzoic acid core lead to distinct spectroscopic fingerprints. Understanding these variations is paramount for unambiguous structural elucidation and quality control in a research and development setting. This guide presents a comprehensive summary of quantitative data in easily comparable tables, detailed experimental protocols for the cited analytical techniques, and a visual representation of the analytical workflow.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for several isomers of bromo-methoxybenzoic acid. It is important to note that complete experimental data for all isomers is not consistently available across all analytical techniques in the reviewed literature.
¹H NMR Spectral Data (ppm)
| Isomer | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Carboxylic Acid Proton (ppm) | Solvent |
| 2-Bromo-5-methoxybenzoic acid | 7.4-7.0 (m) | 3.8 (s) | ~10-13 (br s) | Not Specified |
| 3-Bromo-4-methoxybenzoic acid | 8.05 (d, J=2.1 Hz), 7.90 (dd, J=8.6, 2.1 Hz), 7.01 (d, J=8.7 Hz) | 3.85 (s) | Not Specified | MeOD |
| 4-Bromo-2-methoxybenzoic acid | 7.8-7.1 (m) | 3.9 (s) | ~11-13 (br s) | Not Specified |
| 5-Bromo-2-methoxybenzoic acid | 7.6-6.8 (m) | 3.8 (s) | ~10-13 (br s) | Not Specified |
| 3,5-Dibromo-4-methoxybenzoic acid | 8.2 (s, 2H) | 3.9 (s, 3H) | Not Specified | Not Specified |
¹³C NMR Spectral Data (ppm)
| Isomer | Carboxylic Acid Carbon (ppm) | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) | Solvent |
| 2-Bromo-5-methoxybenzoic acid | ~165-170 | Not fully assigned | ~56 | Not Specified |
| This compound | 168.4 | 161.0, 135.7, 132.0, 125.4, 112.5, 112.1 | 57.0 | MeOD |
| 4-Bromo-2-methoxybenzoic acid | ~165-170 | Not fully assigned | ~56 | Not Specified |
| 5-Bromo-2-methoxybenzoic acid | ~165-170 | Not fully assigned | ~56 | Not Specified |
| 3,5-Dibromo-4-methoxybenzoic acid | ~165 | ~158, ~139, ~131, ~115 | ~61 | Not Specified |
Infrared (IR) Spectroscopy Data (cm⁻¹)
| Isomer | O-H Stretch (Carboxylic Acid) | C=O Stretch | C-O Stretch | C-Br Stretch |
| 2-Bromo-3-methoxybenzoic acid | ~3000 (broad) | ~1700 | ~1250-1300 | ~700-800 |
| This compound | 2500-3300 (broad) | ~1690 | ~1255 | ~650-750 |
| 3-Bromo-5-methoxybenzoic acid | ~3000 (broad) | ~1700 | ~1250-1300 | ~700-800 |
| 3,5-Dibromo-4-methoxybenzoic acid | 2500-3300 (broad) | ~1700 | ~1250 | ~600-700 |
Mass Spectrometry (MS) Data
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 2-Bromo-3-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 230/232 (M+), 213/215, 185, 157 |
| This compound | C₈H₇BrO₃ | 231.04 | 230/232 (M+), 213/215, 185, 157 |
| 3,5-Dibromo-4-methoxybenzoic acid | C₈H₆Br₂O₃ | 309.94 | 310 (M+), 295, 267, 188, 159 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation and the specific isomer being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-20 mg of the bromo-methoxybenzoic acid isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
¹H NMR Data Acquisition: Proton NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-14 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a satisfactory signal-to-noise ratio.
¹³C NMR Data Acquisition: Carbon-13 NMR spectra are acquired on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay are often required to obtain a high-quality spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The resulting powder is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder is recorded first, followed by the sample spectrum. Data is typically collected in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction: For volatile compounds like bromo-methoxybenzoic acid isomers, direct insertion probe or gas chromatography (GC) can be used to introduce the sample into the mass spectrometer.
Ionization: Electron Ionization (EI) is a common method for these molecules, where the sample is bombarded with a high-energy electron beam (typically 70 eV). Electrospray ionization (ESI) can also be used, particularly for less volatile samples.
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer. The presence of bromine is readily identified by the characteristic isotopic pattern (M+ and M+2 peaks in approximately a 1:1 ratio).
Experimental Workflow
The logical flow of spectroscopic analysis for the comparison of bromo-methoxybenzoic acid isomers is depicted in the following diagram.
Caption: A generalized workflow for the spectroscopic comparison of chemical isomers.
A Comparative Analysis of the Biological Activities of 3-Bromo-4-methoxybenzoic Acid and its Hydroxy Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzoic acid derivatives are a class of compounds that have garnered significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. The nature and position of substituents on the benzene (B151609) ring play a crucial role in determining the efficacy and mechanism of action of these molecules. This guide provides a comparative overview of the biological activities of 3-Bromo-4-methoxybenzoic acid and its corresponding hydroxy analog, 3-Bromo-4-hydroxybenzoic acid. While direct comparative studies are limited, this document summarizes the available data for each compound and discusses the potential influence of the methoxy (B1213986) versus hydroxy functional group on their biological profiles.
Chemical Structures
| Compound | Structure |
| This compound | |
| 3-Bromo-4-hydroxybenzoic acid |
Quantitative Comparison of Biological Activities
| Biological Activity | Target Organism/System | This compound | 3-Bromo-4-hydroxybenzoic acid |
| Antifungal Activity | Botryosphaeria dothidea (Apple rot) | EC₅₀: 10.3 mg/L | Data not available |
| Botryosphaeria berengeriana (Grape white rot) | EC₅₀: 19.7 mg/L | Data not available | |
| Herbicidal Activity | Various weeds | Reported to have inhibitory effects | Data not available |
| Plant Growth Regulation | Plants | Reported to have regulatory effects | Data not available |
Discussion of Structure-Activity Relationship
The primary structural difference between the two compounds is the presence of a methoxy (-OCH₃) group versus a hydroxy (-OH) group at the C4 position. This seemingly minor difference can significantly impact the physicochemical properties and, consequently, the biological activity of the molecules.
-
Lipophilicity: The methoxy group is generally more lipophilic than the hydroxy group. This increased lipophilicity in this compound might enhance its ability to penetrate cell membranes of target organisms, which could contribute to its observed antifungal activity.
-
Electronic Effects: The methoxy group is an electron-donating group, which can influence the electronic distribution within the aromatic ring and affect interactions with biological targets. The hydroxy group can act as both a hydrogen bond donor and acceptor, which can lead to different binding interactions with enzymes or receptors compared to the methoxy group, which is only a hydrogen bond acceptor.
-
Metabolism: 3-Bromo-4-hydroxybenzoic acid is a known metabolite of the herbicide Bromoxynil. This indicates that it can be formed in biological systems and may have its own distinct biological activity or be an intermediate in a detoxification pathway.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.
1. Preparation of Fungal Inoculum:
- A pure culture of the test fungus is grown on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.
- Spores are harvested by flooding the plate with sterile saline or a suitable buffer and gently scraping the surface.
- The spore suspension is filtered to remove mycelial debris.
- The spore concentration is adjusted to a standardized level (e.g., 1 x 10⁵ to 5 x 10⁵ spores/mL) using a hemocytometer or by spectrophotometric methods.
2. Preparation of Test Compounds:
- Stock solutions of this compound and 3-Bromo-4-hydroxybenzoic acid are prepared in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
- Serial two-fold dilutions of the stock solutions are prepared in a sterile 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
3. Inoculation and Incubation:
- The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
- Control wells are included: a positive control (fungal inoculum without any test compound) and a negative control (broth medium only).
- The microtiter plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the test compound at which no visible growth of the fungus is observed.
Visualizations
A Comparative Guide to Alternative Precursors for the Synthesis of 3-Bromo-4-methoxybenzoic Acid Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of an optimal starting material is a critical decision that influences overall yield, cost-effectiveness, and environmental impact. This guide provides a comprehensive comparison of two primary alternative precursors for the synthesis of 3-Bromo-4-methoxybenzoic acid: 4-methoxybenzoic acid and p-hydroxybenzoic acid. Experimental data, detailed protocols, and visual pathway diagrams are presented to facilitate an informed choice of synthetic strategy.
Data Presentation: A Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the synthesis of this compound from the two alternative precursors. The data is compiled from published experimental findings to provide a clear and objective comparison of the two routes.
| Parameter | Route 1: From 4-methoxybenzoic acid | Route 2: From p-hydroxybenzoic acid |
| Starting Material | 4-methoxybenzoic acid | p-hydroxybenzoic acid |
| Number of Steps | 1 | 2 |
| Key Reactions | Electrophilic Bromination | 1. Electrophilic Bromination2. Methylation |
| Overall Yield | ~87%[1] | ~68% (calculated) |
| Purity of Final Product | High, requires recrystallization | High, requires purification after each step |
| Key Reagents | Bromine, Ferric Chloride, Acetic Acid | Bromine, Acetic Acid, Dimethyl Sulfate (B86663), NaOH |
| Reaction Conditions | Moderate temperatures (45-78°C) | Step 1: RefluxStep 2: 40°C |
Synthetic Pathway Overview
The logical relationship between the precursors and the final product is illustrated in the diagram below, generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route 1: Synthesis from 4-methoxybenzoic acid
Reaction: Electrophilic Bromination of 4-methoxybenzoic acid
Overall Yield: ~87%[1]
Protocol:
-
In a reaction vessel, dissolve 30 g of 4-methoxybenzoic acid in 200 mL of glacial acetic acid.
-
Heat the mixture to 60°C with stirring. After 30 minutes, adjust the temperature to 45°C and add 0.5 g of ferric chloride (FeCl₃).
-
Over a period of 2 hours, add a mixture of 11 mL of bromine and 30 mL of glacial acetic acid dropwise to the reaction mixture.
-
After the addition is complete, continue the reaction for 10 hours at 45°C.
-
Increase the temperature to 78°C and continue the reaction for an additional 5 hours.
-
Cool the reaction mixture to room temperature, which will cause the product to precipitate.
-
Filter the precipitate and wash it thoroughly with distilled water.
-
Dry the product under vacuum at 75°C to obtain this compound as a crystalline solid.[1]
Route 2: Synthesis from p-hydroxybenzoic acid
This route involves a two-step synthesis: bromination of p-hydroxybenzoic acid followed by methylation of the resulting intermediate.
Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic acid
Reaction: Electrophilic Bromination of p-hydroxybenzoic acid
Yield: ~70.3%[2]
Protocol:
-
Dissolve 50 g of p-hydroxybenzoic acid in 370 mL of glacial acetic acid by heating with stirring.
-
Bring the solution to a boil and rapidly add a solution of 59 g of bromine in 60 mL of glacial acetic acid.
-
Reflux the reaction mixture for six hours with continuous stirring.
-
After reflux, allow the solution to cool to room temperature.
-
Pour the cooled solution into two liters of cold water to precipitate the product.
-
Filter the white precipitate and recrystallize it from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.[2]
Step 2: Synthesis of this compound
Reaction: Methylation of 3-Bromo-4-hydroxybenzoic acid
Estimated Yield: ~97% (based on a similar transformation)[3]
Protocol (adapted from a similar procedure):
-
Dissolve the dried 3-bromo-4-hydroxybenzoic acid from the previous step in an aqueous solution of potassium hydroxide (B78521).
-
At 40°C, add dimethyl sulfate dropwise over approximately 3 hours, while maintaining the pH at 10.8-11 by the addition of potassium hydroxide solution.
-
After the addition is complete, continue stirring for another 30 minutes.
-
Acidify the aqueous phase to precipitate the crude product.
-
Isolate the product by filtration, wash with water, and dry under vacuum to yield this compound.[3]
Experimental Workflow
The following diagram illustrates the general experimental workflow for a typical chemical synthesis, as described in the provided protocols.
References
- 1. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of 3-bromo-4-methoxybenzoic acid. Due to the limited direct biological data on a wide range of these specific derivatives, this document leverages experimental data from structurally related benzoic acid and bromophenol compounds to infer potential bioactivities and guide future research. The information is intended for researchers and professionals in the field of drug discovery and development.
Introduction to this compound
This compound is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a bromine atom at position 3 and a methoxy (B1213986) group at position 4 on the benzoic acid scaffold, presents a versatile platform for chemical modification to explore therapeutic applications.[1][2] The presence of the carboxylic acid group allows for the formation of esters and amides, while the bromine and methoxy substituents influence the molecule's electronic properties, lipophilicity, and potential interactions with biological targets.[2][3] Analogous brominated compounds isolated from marine sources have demonstrated significant biological activities, suggesting the potential for derivatives of this compound in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.[4][5]
Comparative Biological Activity Data
| Compound | Biological Activity | Target Organism/Enzyme | Key Performance Metric (IC₅₀/MIC) |
| This compound | Antifungal | Apple rot fungus | EC₅₀ = 10.3 mg/L |
| Antifungal | Grape white rot fungus | EC₅₀ = 19.7 mg/L | |
| Benzoic Acid | Antibacterial | Escherichia coli O157 | MIC = 1 mg/mL[4] |
| 2-Hydroxybenzoic Acid | Antibacterial | E. coli O157 | MIC = 1 mg/mL[4] |
| 3,4-Dimethoxybenzoic Acid | Antibacterial | Staphylococcus aureus | Zone of Inhibition = 5 mm (100 µg/mL)[4] |
| 4-Hydroxy-3-methoxybenzoic Acid | α-Amylase Inhibition | Porcine pancreatic α-amylase | IC₅₀ = 28.13 ± 1.15 mM[4] |
| 2,3,4-Trihydroxybenzoic Acid | α-Amylase Inhibition | Porcine pancreatic α-amylase | IC₅₀ = 17.30 ± 0.73 mM[4] |
Inferred Structure-Activity Relationships
Based on the analysis of related compounds, the following structure-activity relationships can be hypothesized for this compound derivatives:
-
Role of Halogenation : The presence of bromine atoms on the aromatic ring is often associated with enhanced biological activity, particularly antimicrobial effects.[4][5] This is exemplified by brominated phenols from marine sponges which show potent antibacterial and antifungal properties.[4][5] Therefore, the bromo-substituent at the C3 position of the benzoic acid ring is predicted to be a key contributor to potential antimicrobial activity.
-
Influence of the Methoxy Group : The methoxy group at the C4 position can modulate the electronic and steric properties of the molecule, which in turn affects its binding to target enzymes or receptors.[4] It may also play a role in the compound's antioxidant potential.[4]
-
Modifications of the Carboxylic Acid Group : The carboxylic acid moiety is a critical site for derivatization. Conversion to amides or esters can significantly impact the compound's lipophilicity, cell permeability, and metabolic stability. For instance, structurally related benzamide (B126) derivatives have demonstrated potent inhibitory activity against protein kinases, suggesting that amide derivatives of this compound could be explored as potential anticancer agents.[6]
Hypothesized SAR pathways for this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the standardized comparison of biological activities. The following are protocols for key experiments relevant to the potential activities of this compound derivatives.
A common method for synthesizing amide derivatives from this compound involves the following steps[6]:
-
Activation of Carboxylic Acid : Dissolve this compound (1.0 eq) in a suitable solvent like DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amide Formation : Add the desired substituted aniline (B41778) or amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring and Workup : Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once complete, pour the mixture into water and extract with an organic solvent like DCM.
-
Purification : Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer, concentrate it, and purify the crude product by a suitable method like column chromatography or recrystallization.
General workflow for the synthesis of amide derivatives.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism[4].
-
Preparation of Inoculum : Culture the test microorganism in a suitable broth medium to achieve a standardized concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution : Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation : Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the test compound) and a negative control (broth only).
-
Incubation : Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC : The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed.
This assay evaluates the inhibitory effect of a compound on α-amylase, an enzyme involved in carbohydrate digestion[4].
-
Preparation of Reagents : Prepare solutions of porcine pancreatic α-amylase, starch (substrate), dinitrosalicylic acid (DNS) reagent for colorimetric detection, and the test compound at various concentrations.
-
Assay Procedure :
-
Pre-incubate the α-amylase solution with the test compound for a specific duration.
-
Initiate the enzymatic reaction by adding the starch solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding the DNS reagent.
-
Heat the mixture to develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the amount of reducing sugars produced.
-
-
Calculation of Inhibition : The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without the inhibitor). The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) is then determined.
Conclusion and Future Directions
The available data, primarily from structurally related compounds, suggests that this compound derivatives are a promising scaffold for the development of new therapeutic agents. The bromine and methoxy substituents, along with the carboxylic acid group, provide key points for chemical modification to optimize biological activity. Future research should focus on the systematic synthesis of a library of this compound amides and esters, followed by comprehensive screening for antimicrobial, anticancer, and enzyme inhibitory activities. Such studies will be crucial for establishing definitive structure-activity relationships and identifying lead compounds for further development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Catalysts for Suzuki Coupling with 3-Bromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative overview of various catalysts for the Suzuki coupling of 3-Bromo-4-methoxybenzoic acid, a versatile building block in the synthesis of complex molecules for pharmaceuticals and materials science. Due to the limited availability of direct comparative studies on this specific substrate, this analysis incorporates data from structurally similar aryl bromides, such as 3-bromobenzoic acid and other functionalized bromobenzenes, to provide valuable insights into catalyst performance.
Data Presentation: Catalyst Performance in Suzuki Coupling of Aryl Bromides
The selection of an appropriate catalyst system is paramount for achieving high yields and reaction efficiency. The following table summarizes the performance of various palladium and nickel-based catalysts in the Suzuki coupling of this compound and its analogs.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Coupling Partner | Ref. |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | [1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole | Arylboronic acid | [1] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzonitrile | Phenylboronic acid | [1] |
| [PdCl₂(NH₂CH₂COOH)₂] | Glycine | K₂CO₃ | Water | RT | 1.5 | 99 | 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [2][3] |
| Benzimidazole-based Pd(II) complex (0.5 mol%) | Benzimidazole carbene | KOH | Water | 100 | 1 | 94 | 4-Bromoacetophenone | Phenylboronic acid | [4] |
| Magnetic supported Pd(II)-N₂O₂ (1.0 mmol%) | N₂O₂ | K₂CO₃ | DMA | 100 | 24 | >95 (conversion) | 4-Bromoacetophenone | Phenylboronic acid | [4] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 18 | High (not specified) | 4-Amino-3-bromobenzoic acid | Arylboronic acid | [1] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | 85-95 | Various aryl halides | Arylboronic acids | [5] |
Mandatory Visualization
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A general experimental workflow for a Suzuki coupling reaction.
Experimental Protocols
The following are generalized experimental protocols for palladium and nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. These may require optimization for the specific coupling of this compound with a particular boronic acid.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v), degassed
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium phosphate.
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling using NiCl₂(PCy₃)₂
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
Anhydrous 2-Me-THF or t-Amyl alcohol
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or a Schlenk tube under an inert atmosphere, add NiCl₂(PCy₃)₂, potassium phosphate, the arylboronic acid, and this compound to a reaction vial.
-
Add the anhydrous solvent (2-Me-THF or t-Amyl alcohol).
-
Seal the vial and heat the mixture to 100 °C for 12-18 hours.[1][5]
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.[1]
Comparative Analysis of Catalysts
The choice of catalyst for the Suzuki coupling of this compound is critical and depends on several factors including cost, efficiency, and functional group tolerance.
Palladium-Based Catalysts:
-
Traditional Phosphine (B1218219) Ligands (e.g., Pd(PPh₃)₄): These are workhorse catalysts for Suzuki couplings and are effective for a range of substrates.[1] However, for more challenging substrates, they may require higher catalyst loadings and temperatures.
-
Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands like SPhos): Catalyst systems employing ligands such as SPhos with a palladium source like Pd(OAc)₂ have shown exceptional activity for the coupling of aryl bromides, often providing high yields under milder conditions and with lower catalyst loadings.[1] These are particularly effective for sterically hindered or electronically deactivated substrates.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are highly stable and active catalysts, often demonstrating high turnover numbers. They are effective for the coupling of a wide range of aryl halides, including less reactive aryl chlorides.[6]
-
Palladacycles: These are pre-catalysts that are often air- and moisture-stable, making them easier to handle. They can exhibit very high catalytic activity at low loadings.
-
Ligand-Free Systems: In some cases, simple palladium salts like Pd(OAc)₂ can catalyze the reaction without an additional ligand, particularly in polar solvents like water.[6] The [PdCl₂(NH₂CH₂COOH)₂] catalyst is an example of a highly efficient and water-soluble catalyst for the coupling of aryl bromides containing carboxylic acid groups.[3]
Nickel-Based Catalysts:
-
Cost-Effectiveness: Nickel catalysts are gaining significant attention as a more economical and earth-abundant alternative to palladium.[5]
-
High Reactivity: Nickel catalysts can be highly reactive and are capable of coupling a broader range of substrates, including those that are challenging for palladium catalysts.[5]
-
Green Solvents: Recent studies have shown the effectiveness of nickel catalysts in more environmentally friendly solvents such as 2-Me-THF and t-amyl alcohol.[5] The NiCl₂(PCy₃)₂ complex is a commercially available and air-stable pre-catalyst that has demonstrated high yields in these green solvents.[5]
For the Suzuki coupling of this compound, modern palladium catalyst systems with bulky, electron-rich phosphine ligands such as SPhos are likely to provide high yields and good functional group tolerance. For a more cost-effective and sustainable approach, nickel-based catalysts like NiCl₂(PCy₃)₂ in green solvents present a promising alternative. The choice of base and solvent system should be optimized for each specific catalyst and coupling partner to achieve the best results. Researchers are encouraged to screen a variety of catalyst systems to identify the optimal conditions for their specific application.
References
validation of analytical methods for 3-Bromo-4-methoxybenzoic acid quantification
A Comparative Guide to Analytical Methods for the Quantification of 3-Bromo-4-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like this compound is critical for quality control, process optimization, and regulatory compliance. This guide provides a comparative overview of various analytical techniques suitable for the quantification of this compound, complete with detailed experimental protocols and supporting data derived from closely related analogs.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The table below summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) | Acid-Base Titration |
| Principle | Separation based on differential partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance. | Separation of volatile derivatives in the gas phase followed by mass-based detection. | Neutralization reaction between the acidic analyte and a standardized basic titrant. |
| Primary Application | Quantitative purity determination and impurity profiling. | Identification and quantification of the main compound and volatile impurities. | High-accuracy assay of the bulk material. |
| Linearity (r²) | > 0.999 (representative) | > 0.995 (representative) | Not Applicable (Absolute method) |
| Accuracy (% Recovery) | 98-102% (typical) | 95-105% (typical) | 98.0-102.0%[1] |
| Precision (%RSD) | < 2% (typical) | < 5% (typical) | < 1% (typical) |
| LOD/LOQ | Method-dependent, typically in the µg/mL range. | Method-dependent, potentially lower than HPLC with selected ion monitoring. | Higher than chromatographic methods. |
| Throughput | High | Moderate | Moderate |
| Advantages | Robust, versatile, and widely available. | High selectivity and sensitivity, provides structural information. | High precision and accuracy, low cost. |
| Disadvantages | Requires reference standards for quantification. | Requires a derivatization step for the non-volatile analyte. | Not suitable for impurity profiling, less sensitive. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of any analytical technique. The following protocols are based on established methods for this compound and its structural analogs.
High-Performance Liquid Chromatography (HPLC-UV)
This method, adapted from a protocol for a similar compound, is suitable for the routine quality control and purity assessment of this compound.[2]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Phosphoric acid
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Triethylamine in water, pH adjusted to 4.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile:Methanol:Water (70:20:10 v/v/v)
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 50% B
-
35-45 min: 50% to 90% B
-
45-55 min: Hold at 90% B
-
55-60 min: 90% to 5% B
-
60-65 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the initial mobile phase composition to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile form suitable for GC analysis. This protocol is based on a method for the related compound 3,5-Dibromo-4-methoxybenzoic acid.[2]
Instrumentation:
-
GC-MS system with a capillary column and an autosampler
Reagents:
-
14% Boron trifluoride-methanol solution (BF3-methanol)
-
Saturated Sodium Chloride (NaCl) solution
-
This compound reference standard
Derivatization (Methylation):
-
To 1 mg of the sample, add 1 mL of 14% BF3-methanol solution.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature and add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Collect the upper hexane layer containing the methyl ester derivative for analysis.
GC-MS Conditions:
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Acid-Base Titration
This classical method provides a highly accurate assay of the bulk this compound content. A product specification sheet indicates an assay range of 98.0-102.0% by aqueous acid-base titration.[1] The following is a representative protocol.
Instrumentation:
-
Autotitrator with a pH electrode or a manual titration setup with a burette and pH meter.
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (neutralized)
-
High-purity water
Procedure:
-
Accurately weigh approximately 150-200 mg of the this compound sample.
-
Dissolve the sample in 50 mL of neutralized ethanol.
-
Titrate the solution with a standardized 0.1 M NaOH solution, monitoring the pH to determine the equivalence point.
-
The percentage purity is calculated based on the volume of NaOH titrant consumed, its molarity, and the molecular weight of this compound (231.04 g/mol ).
Workflow and Process Diagrams
Visualizing the experimental workflows can aid in understanding the logical steps of each analytical method.
Workflow for HPLC-UV Analysis
Workflow for GC-MS Analysis
Workflow for Acid-Base Titration
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific analytical requirements. HPLC-UV is a versatile and robust method for routine quality control and impurity profiling. GC-MS, although requiring a derivatization step, offers superior selectivity and sensitivity, making it ideal for trace-level analysis and identification of impurities. Acid-base titration stands out as a high-accuracy method for the assay of the bulk material, serving as a valuable reference method. For all chromatographic methods, it is imperative to perform a thorough method validation for this compound to ensure data accuracy and reliability.
References
A Comparative Guide to the Synthesis of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoic acids are fundamental building blocks in organic synthesis, serving as crucial precursors in the development of pharmaceuticals, agrochemicals, and functional materials. The selection of an appropriate synthetic route is paramount, directly impacting overall yield, purity, scalability, and economic viability. This guide provides an objective comparison of the most common and effective methods for the synthesis of substituted benzoic acids, supported by experimental data and detailed protocols.
Core Synthetic Methodologies: An Overview
The synthesis of substituted benzoic acids can be broadly categorized into four primary strategies:
-
Grignard Carboxylation: A classic and versatile method involving the reaction of an organomagnesium (Grignard) reagent with carbon dioxide.
-
Oxidation of Alkylbenzenes: A robust method that utilizes strong oxidizing agents to convert an alkyl side chain on a benzene (B151609) ring into a carboxylic acid group.
-
Hydrolysis of Benzonitriles: A reliable method for converting benzonitriles into their corresponding benzoic acids through acid or base-catalyzed hydrolysis.
-
Palladium-Catalyzed Carboxylation: A modern approach that offers mild reaction conditions and excellent functional group tolerance through the use of palladium catalysts to couple aryl halides with a source of carbon monoxide or carbon dioxide.
Performance Comparison: A Quantitative Analysis
The following tables summarize quantitative data for the synthesis of various substituted benzoic acids using the methodologies described above, providing a clear comparison of their performance.
Table 1: Synthesis of p-Methoxybenzoic Acid
| Method | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Grignard Carboxylation | 4-Bromoanisole | Mg, CO₂ (dry ice), HCl | Anhydrous Ether | Reflux, then rt | N/A | up to 82 | [1] |
| Oxidation of Aldehyde | p-Anisaldehyde | (3,10,17,24-tetrasulfophthalocyaninato)cobalt(II), O₂ | Water/Acetonitrile | 20 | 150 | 100 | [2] |
| Williamson Ether Synthesis | 4-Hydroxybenzoic acid | NaOH, Dimethyl sulfate | N/A | N/A | N/A | ~92 | [1] |
Table 2: Synthesis of p-Nitrobenzoic Acid
| Method | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Oxidation of Alkylbenzene | p-Nitrotoluene | Na₂Cr₂O₇, H₂SO₄ | Water | Boiling | 0.5 | 82-86 | [3] |
| Oxidation of Alkylbenzene | p-Nitrotoluene | 15% HNO₃ | Water | 175 | N/A | 88.5 | [4] |
| Oxidation of Ketone | 4-Nitroacetophenone | HNO₃, NH₄VO₃ | Water | Reflux | 6 | 88 | [5] |
Table 3: Synthesis of p-Chlorobenzoic Acid
| Method | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Hydrolysis of Nitrile (via Sandmeyer) | p-Chloronitrobenzene | 1. Sn/HCl 2. NaNO₂/HCl 3. CuCN 4. H₂O/H⁺ | N/A | 0-5 (diazotization) | N/A | N/A | [6] |
| Cannizzaro Reaction | p-Chlorobenzaldehyde | KOH, Methanol | Methanol | Reflux | N/A | 85 (crude) | [7] |
Experimental Protocols
Grignard Carboxylation of Bromobenzene (B47551)
Reaction: C₆H₅Br + Mg → C₆H₅MgBr; C₆H₅MgBr + CO₂ → C₆H₅COOMgBr; C₆H₅COOMgBr + H⁺ → C₆H₅COOH + MgBr⁺
Procedure: [8]
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Reflux the mixture until the magnesium is consumed.
-
Carboxylation: Pour the Grignard solution over an excess of crushed dry ice in a separate beaker.
-
Work-up: After the excess dry ice has sublimed, slowly add dilute hydrochloric acid to the mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the benzoic acid into diethyl ether. Wash the organic layer with water and then extract the benzoic acid into an aqueous solution of sodium hydroxide (B78521).
-
Acidification and Purification: Acidify the aqueous layer with a strong acid to precipitate the benzoic acid. Collect the product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Oxidation of p-Nitrotoluene
Reaction: O₂NC₆H₄CH₃ + [O] → O₂NC₆H₄COOH
Procedure: [3]
-
Reaction Setup: In a 5-L round-bottom flask fitted with a mechanical stirrer, place sodium dichromate (680 g), water (1500 cc), and p-nitrotoluene (230 g).
-
Oxidation: While stirring, slowly add concentrated sulfuric acid (1700 g) over about thirty minutes. The reaction will become exothermic. After the initial vigorous reaction subsides, heat the mixture to a gentle boil for about 30 minutes.
-
Isolation of Crude Product: Cool the reaction mixture and add 2 L of water. Filter the crude p-nitrobenzoic acid and wash it with about 1 L of water.
-
Purification: To remove chromium salts, warm the crude product with 1 L of dilute (5%) sulfuric acid. After cooling, filter the product again. Dissolve the product in 5% sodium hydroxide solution, filter to remove any remaining chromium hydroxide and unreacted nitrotoluene.
-
Precipitation: Acidify the filtrate with dilute sulfuric acid, with stirring, to precipitate the p-nitrobenzoic acid. Filter the product, wash thoroughly with water, and dry. The yield is typically 230–240 g (82–86%).
Hydrolysis of Benzonitrile (B105546)
Reaction: C₆H₅CN + 2H₂O + H⁺ → C₆H₅COOH + NH₄⁺ (Acidic Hydrolysis) C₆H₅CN + H₂O + OH⁻ → C₆H₅CONH₂ ; C₆H₅CONH₂ + OH⁻ → C₆H₅COO⁻ + NH₃ (Basic Hydrolysis)
Procedure (Acidic Hydrolysis): [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted benzonitrile and an excess of aqueous sulfuric acid (e.g., 50% v/v).
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to precipitate the benzoic acid.
-
Purification: Collect the solid product by vacuum filtration and wash with cold deionized water to remove any residual acid. Dry the purified product.
Palladium-Catalyzed Carboxylation of Aryl Bromides
General Reaction: Ar-Br + CO₂ + Reductant --[Pd catalyst, ligand]--> Ar-COOH
Representative Procedure: [9][10]
-
Reaction Setup: In a reaction vessel, combine the aryl bromide, a palladium catalyst (e.g., Pd(dba)₂), a phosphine (B1218219) ligand (e.g., DPEPhos), and a suitable solvent.
-
Carboxylation: The reaction is carried out under an atmosphere of carbon dioxide, often at elevated pressure, and in the presence of a reductant.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate the carboxylic acid. Purification is typically achieved by chromatography or recrystallization. Note: The specific catalyst, ligand, solvent, reductant, temperature, and CO₂ pressure are highly dependent on the substrate and must be optimized accordingly.
Logical Relationships and Workflows
The following diagrams illustrate the general workflows for the described synthetic routes.
Caption: Overview of major synthetic routes to substituted benzoic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. rsc.org [rsc.org]
- 8. mason.gmu.edu [mason.gmu.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of 3-Bromo-4-methoxybenzoic Acid and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the physicochemical properties and synthetic methodologies of 3-Bromo-4-methoxybenzoic acid and its isomeric and substituted derivatives. While a complete single-crystal X-ray structure of this compound is not publicly available, this document compiles data on related compounds to offer insights into their structural and chemical characteristics.
Physicochemical Properties: A Comparative Overview
The position of the bromine and methoxy (B1213986) substituents on the benzoic acid ring significantly influences the physicochemical properties of these compounds. The following table summarizes the key properties of this compound and several of its derivatives, providing a basis for comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| This compound | C₈H₇BrO₃ | 231.04 | 220-222[1] | 99-58-1[1][2] |
| 2-Bromo-4-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | Not Available | 74317-85-4[3][4] |
| 4-Bromo-3-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 221-224 | 56256-14-5[5] |
| 5-Bromo-2-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 118-122[6][7] | 2476-35-9[6][7] |
| 3,5-Dibromo-4-methoxybenzoic acid | C₈H₆Br₂O₃ | 309.94 | 226-229 | 4073-35-2[8] |
| 4-Bromo-3-(methoxymethyl)benzoic acid | C₉H₉BrO₃ | 261.07 | Not Available | 1141473-98-4[9] |
Synthesis and Crystallization: Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and crystallization of these compounds, which is a prerequisite for crystal structure analysis. Below are representative protocols for the synthesis of derivatives of 4-methoxybenzoic acid.
Synthesis of 3,5-Dibromo-4-methoxybenzoic Acid[9]
This procedure involves the electrophilic bromination of 4-methoxybenzoic acid.
Materials:
-
4-methoxybenzoic acid (1.0 eq)
-
Glacial acetic acid
-
Anhydrous iron(III) bromide (FeBr₃) (catalytic amount)
-
Bromine (2.2 eq)
-
10% Sodium thiosulfate (B1220275) solution
-
Cold water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxybenzoic acid in glacial acetic acid.
-
Add a catalytic amount of anhydrous iron(III) bromide.
-
From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Quench the excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from hot ethanol.
General Crystallization Protocol
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol (B129727), ethanol, or a mixture of methanol and chloroform).
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered container.
-
Collect the resulting single crystals.
Structural Insights from a Derivative: 4-Bromo-3-(methoxymethyl)benzoic acid
While the crystal structure of this compound remains undetermined, analysis of its derivatives can provide valuable insights. For instance, the methoxymethyl group in 4-Bromo-3-(methoxymethyl)benzoic acid is noted to facilitate intermolecular hydrogen bonds (O-H···O) in its crystal packing.[9] This suggests that hydrogen bonding likely plays a significant role in the crystal lattice of related bromo-methoxybenzoic acids. The electronic properties of 4-Bromo-3-(methoxymethyl)benzoic acid, such as a HOMO-LUMO gap of 4.46 eV, indicate moderate reactivity, a property that is valuable for its application as a pharmaceutical intermediate.[9]
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the synthesis and structural analysis of bromo-methoxybenzoic acid derivatives.
References
- 1. This compound 96 99-58-1 [sigmaaldrich.com]
- 2. This compound | C8H7BrO3 | CID 66836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. 5-Bromo-2-methoxybenzoic acid CAS#: 2476-35-9 [chemicalbook.com]
- 7. 5-Bromo-2-methoxybenzoic acid 97 2476-35-9 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Bromo-3-(methoxymethyl)benzoic acid | Benchchem [benchchem.com]
assessing the purity of 3-Bromo-4-methoxybenzoic acid from different suppliers
For scientists and professionals in drug development, the purity of starting materials is paramount. 3-Bromo-4-methoxybenzoic acid is a key building block in the synthesis of a variety of pharmaceutical compounds. Variations in its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative analysis of this compound from three fictional, yet representative, suppliers: Alpha Chemicals, Beta Fine-Chemicals, and Gamma Advanced Materials.
Comparative Purity Analysis
To assess the quality of this compound from each supplier, three standard analytical techniques were employed: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for structural confirmation and identification of organic impurities, and Melting Point analysis as a general indicator of purity.
Table 1: Purity and Physical Properties of this compound from Different Suppliers
| Supplier | Lot Number | Stated Purity | Experimental Purity (HPLC, Area %) | Melting Point (°C) | ¹H NMR Purity (%) | Notes |
| Alpha Chemicals | AC-2025-01 | >98% | 99.2% | 220-222 | >99% | Clean baseline in HPLC, sharp signals in ¹H NMR. Meets specifications. |
| Beta Fine-Chemicals | BFC-2025-A | >98% | 98.1% | 218-221 | ~98% | Minor unidentified peak at 4.5 min in HPLC. ¹H NMR shows a small resonance at 3.9 ppm. |
| Gamma Advanced Materials | GAM-54321 | 96% | 96.5% | 215-220 | ~97% | Broader melting point range. HPLC shows two minor impurity peaks. ¹H NMR indicates presence of starting material. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and verification of the presented data.
High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify the main component from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile (B52724) and water.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and can be used to identify and quantify impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of DMSO-d₆.
-
Data Acquisition: Standard proton experiment with a sufficient relaxation delay to ensure accurate integration.
-
Data Analysis: The purity is estimated by comparing the integral of the aromatic protons of this compound to the integrals of any impurity signals.
Melting Point Analysis
The melting point is a fundamental physical property that can indicate the presence of impurities.
-
Instrumentation: A digital melting point apparatus.
-
Sample Preparation: A small amount of the crystalline sample was packed into a capillary tube.
-
Procedure: The sample was heated at a ramp rate of 1-2 °C/min near the expected melting point. The range from the first appearance of liquid to the complete melting of the solid was recorded. A narrow melting point range close to the literature value (around 220-222 °C) is indicative of high purity.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical flow of the experimental process for assessing the purity of this compound.
Caption: Workflow for assessing the purity of this compound.
Potential Impurities in this compound
Based on common synthetic routes, researchers should be aware of potential impurities that may be present in commercial batches of this compound.
The Potential of 3-Bromo-4-methoxybenzoic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide
Introduction
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can serve as a basis for potent and selective enzyme inhibitors is of paramount importance. Benzoic acid derivatives have emerged as a promising class of compounds, with diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties[1]. The substituted benzoic acid core can act as a pharmacophore, interacting with the active sites of various enzymes[1]. This guide focuses on the therapeutic potential of derivatives of 3-Bromo-4-methoxybenzoic acid, a unique scaffold for medicinal chemistry exploration[1]. While direct and extensive research on a broad series of this compound derivatives is still emerging, this document provides a comparative analysis of structurally related compounds to highlight the potential of this scaffold in the design of novel enzyme inhibitors. We will delve into their efficacy against key enzyme targets, present relevant experimental data, and provide standardized protocols for assessing their inhibitory activity.
Comparative Efficacy of Substituted Benzoic Acid Derivatives
The introduction of bromo and methoxy (B1213986) substituents on the benzoic acid ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its binding affinity to enzyme targets. Research on related substituted benzoic acid derivatives has shown promising inhibitory activity against several key enzymes, notably urease and carbonic anhydrase.
Urease Inhibition
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is implicated in the pathogenesis of diseases caused by Helicobacter pylori and other bacteria. The inhibition of urease is a key strategy for the treatment of peptic ulcers and other related conditions. Studies have indicated that the presence of a methoxy group on the phenyl ring of benzoic acid derivatives can have a positive effect on their urease inhibitory activity[1][2].
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer[3][4]. Benzenesulfonamides and benzoic acid derivatives have been explored as carbonic anhydrase inhibitors[3].
The following table summarizes the enzyme inhibitory activity of various substituted benzoic acid derivatives, providing a comparative context for the potential of this compound derivatives.
| Compound Class | Derivative/Substituent | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| N²-para-benzoate series | 3,4-dimethoxy substituent | C. ensiformis Urease | 0.13 | Thiourea | Not specified |
| N²-para-benzoate series | 4-methoxy group | C. ensiformis Urease | 0.21 | Thiourea | Not specified |
| Dichloro-substituted aryl urea‐triazole | Dichloro-substituent | Urease | 22.81 ± 0.05 | Thiourea | 23.00 ± 0.84 |
| Coumarin-based acetohydrazide-1,2,3-triazole | (E)-N'-(4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)-2-((4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy)acetohydrazide | Urease | 1.62 | Thiourea | 23.11 ± 1.02 |
| 3,4,5-Trihydroxy benzoic acid derivative | Compound 13 | Jack Bean Urease | 0.07 | Thiourea | 0.61 |
Experimental Protocols
To ensure reproducibility and enable comparison across different studies, it is crucial to adhere to well-defined experimental protocols. Below is a detailed methodology for a standard in vitro urease inhibition assay.
Urease Inhibition Assay Protocol (Indophenol Method)
This protocol is adapted from a method used for assessing the urease inhibitory activity of synthesized compounds[5].
Materials:
-
Jack Bean Urease (5 U/mL)
-
Buffer solution (100 mM urea, 1 mM EDTA, 0.01 M K₂HPO₄, 0.01 M LiCl₂, pH 8.2)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl)
-
Phenol (B47542) reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 40 µL of the buffer solution to each well.
-
Add 10 µL of the test compound solution at various concentrations to the respective wells.
-
Add 10 µL of the Jack Bean Urease enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Following incubation, add 40 µL of the alkali reagent to each well.
-
Immediately add 40 µL of the phenol reagent to each well.
-
Allow the color to develop and measure the absorbance at 625 nm using a microplate reader.
-
Thiourea is typically used as a standard inhibitor for comparison.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100
-
The IC50 value (the concentration of the inhibitor that causes 50% enzyme inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conceptual Frameworks and Workflows
The design and evaluation of novel enzyme inhibitors from a core scaffold like this compound follows a structured workflow. The following diagram illustrates this conceptual process.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Dual targeting carbonic anhydrase inhibitors as promising therapeutic approach: a structural overview [frontiersin.org]
- 5. iglobaljournal.com [iglobaljournal.com]
Unveiling the Agrochemical Potential: A Comparative Analysis of 3-Bromo-4-methoxybenzoic Acid Derivatives
For researchers and professionals in the fields of agrochemical discovery and development, 3-Bromo-4-methoxybenzoic acid has emerged as a promising scaffold for the synthesis of novel insecticidal and herbicidal agents. This guide provides a comparative overview of the biological activities of its derivatives, supported by available experimental data and detailed methodologies, to aid in the rational design of next-generation crop protection solutions.
While extensive comparative studies on a wide range of this compound derivatives are not abundant in publicly accessible literature, a key Chinese patent establishes the foundational pesticidal activity of the parent compound and lays the groundwork for further exploration. This guide synthesizes the available information to provide a clear perspective on the current landscape and future potential.
Herbicidal and Fungicidal Activity of the Parent Compound
A foundational study detailed in Chinese patent CN103102263A reveals that this compound itself possesses notable fungicidal and herbicidal properties. The patent discloses the synthesis of the compound and its efficacy against various agricultural pests.
Fungicidal Efficacy
The compound has demonstrated significant inhibitory effects against key plant pathogenic fungi. The median effective concentration (EC₅₀) values, which represent the concentration required to inhibit 50% of fungal growth, were determined for two major pathogens:
| Pathogen Name | Common Name | EC₅₀ (mg/L) |
| Physalospora piricola | Apple Ring Rot | 10.3[1] |
| Guignardia bidwellii | Grape White Rot | 19.7[1] |
These results indicate a potent fungicidal activity, suggesting that derivatives of this compound could be developed into effective treatments for these and other fungal diseases in crops.
Herbicidal and Plant Growth Regulatory Effects
The same patent also reports that this compound exhibits good inhibitory effects against a variety of weeds.[1] While specific quantitative data for its herbicidal activity is not provided in the abstract, the disclosure points to a broad-spectrum potential. Furthermore, the compound is noted to have a regulatory effect on plant growth, a desirable trait for agrochemicals that can enhance crop health and yield.[1]
Experimental Protocols
To facilitate further research and comparative analysis, the following experimental methodologies are detailed based on the available documentation.
Synthesis of this compound
The synthesis of the parent compound is a critical first step for the generation of a derivative library. The following protocol is based on the method described in Chinese patent CN103102263A.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Procedure:
-
p-Methoxybenzoic acid is used as the starting material.
-
The reaction is carried out in a glacial acetic acid medium.
-
A catalytic amount of ferric chloride (FeCl₃) is added.
-
Bromine (Br₂), diluted with glacial acetic acid, is added to the reaction mixture over a period of 1-5 hours at a temperature of 20-60°C.
-
The reaction is allowed to proceed for 1-20 hours at this temperature.
-
The temperature is then raised to 70°C up to the reflux temperature of the solvent and maintained for an additional 0.5-5 hours.
-
The final product, this compound, is obtained by filtration.[1]
In Vitro Fungicidal Assay
The following is a general protocol for determining the EC₅₀ values of compounds against fungal pathogens, as can be inferred from the patent.
Figure 2: Workflow for In Vitro Fungicidal Assay.
Procedure:
-
A stock solution of the test compound (e.g., this compound) is prepared at a specific concentration.
-
An appropriate volume of the stock solution is added to 100 mL of sterilized Potato Dextrose Agar (B569324) (PDA) medium, which has been cooled to approximately 60°C. The mixture is shaken well.
-
The medium containing the test compound is poured into sterile Petri dishes (60 mm diameter).
-
A control group is prepared by adding an equivalent volume of the solvent used for the stock solution to the PDA medium.
-
Once the agar has solidified, a 5 mm diameter mycelial plug, taken from the edge of an actively growing fungal culture, is placed in the center of each plate.
-
Each treatment is replicated three times.
-
The plates are incubated in a constant temperature incubator at 24.5°C.
-
After a set incubation period, the diameter of the fungal colonies is measured using the criss-cross method.
-
The inhibition rate is calculated based on the growth in the control plates.
-
The EC₅₀ value is then determined from the dose-response curve.[1]
Future Directions and a Call for Comparative Studies
The existing data strongly suggests that the this compound scaffold is a valuable starting point for the development of novel agrochemicals. However, to fully unlock its potential, comprehensive comparative studies on a series of its derivatives are imperative.
Future research should focus on the synthesis and evaluation of:
-
Esters: Modifying the carboxylic acid group to form various esters could significantly impact the compound's lipophilicity and, consequently, its uptake and translocation in plants and insects.
-
Amides: The synthesis of a range of primary, secondary, and tertiary amides could lead to derivatives with altered modes of action and target specificity.
-
Other Analogues: Exploration of other structural modifications, such as substitutions on the benzene (B151609) ring or alterations to the methoxy (B1213986) group, could further optimize biological activity.
By systematically synthesizing and screening a library of this compound derivatives for both insecticidal and herbicidal activity, and by presenting this data in a clear, comparative format, the scientific community can accelerate the discovery of new, effective, and safe crop protection solutions. This guide serves as a foundational resource to stimulate and inform these future research endeavors.
References
A Comparative Guide to the Reactivity of 3-Bromo-4-methoxybenzoic Acid and Its Isomers: A Computational and Experimental Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 3-Bromo-4-methoxybenzoic acid and its structural isomers. The interplay of the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group, alongside the deactivating carboxylic acid functionality, results in distinct electronic and steric environments for each isomer. These differences significantly influence their acidity and susceptibility to electrophilic and nucleophilic substitution reactions, which are critical considerations in synthetic chemistry and drug design.
Data Presentation: A Quantitative Comparison
The reactivity of the bromo-methoxybenzoic acid isomers can be quantitatively assessed primarily through their acid dissociation constant (pKa). The acidity is influenced by the position of the bromine and methoxy groups relative to the carboxylic acid. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it.
| Isomer | Structure | Predicted pKa | Notes |
| This compound | ~3.9 - 4.1 | The bromine atom at the meta position has an electron-withdrawing inductive effect, increasing acidity compared to 4-methoxybenzoic acid. | |
| 2-Bromo-4-methoxybenzoic acid | ~3.86[1] | The ortho bromine atom exerts a significant inductive effect and potential steric hindrance to the carboxylic acid group, which can increase acidity (ortho effect). | |
| 5-Bromo-2-methoxybenzoic acid | ~3.9 - 4.1 | The bromine is meta to the carboxylic acid and para to the activating methoxy group. | |
| 4-Bromo-3-methoxybenzoic acid | ~3.85[2] | The bromine is para to the carboxylic acid, where its electron-withdrawing inductive and weaker electron-donating resonance effects are at play. | |
| 2-Bromo-5-methoxybenzoic acid | ~3.8 - 4.0 | Similar to the 2-bromo-4-methoxy isomer, the ortho bromine is expected to increase acidity due to the ortho effect. | |
| 4-Bromo-2-methoxybenzoic acid | ~3.86[1] | The bromine is para to the activating methoxy group and meta to the deactivating carboxylic acid. |
Note: Predicted pKa values are based on computational models and may vary from experimental values. The provided structures are representations of the respective isomers.
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines a general method for the experimental determination of the acid dissociation constant (pKa) of a bromo-methoxybenzoic acid isomer.
Materials:
-
Bromo-methoxybenzoic acid isomer
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Accurately weigh a sample of the bromo-methoxybenzoic acid isomer and dissolve it in a known volume of deionized water. A co-solvent like ethanol (B145695) may be used if solubility is low, but this will affect the absolute pKa value.
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place the dissolved sample on the magnetic stirrer and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Record the pH after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pH at the half-equivalence point (the point at which half of the acid has been neutralized) is equal to the pKa of the acid.
Protocol 2: General Procedure for Electrophilic Nitration
This protocol provides a general method for the nitration of a bromo-methoxybenzoic acid isomer to assess the directing effects of the substituents.
Materials:
-
Bromo-methoxybenzoic acid isomer
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Reaction flask with a magnetic stirrer
-
Dropping funnel
Procedure:
-
In a reaction flask, cool a mixture of concentrated nitric and sulfuric acid in an ice bath.
-
Slowly add the bromo-methoxybenzoic acid isomer to the cold acid mixture while stirring.
-
Maintain the reaction temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The product mixture can be analyzed by techniques such as NMR spectroscopy or mass spectrometry to determine the regioselectivity of the nitration.
Mandatory Visualization
Reactivity Principles: Electronic Effects
The reactivity of the benzene (B151609) ring in these isomers towards electrophilic aromatic substitution is governed by the interplay of the directing effects of the three substituents: the carboxylic acid group (-COOH), the bromine atom (-Br), and the methoxy group (-OCH₃).
Caption: Electronic effects of substituents on the benzene ring.
General Mechanism for Electrophilic Aromatic Substitution
The following diagram illustrates the general two-step mechanism for electrophilic aromatic substitution (EAS), which is a key reaction for these compounds.
Caption: General mechanism of electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) Considerations
While less common than EAS for these compounds, nucleophilic aromatic substitution (SNAr) can occur, particularly if strong electron-withdrawing groups are present, or under forcing conditions. The bromine atom can act as a leaving group.
Caption: Logical workflow for nucleophilic aromatic substitution (SNAr).
References
Safety Operating Guide
Proper Disposal of 3-Bromo-4-methoxybenzoic Acid: A Comprehensive Guide
For immediate reference, 3-Bromo-4-methoxybenzoic acid should be managed as a halogenated organic waste. It is imperative that this chemical is not disposed of down the drain or mixed with non-halogenated waste streams. The required method of disposal is through an approved hazardous waste disposal plant.
This guide provides detailed procedures for the safe handling, temporary storage, and ultimate disposal of this compound, tailored for research scientists and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.
Key Safety and Hazard Information
Proper handling and disposal procedures are informed by the inherent hazards of the substance. The following table summarizes key hazard information for this compound.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation[1] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are important for understanding its behavior and for safe handling.
| Property | Value |
| Molecular Formula | C8H7BrO3[1] |
| Molecular Weight | 231.04 g/mol [1][2] |
| Melting Point | 220-222 °C[2] |
| Appearance | Off-white to yellow solid |
Standard Operating Procedure for Disposal
This section outlines the step-by-step protocol for the safe disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that the following minimum personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is necessary, especially when handling the powder form to avoid dust inhalation.[2]
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
Waste Segregation and Collection
Proper segregation of chemical waste is critical. This compound is a halogenated organic compound and must be disposed of accordingly.
-
Solid Waste:
-
Collect pure this compound, contaminated weighing papers, and any contaminated consumables (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container.
-
The container should be designated for "Halogenated Organic Solids."
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should be collected in a separate, leak-proof container that is compatible with the solvent used.
-
This container must be labeled as "Halogenated Organic Liquid Waste."
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. This is because the disposal methods differ, and co-mingling can complicate and increase the cost of disposal.[3]
-
Spill and Contamination Management
In the event of a spill, follow these procedures:
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with a damp cloth or paper towels. All cleaning materials must be disposed of as halogenated hazardous waste.[3]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Final Disposal
The final disposal of this compound must be conducted by a licensed and certified hazardous waste management provider.[4][5][6]
-
Recommended Disposal Method: The primary recommended disposal method is incineration at a licensed hazardous waste facility.[3]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are followed.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
